molecular formula C14H12N2O6 B7788452 1,2-Bis(2-Nitrophenoxy)ethane CAS No. 4742-89-6

1,2-Bis(2-Nitrophenoxy)ethane

Cat. No.: B7788452
CAS No.: 4742-89-6
M. Wt: 304.25 g/mol
InChI Key: DEHTVRKGDUCXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(2-Nitrophenoxy)ethane is a useful research compound. Its molecular formula is C14H12N2O6 and its molecular weight is 304.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c17-15(18)11-5-1-3-7-13(11)21-9-10-22-14-8-4-2-6-12(14)16(19)20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHTVRKGDUCXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963836
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51661-19-9, 4742-89-6
Record name 1,1′-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51661-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene glycol bis(2-nitrophenyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051661199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(o-nitrophenoxy)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Bis(2-Nitrophenoxy)ethane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,2-Bis(2-Nitrophenoxy)ethane, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and explores its significant applications, particularly as a precursor to vital reagents in biochemical research.

Core Compound Profile and Physicochemical Properties

This compound (CAS No: 51661-19-9) is an aromatic organic compound characterized by a central ethane diether linkage flanked by two ortho-substituted nitrophenyl groups.[1] This structure is fundamental to its utility as a precursor in multi-step syntheses. The presence of the nitro groups and the ether linkages dictates its chemical reactivity and physical characteristics.

The key physical and chemical properties are summarized below for rapid reference.

PropertyValueSource(s)
CAS Number 51661-19-9[1]
Molecular Formula C₁₄H₁₂N₂O₆[1]
Molecular Weight 304.25 g/mol [1]
IUPAC Name 1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene[1]
Appearance Tan to yellow crystalline solid[2]
Melting Point 167-170 °C[2]
Solubility Insoluble in water (<0.3 µg/mL at pH 7.4). Soluble in ethanol, THF.[1]
Storage Temperature 2-8°C

Optimized Synthesis Protocol: An Industrial Approach

The synthesis of this compound is efficiently achieved via a modified Williamson ether synthesis. This one-pot industrial method offers high yield and purity, avoiding the use of expensive or hazardous reagents like 1,2-dibromoethane.[3]

Synthesis Reaction

The overall reaction involves the double nucleophilic substitution of 2-chloronitrobenzene with the dianion of ethylene glycol.

R1 Ethylene Glycol Vessel Reaction Vessel (55-65°C) R1->Vessel R2 2-Chloronitrobenzene (2.2 eq) R2->Vessel R3 Sodium Hydroxide (solid) R3->Vessel Solvent Dimethylacetamide (DMAc) Solvent->Vessel Product This compound Vessel->Product Williamson Ether Synthesis Byproduct NaCl + H₂O Vessel->Byproduct Intermediate Sodium Glycolate (in situ)

Caption: High-level overview of the synthesis workflow.

Mechanistic Insight and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]

  • Deprotonation: The strong base, sodium hydroxide, deprotonates both hydroxyl groups of ethylene glycol in situ to form the highly nucleophilic sodium glycolate dianion.

  • Nucleophilic Attack: The glycolate dianion then performs a sequential backside attack on the electrophilic carbon atom of two molecules of 2-chloronitrobenzene. The chloride ion serves as the leaving group.

Causality Behind Experimental Choices:

  • Solvent: Dimethylacetamide (DMAc) is a polar aprotic solvent. Its high boiling point is suitable for the reaction temperature, and its polar nature effectively solvates the sodium glycolate intermediate, enhancing its nucleophilicity. It is a superior choice over alcohols, which could compete as nucleophiles.[3]

  • Base: Using solid sodium hydroxide or a suspension in DMAc is a key process improvement. It avoids the addition of water, which can lead to unwanted side reactions like the hydrolysis of 2-chloronitrobenzene.[3]

  • Temperature Control: Maintaining the temperature between 55-65°C is critical. Lower temperatures result in a sluggish reaction rate, while higher temperatures can promote side reactions, such as the formation of elimination products or degradation of the reactants, leading to lower purity and yield.[3]

  • Molar Excess: A slight molar excess of 2-chloronitrobenzene (2.1 to 2.2 equivalents) ensures the complete conversion of the ethylene glycol, maximizing the yield of the desired disubstituted product.[3]

Step-by-Step Laboratory Protocol

This protocol is adapted from patented industrial processes for laboratory-scale synthesis.[3]

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Charging Reagents: Under a nitrogen atmosphere, charge the flask with dimethylacetamide (DMAc). Add 1.0 mole of ethylene glycol to the solvent.

  • Base Addition: With vigorous stirring, carefully add 2.2 moles of solid, powdered sodium hydroxide.

  • Reactant Addition: Slowly add 2.2 moles of 2-chloronitrobenzene to the suspension.

  • Reaction: Heat the reaction mixture to 55-65°C and maintain this temperature with stirring for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing an equal volume of cold water to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMAc and inorganic salts, followed by a wash with cold ethanol to remove unreacted 2-chloronitrobenzene.

  • Drying: Dry the resulting tan to yellow solid in a vacuum oven at 50-60°C. The product is typically obtained in high purity (>98%) without the need for further recrystallization.

Chemical Reactivity and Characterization

Primary Reactivity: Reduction of Nitro Groups

The most significant reaction of this compound is the reduction of its two nitro groups to primary amines, yielding 1,2-Bis(2-aminophenoxy)ethane (CAS: 52411-34-4). This transformation is the gateway to its most important applications.

The reduction can be achieved using various standard methods, such as:

  • Catalytic hydrogenation with H₂ gas over a palladium on carbon (Pd/C) catalyst.

  • Chemical reduction using reagents like tin(II) chloride (SnCl₂) in acidic medium or hydrazine hydrate with a catalyst.

Spectroscopic Characterization

Verifying the identity and purity of this compound is crucial. The expected spectral features are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to be simple and symmetric.

    • Aromatic Protons (8H): A complex multiplet pattern between δ 7.0-8.0 ppm. The ortho-position of the nitro group deshields the adjacent protons.

    • Ethylene Protons (4H): A singlet around δ 4.4-4.6 ppm. Because the two halves of the molecule are identical, the four protons of the ethylene bridge are chemically equivalent, resulting in a single peak.

  • ¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry.

    • Ethylene Carbons: A single peak expected around δ 68-70 ppm for the -O-C H₂-C H₂-O- carbons.

    • Aromatic Carbons: Six distinct peaks are expected for the aromatic carbons, with the carbon attached to the nitro group being the most downfield shifted.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

    • N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the Ar-NO₂ group, typically appearing around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

    • C-O-C Stretching: Strong ether linkage (aryl-alkyl ether) stretching bands are expected in the 1240-1280 cm⁻¹ region.

    • C-H Stretching: Aromatic C-H stretching peaks appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethane bridge appears just below 3000 cm⁻¹.

Applications in Research and Development

While registered as a fungicide, the primary value of this compound in the scientific community is as a chemical intermediate.[3]

Precursor for Pigment and Polymer Synthesis

The reduction product, 1,2-Bis(2-aminophenoxy)ethane, is a diamine monomer. This monomer is used in the synthesis of high-performance polymers like polyimides and poly(amide-imide)s.[3] It is also a precursor in the production of valuable yellow pigments through tetraazotization and coupling reactions.[3]

Gateway to BAPTA: A Crucial Tool for Drug Development and Cell Biology

For professionals in drug development and life sciences, the most critical application stems from the conversion of this compound to 1,2-Bis(2-aminophenoxy)ethane, which is the direct precursor to BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[5]

BAPTA is a highly selective calcium (Ca²⁺) chelator that is indispensable in biological research.[6] It exhibits a 10⁵-fold selectivity for Ca²⁺ over magnesium (Mg²⁺) and is largely insensitive to physiological pH changes, making it superior to older chelators like EGTA.[6]

Significance of BAPTA in Research:

  • Calcium Buffering: It is used to prepare solutions with precise, nanomolar-free calcium concentrations, which is essential for studying Ca²⁺-dependent cellular processes.

  • Studying Signal Transduction: By controlling intracellular calcium levels, researchers can investigate the role of Ca²⁺ as a second messenger in countless signaling pathways, including neurotransmitter release, muscle contraction, and apoptosis—all critical areas in drug discovery.

  • Cell-Permeable Probes: The acetoxymethyl (AM) ester form, BAPTA-AM, is cell-permeable. Once inside the cell, esterases cleave the AM groups, trapping BAPTA intracellularly to buffer cytosolic calcium.[6]

A This compound (Topic Compound) B 1,2-Bis(2-aminophenoxy)ethane (Diamine Intermediate) A->B Nitro Group Reduction (e.g., H₂/Pd-C) C BAPTA (Calcium Chelator) B->C N-Alkylation with Bromoacetic Acid D Biological & Drug Discovery Research (e.g., Signal Transduction, Apoptosis) C->D Application

Caption: Pathway from this compound to BAPTA and its application.

Safety and Handling

This compound is classified as a hazardous substance.

  • GHS Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also very toxic to aquatic life.[1]

  • Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 2-8°C.

Conclusion

This compound is more than a simple organic molecule; it is a pivotal starting material with significant industrial and research applications. Its efficient, high-yield synthesis makes it an economically viable precursor. For researchers in the life sciences and drug development, its true value lies in the synthetic pathway it opens to 1,2-Bis(2-aminophenoxy)ethane and, ultimately, to BAPTA, a fundamental tool for dissecting the complex role of calcium in cell biology. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in both chemical and biological sciences.

References

An In-depth Technical Guide to 1,2-Bis(2-Nitrophenoxy)ethane: Molecular Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1,2-Bis(2-Nitrophenoxy)ethane, a significant organic compound with applications ranging from agriculture to pigment manufacturing. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this molecule's characteristics and handling.

Molecular Identity and Structure

This compound is an organic compound characterized by two nitrophenoxy groups linked by an ethylene bridge.[1] This structure imparts specific chemical properties that are foundational to its utility.

Molecular Formula and Weight

The molecular formula for this compound is C₁₄H₁₂N₂O₆ .[1][2] Its molecular weight is approximately 304.25 g/mol .[1][2][3]

IUPAC Name and Structural Identifiers
  • IUPAC Name: 1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene[1][2]

  • CAS Number: 51661-19-9, 4742-89-6[1][2][3][4][5]

  • SMILES: C1=CC=C(C(=C1)--INVALID-LINK--[O-])OCCOC2=CC=CC=C2--INVALID-LINK--[O-][1]

  • InChI: InChI=1S/C14H12N2O6/c17-15(18)11-5-1-3-7-13(11)21-9-10-22-14-8-4-2-6-12(14)16(19)20/h1-8H,9-10H2[1][2]

Molecular Structure Visualization

molecular_structure Molecular Structure of this compound cluster_phenyl1 2-Nitrophenyl Group 1 cluster_ethane_bridge Ethane Bridge cluster_phenyl2 2-Nitrophenyl Group 2 C1 C C2 C C1->C2 O_ether1 O C1->O_ether1 C3 C C2->C3 N1 N C2->N1 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1a O N1->O1a + O1b O N1->O1b - C_ethane1 CH₂ O_ether1->C_ethane1 C_ethane2 CH₂ C_ethane1->C_ethane2 O_ether2 O C_ethane2->O_ether2 C7 C C8 C C7->C8 C7->O_ether2 C9 C C8->C9 N2 N C8->N2 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C7 O2a O N2->O2a + O2b O N2->O2b -

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Appearance Light beige crystalline solid[1]
Melting Point 167-170 °C[1][5]
Boiling Point (Predicted) 501.7 ± 35.0 °C[5]
Density (Predicted) 1.370 ± 0.06 g/cm³[5]
Solubility <0.3 µg/mL (at pH 7.4)[1][2]
XLogP3 3.2[1]
Hydrogen Bond Acceptor Count 8[1]
Exact Mass 304.06953611 g/mol [1]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the etherification of ethylene glycol with 2-chloronitrobenzene.[1] This method is favored for its high yield and purity.[1][6][7]

Reaction Scheme

synthesis_workflow Synthesis of this compound cluster_reactants Reactants & Reagents reactant1 Ethylene Glycol conditions 40-100 °C reactant1->conditions reactant2 2-Chloronitrobenzene (2 eq.) reactant2->conditions reagent Alkali Metal Hydroxide (e.g., NaOH) reagent->conditions solvent Dimethylacetamide (DMAc) solvent->conditions product This compound conditions->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesis based on established industrial methods.[6][7][8]

Materials:

  • Ethylene glycol

  • 2-Chloronitrobenzene

  • Sodium hydroxide (or other alkali metal hydroxide)

  • Dimethylacetamide (DMAc)

  • Hydrochloric acid (for neutralization)

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge 1 mole of ethylene glycol and approximately 1.9 to 2.6 moles of 2-chloronitrobenzene in dimethylacetamide.

  • Addition of Base: Add an alkali metal hydroxide (e.g., sodium hydroxide) to the mixture. The base can be added as a solid or as a suspension in DMAc.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 40 °C and 100 °C, with a preferred range of 55 °C to 65 °C.[6][7] Maintain this temperature with stirring until the reaction is complete.

  • Work-up:

    • Cool the reaction mixture.

    • Neutralize the mixture to a pH of approximately 6.5 with hydrochloric acid.

    • Heat the mixture to 110 °C and filter off the resulting salt, washing with DMAc.

  • Crystallization and Isolation:

    • To the filtrate, add water at 90 °C to induce crystallization.

    • Cool the mixture to 10 °C.

    • Isolate the this compound product by filtration.

    • Wash the product with water.

  • Drying: The resulting light beige, crystalline product can be dried if necessary.

Causality in Experimental Choices:

  • Solvent: Dimethylacetamide is chosen for its ability to dissolve the reactants and facilitate the nucleophilic substitution reaction at elevated temperatures.

  • Base: The alkali metal hydroxide is crucial for deprotonating the ethylene glycol, forming the more nucleophilic alkoxide, which then attacks the 2-chloronitrobenzene.

  • Temperature: The specified temperature range is a balance between achieving a reasonable reaction rate and minimizing the formation of by-products.

Key Applications

This compound serves as a valuable intermediate in several industrial processes.

Pigment Production

A primary application of this compound is as an intermediate in the synthesis of pigments.[7][8] The process involves the reduction of the two nitro groups to form 1,2-Bis(2-aminophenoxy)ethane.[1] This diamine can then undergo tetrazotization and subsequent coupling reactions to produce valuable yellow pigments.[7][8]

application_pathway Application in Pigment Synthesis start This compound reduction Reduction of Nitro Groups start->reduction intermediate 1,2-Bis(2-aminophenoxy)ethane reduction->intermediate tetrazotization Tetrazotization intermediate->tetrazotization coupling Coupling Reaction tetrazotization->coupling product Yellow Pigment coupling->product

Caption: Pathway from this compound to yellow pigments.

Fungicide

This compound has also been identified for its use as a fungicide in agricultural applications.[1][7]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound. While raw spectral data is beyond the scope of this guide, the availability of various spectroscopic methods is noted.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the nitro groups (NO₂) and the ether linkages (C-O-C).[2]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide information about the fragmentation patterns of the molecule.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[5]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a well-characterized compound with a straightforward and high-yielding synthesis route. Its primary importance lies in its role as a key intermediate in the production of high-value pigments and its application as a fungicide. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and industrial settings.

References

Strategic Overview of Synthesis: From Classical to Industrial Routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,2-Bis(2-Nitrophenoxy)ethane

This guide provides a comprehensive technical overview of the synthetic pathways for this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the mechanistic underpinnings, comparative analysis of synthetic routes, detailed experimental protocols, and critical safety considerations. Our focus is on providing not just procedural steps, but the scientific rationale that informs the selection of reagents, conditions, and methodologies, ensuring a robust and reproducible synthesis.

This compound is a valuable molecule, primarily utilized as a precursor in the manufacturing of high-performance yellow pigments and as an agricultural fungicide.[1][2][3] Its synthesis is typically achieved via a nucleophilic substitution reaction, with two predominant pathways having been established over time: the classical Williamson ether synthesis and a more modern, industrially optimized approach.

Mechanistic Foundations

The formation of the two ether linkages in this compound is fundamentally governed by the principles of nucleophilic substitution.

  • Pathway A: The Classical Williamson Ether Synthesis. This traditional route involves the reaction of a pre-formed alkali metal salt of 2-nitrophenol (sodium or potassium 2-nitrophenolate) with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane.[1][4] The mechanism is a classic SN2 reaction where the highly nucleophilic phenoxide ion attacks the electrophilic carbon of the dihaloethane, displacing the halide leaving group.[5] This process occurs sequentially at both ends of the ethane bridge.

  • Pathway B: The Modern Industrial Process. An improved one-step process has been developed for large-scale production, which avoids the isolation of the nitrophenolate salt and uses more cost-effective and safer starting materials.[1][4] In this pathway, ethylene glycol is reacted directly with 2-chloronitrobenzene in the presence of a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a polar aprotic solvent such as dimethylacetamide (DMAc).[1][2][4] The base deprotonates the hydroxyl groups of ethylene glycol in situ to form a highly reactive glycolate dianion, which then acts as the nucleophile in a double nucleophilic aromatic substitution (SNAr) reaction with two molecules of 2-chloronitrobenzene.

G cluster_A Pathway A: Classical Williamson Synthesis cluster_B Pathway B: Modern Industrial Synthesis A_start1 2-Nitrophenol A_intermediate Potassium 2-Nitrophenolate (Nucleophile) A_start1->A_intermediate Deprotonation A_start2 1,2-Dibromoethane A_product This compound A_start2->A_product A_reagent Base (e.g., K₂CO₃, NaOH) in Alcohol Solvent A_intermediate->A_product Sₙ2 Reaction B_start1 Ethylene Glycol B_product This compound B_start1->B_product Double SₙAr Reaction (in-situ deprotonation) B_start2 2-Chloronitrobenzene B_start2->B_product B_reagent Base (NaOH or KOH) in DMAc Solvent

Caption: Comparative overview of classical vs. modern synthesis pathways.

A Critical Comparison of Synthetic Methodologies

The choice of synthetic route is dictated by factors including yield, purity, safety, environmental impact, and economic viability. The modern industrial process (Pathway B) is demonstrably superior to the classical Williamson approach (Pathway A) for large-scale manufacturing.[1][4]

The primary drawbacks of the classical method are significant. The use of 1,2-dibromoethane is uneconomical due to its high cost.[1][4] More critically, both 1,2-dibromoethane and 1,2-dichloroethane are recognized as highly hazardous and carcinogenic substances, posing substantial risks to occupational safety and the environment.[1][2] Furthermore, this pathway often results in lower yields (reported between 30-85%) and the formation of undesirable by-products.[2][4]

In contrast, the industrial method utilizing ethylene glycol and 2-chloronitrobenzene offers a safer, more efficient, and cost-effective alternative. This one-step process provides very good yields (up to 93%) and high product purity (≥98.5% by HPLC), which can often be used in subsequent reactions without further purification.[1][2]

ParameterPathway A: Classical WilliamsonPathway B: Modern IndustrialRationale & Field Insights
Primary Reactants 2-Nitrophenol, 1,2-DihaloethaneEthylene Glycol, 2-ChloronitrobenzenePathway B uses less expensive and less hazardous bulk chemicals.
Key Reagents Strong base, Alcohol solventAlkali Metal Hydroxide, DMAcDMAc is an excellent solvent for SNAr, enhancing reaction rates.
Reported Yield 30–85%[4]Up to 93%[1][2]The one-step, optimized process minimizes product loss.
Product Purity Variable, requires purificationHigh (≥98.5%)[1]Direct crystallization from the reaction mixture yields a pure product.
Safety Concerns High (carcinogenic dihaloethanes)[1][2]Moderate (standard industrial hazards)Avoidance of 1,2-dihaloethanes is a major advantage of Pathway B.
Economic Viability Poor for industrial scale[1]Excellent for industrial scaleHigher yield and lower-cost materials make it the preferred commercial route.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both the industrial and classical synthesis routes. The trustworthiness of these protocols lies in their basis on patented and peer-reviewed procedures, ensuring reproducibility.

Protocol: High-Yield Industrial Synthesis (Pathway B)

This protocol is adapted from a patented industrial process designed for high efficiency and purity.[1][4]

Materials & Equipment:

  • Ethylene Glycol

  • 2-Chloronitrobenzene

  • Sodium Hydroxide (or Potassium Hydroxide)

  • Dimethylacetamide (DMAc)

  • 30% Hydrochloric Acid

  • Water (deionized)

  • 2L jacketed reaction vessel with stirrer, thermometer, and addition funnel/pump

  • Heating/cooling circulator

  • Filtration apparatus (Büchner funnel)

G A 1. Charge Reactor B Charge Ethylene Glycol, 2-Chloronitrobenzene, & DMAc A->B C 2. Initiate Reaction D Heat to 55-60°C C->D E Pump in NaOH/DMAc suspension over 4h (T < 60°C) D->E F 3. Reaction Completion & Quench G Stir at 60°C for 2.5h F->G H Adjust to pH 6.5 with HCl G->H I 4. Product Isolation J Heat to 110°C & filter off precipitated salts I->J K Add water to filtrate at 90°C to induce crystallization J->K L Cool to 10°C, filter product, wash with water, and dry K->L M Final Product: This compound L->M

Caption: Workflow for the industrial synthesis of this compound.

Procedure:

  • Reactor Charging: In a 2L reaction vessel, charge 65 parts ethylene glycol, 331 parts 2-chloronitrobenzene, and 500 parts dimethylacetamide (DMAc).[1]

  • Reaction Initiation: Begin stirring and heat the mixture to 55°C.

  • Base Addition: Prepare a suspension of 108 parts sodium hydroxide in 100 parts DMAc. Over a period of 4 hours, pump this suspension into the reaction vessel, ensuring the internal temperature does not exceed 60°C. The use of a suspension allows for controlled addition and heat management.[1]

  • Reaction Completion: Once the addition is complete, continue to stir the mixture at 60°C for an additional 2.5 hours to ensure the reaction goes to completion.

  • Neutralization: Cool the mixture slightly and carefully adjust the pH to 6.5 by adding approximately 69 parts of 30% hydrochloric acid. This step neutralizes the excess base and precipitates inorganic salts.[1]

  • Salt Removal: Heat the reaction mixture to 110°C and filter the hot solution under suction to remove the precipitated sodium chloride. Wash the salt cake with 100 parts of hot DMAc to recover any entrained product.[1]

  • Crystallization: Transfer the combined filtrate to a crystallization vessel. At 90°C, stir in 300 parts of water. The product is insoluble in the DMAc/water mixture and will begin to crystallize. The controlled addition of water at an elevated temperature promotes the formation of well-defined crystals, which are easier to filter.[1][4]

  • Product Isolation: Slowly cool the suspension to 10°C to maximize product precipitation. Filter the light beige crystalline product, wash it thoroughly with 100 parts of water to remove residual DMAc and salts, and dry under vacuum.[1]

Protocol: Classical Williamson Ether Synthesis (Laboratory Scale)

This protocol is a representative procedure based on classical methods cited in the literature.[1][4][6]

Materials & Equipment:

  • 2-Nitrophenol

  • Potassium Carbonate (anhydrous)

  • 1,2-Dibromoethane

  • Ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Formation of Phenoxide: To a round-bottom flask, add 2-nitrophenol (2.0 eq), anhydrous potassium carbonate (2.2 eq), and ethanol. The potassium carbonate acts as the base to deprotonate the phenol, forming the potassium 2-nitrophenolate in situ.

  • Reaction Setup: Stir the mixture at room temperature for 30 minutes. Then, add 1,2-dibromoethane (1.0 eq) to the flask.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate using a rotary evaporator to remove the ethanol.

  • Purification: Redissolve the crude residue in a suitable solvent like dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by recrystallization from a solvent system like ethanol/water to yield the pure product.

Product Characterization & Quality Control

Confirmation of product identity and assessment of purity are critical final steps. A combination of analytical techniques should be employed.

PropertyValueMethod/Source
Chemical Formula C₁₄H₁₂N₂O₆PubChem[7]
Molecular Weight 304.25 g/mol PubChem[7]
Appearance Light beige crystalline solidPatent Data[1][3]
Melting Point 167–168 °CPatent Data[1][3]
Purity (Industrial) ≥98.5%HPLC[1][2]
Solubility <0.3 µg/mL in water (pH 7.4)Experimental Data[7]
Spectroscopy ¹H NMR, ¹³C NMR, IR spectra availableSpectral Databases[7]

Safety, Handling, and Hazard Management

Trustworthiness in protocol design extends to rigorous safety management. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

  • Reactant Hazards:

    • 2-Chloronitrobenzene: Toxic and an irritant. Avoid inhalation and skin contact.

    • 1,2-Dibromoethane (Classical Method): Highly toxic, carcinogenic, and an environmental hazard. Extreme caution is required.[1]

    • Sodium/Potassium Hydroxide: Corrosive. Causes severe skin and eye burns.

  • Product Hazards:

    • This compound: Causes skin and serious eye irritation.[7]

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat are mandatory.

Conclusion

The synthesis of this compound is well-established, with a clear evolution from classical laboratory methods to a highly optimized industrial process. The modern approach, reacting ethylene glycol with 2-chloronitrobenzene in DMAc, stands as the superior pathway, offering significant advantages in yield, purity, safety, and cost-effectiveness. This guide provides the necessary technical detail and scientific rationale for researchers and professionals to confidently reproduce and understand the synthesis of this important chemical intermediate.

References

1,2-Bis(2-Nitrophenoxy)ethane solubility in various organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1,2-Bis(2-Nitrophenoxy)ethane in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Advancing Chemical and Pharmaceutical Research

To the researchers, scientists, and pioneers in drug development, the journey from a promising molecule to a transformative application is paved with meticulous experimentation and a deep understanding of fundamental physicochemical properties. Among these, solubility stands as a cornerstone. It dictates the feasibility of synthesis, dictates the formulation of therapeutics, and ultimately, influences the bioavailability and efficacy of a drug substance. This guide is dedicated to a compound of significant interest, this compound, and aims to provide a comprehensive technical overview of its solubility in organic solvents. Our focus extends beyond mere data points; we delve into the "why" and "how"—the underlying principles and the practical methodologies that empower you, the scientist, to make informed decisions in your research endeavors.

Introduction to this compound: A Molecule of Interest

This compound is an organic compound with the molecular formula C14H12N2O6 and a molecular weight of 304.25 g/mol .[1][2] It presents as a light beige crystalline solid with a melting point in the range of 167-170°C.[3][4] Structurally, it is characterized by two nitrophenoxy groups linked by an ethylene bridge. This compound has found applications as a fungicide and serves as a vital intermediate in the synthesis of pigments.[1][5][6] Its utility in these areas underscores the importance of understanding its behavior in various chemical environments, particularly its solubility in organic solvents, which is critical for its synthesis, purification, and formulation.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is paramount to predicting its solubility.

PropertyValueSource(s)
Molecular Formula C14H12N2O6[1][2]
Molecular Weight 304.25 g/mol [1][2]
Melting Point 167-170 °C[3][4]
Appearance Light beige crystalline solid[1]
Water Solubility <0.3 µg/mL (at pH 7.4)[1][2]
Qualitative Solubility Soluble in Ethanol, Tetrahydrofuran[3][4]

The very low aqueous solubility of this compound is a key characteristic, suggesting its nonpolar nature.[1][2] Its documented solubility in ethanol and tetrahydrofuran provides initial clues into the types of organic solvents that are likely to be effective.[3][4]

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in chemistry that governs the solubility of substances.[7][8] It posits that a solute will dissolve best in a solvent that has a similar polarity.[7][8]

  • Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further classified into:

    • Polar Protic Solvents: Capable of hydrogen bonding (e.g., water, methanol, ethanol).

    • Polar Aprotic Solvents: Not capable of hydrogen bonding (e.g., acetone, dimethylformamide, dimethyl sulfoxide).

  • Nonpolar Solvents: These solvents have small or no dipole moments and are typically composed of hydrocarbons (e.g., hexane, toluene, benzene).

The molecular structure of this compound, with its two aromatic rings and nitro groups, imparts a degree of polarity. However, the overall large carbon framework suggests that it will not be readily soluble in highly polar protic solvents like water, which is confirmed by its experimental data.[1][2] It is anticipated to have better solubility in polar aprotic solvents and some polar protic organic solvents.

Molecular Interactions Governing Solubility

Caption: Intermolecular forces between this compound and different solvent types.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely used technique.[9]

Workflow for Equilibrium Solubility Determination

G A 1. Add excess this compound to the chosen solvent in a sealed vial. B 2. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. A->B C 3. Allow the undissolved solid to settle. B->C D 4. Carefully extract a known volume of the supernatant. C->D E 5. Filter the supernatant to remove any remaining solid particles. D->E F 6. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). E->F G 7. Calculate the solubility in the desired units (e.g., mg/mL, mol/L). F->G

Caption: A standardized workflow for determining the equilibrium solubility of a compound.

Detailed Step-by-Step Protocol for the Shake-Flask Method
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure a saturated solution is formed.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature.

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a sufficient time for the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a volumetric pipette.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

Qualitative Solubility Testing

For rapid screening, qualitative solubility tests can be performed.[10][11]

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the test solvent in small portions, shaking vigorously after each addition.[10]

  • Observe whether the solid dissolves completely, partially, or not at all.

  • This can be useful for quickly identifying potential solvents for synthesis, purification, or formulation.

Predicted and Known Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale and Known Data
Polar Protic WaterVery LowHighly polar nature of water is incompatible with the largely nonpolar structure of the compound. Known to be <0.3 µg/mL.[1][2]
Ethanol, MethanolModerateThe hydroxyl group can interact with the nitro and ether groups of the solute. Known to be soluble in Ethanol.[3][4]
Polar Aprotic Tetrahydrofuran (THF)GoodThe ether linkage and overall polarity are compatible. Known to be soluble in THF.[3][4]
Dimethylacetamide (DMAc)GoodUsed as a solvent for its synthesis, indicating good solubility.[5][6][12]
Acetone, AcetonitrileModerate to GoodThe polarity should be suitable for dissolving the compound.
Dimethyl Sulfoxide (DMSO)GoodA highly polar aprotic solvent, likely to be effective.
Nonpolar Toluene, BenzeneLow to ModerateAromatic rings can interact via π-π stacking.
Hexane, HeptaneVery LowThe polarity of the solute is too high for these nonpolar aliphatic solvents.

Practical Implications in Research and Development

  • Synthesis and Purification: Knowledge of solubility is essential for selecting appropriate solvents for reacting starting materials and for purifying the final product through crystallization.[5][6][12] The fact that water is used to precipitate the product during its synthesis confirms its low aqueous solubility.[5][12]

  • Drug Development: For any potential therapeutic application, understanding solubility is the first step in formulation development. Poor solubility can lead to low bioavailability.

  • Fungicide Formulation: As a fungicide, this compound must be formulated in a solvent system that allows for effective application and delivery to the target.[1][5][6]

Conclusion

This compound is a compound with demonstrated utility and interesting chemical properties. While a comprehensive public database of its solubility in all common organic solvents is not yet established, a strong understanding of its molecular structure and the principles of solubility allows for informed predictions and the design of robust experimental protocols for its determination. This guide provides the theoretical foundation and practical steps for researchers to confidently explore and utilize the solubility characteristics of this compound in their scientific pursuits.

References

The Dual Facets of 1,2-Bis(2-Nitrophenoxy)ethane: From Industrial Intermediate to a Potential Tool in Photoreleasable Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Spatiotemporal Control with Light

In the realm of advanced chemical and biological research, the ability to initiate and terminate reactions with precision in both time and space is a paramount objective. Light, as an external stimulus, offers an unparalleled level of control, enabling researchers to dictate molecular events with remarkable accuracy. At the heart of this burgeoning field of photochemistry lies a class of molecules known as photoremovable protecting groups (PPGs), or "caging" groups. These molecular entities can mask the function of a bioactive molecule until they are cleaved by a specific wavelength of light, thereby releasing the active compound at a desired time and location.

This technical guide delves into the multifaceted world of 1,2-Bis(2-Nitrophenoxy)ethane , a molecule belonging to the well-established o-nitrobenzyl family of photolabile compounds. While it has found conventional applications as a fungicide and an intermediate in pigment production, its structural features suggest a latent potential for use as a photocleavable linker and caging agent.[1][2] This guide will provide a comprehensive overview of the fundamental principles of o-nitrobenzyl photochemistry, the known synthesis and properties of this compound, and explore its prospective applications in drug delivery, neuroscience, and materials science, offering a forward-looking perspective for researchers in these fields.

The Core Principle: ortho-Nitrobenzyl Photochemistry

The photochemical behavior of o-nitrobenzyl compounds is the bedrock upon which their utility as PPGs is built. The general mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, followed by a rearrangement to form an aci-nitro intermediate. This intermediate subsequently undergoes hydrolysis to release the caged molecule and an o-nitrosobenzaldehyde byproduct.[3][4]

This process is typically initiated by UV or near-UV light. The efficiency of the photolysis, quantified by the quantum yield (Φ), is influenced by various factors including the substitution pattern on the aromatic ring and the nature of the leaving group (the caged molecule).[4]

G cluster_0 Photocleavage Mechanism of o-Nitrobenzyl Cages oNB o-Nitrobenzyl Caged Molecule Excited Excited State (Singlet or Triplet) oNB->Excited hν (Light Absorption) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Products Released Molecule + o-Nitrosobenzaldehyde AciNitro->Products Hydrolysis

Caption: Generalized photocleavage pathway of o-nitrobenzyl protecting groups.

This compound: Synthesis and Physicochemical Properties

This compound is a symmetrical molecule featuring two o-nitrophenoxy moieties linked by an ethylene glycol bridge. This structure inherently presents two photolabile sites, suggesting its potential as a bifunctional linker capable of releasing two molecules upon irradiation.

Synthesis

The primary route for synthesizing this compound is through the etherification of ethylene glycol with 2-chloronitrobenzene. This reaction is typically carried out in the presence of a base, such as an alkali metal hydroxide, in a suitable solvent like dimethylacetamide (DMAc).[1][5]

Step-by-Step Synthesis Protocol:

  • Reactant Preparation: Dissolve ethylene glycol and an excess of 2-chloronitrobenzene in dimethylacetamide.

  • Base Addition: Slowly add a suspension of sodium hydroxide or potassium hydroxide in dimethylacetamide to the reaction mixture while maintaining the temperature between 55-65°C.[5]

  • Reaction: Stir the mixture at this temperature for several hours to ensure complete reaction.

  • Workup: After cooling, the reaction mixture is typically acidified, and the product is precipitated by the addition of water.[5]

  • Purification: The crude product can be purified by recrystallization to yield a light beige crystalline solid.[1]

G cluster_1 Synthesis of this compound Reactants Ethylene Glycol + 2-Chloronitrobenzene Reaction Etherification Reaction (55-65°C) Reactants->Reaction Solvent Dimethylacetamide (DMAc) Solvent->Reaction Base Alkali Metal Hydroxide (e.g., NaOH, KOH) Base->Reaction Product This compound Reaction->Product

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 51661-19-9[6]
Molecular Formula C₁₄H₁₂N₂O₆[1]
Molecular Weight 304.25 g/mol [1]
Appearance Light beige crystalline solid[1]
Melting Point 167-170 °C[7]
Solubility Soluble in Ethanol, Tetrahydrofuran[7]

Potential Applications in Research and Drug Development

While specific, documented applications of this compound as a photocleavable linker in the scientific literature are not abundant, its structural similarity to other well-studied o-nitrobenzyl compounds allows for informed speculation on its potential uses. The bifunctional nature of this molecule is a key feature that could be exploited in various advanced applications.

Photocleavable Linkers in Drug Delivery

The development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems has revolutionized cancer therapy and the treatment of other diseases. A critical component of these systems is the linker that connects the targeting moiety (e.g., an antibody) to the therapeutic payload. Photocleavable linkers offer the advantage of on-demand drug release with high spatiotemporal control, potentially reducing off-target toxicity.[8][9]

This compound could serve as a homobifunctional photocleavable linker. For instance, it could be used to conjugate two molecules of a drug to a carrier, or to crosslink polymers to form a photodegradable hydrogel for controlled drug release.[10] Upon irradiation, the hydrogel would degrade, releasing the encapsulated therapeutic agent.

G cluster_2 Hypothetical Drug Delivery Application Hydrogel Polymer Matrix System Photodegradable Hydrogel Drug Delivery System Hydrogel->System Linker This compound (Crosslinker) Linker->System Drug Encapsulated Drug Drug->System Release Drug Release System->Release Light Irradiation

Caption: Conceptual model of a photodegradable hydrogel using the linker.

Caged Compounds in Neuroscience

The study of neural circuits and synaptic transmission often requires the precise delivery of neurotransmitters and other signaling molecules. Caged compounds have become indispensable tools in neuroscience, allowing researchers to probe neuronal function with high temporal and spatial resolution.[11][12] For example, "caged" glutamate can be released at a specific synapse to mimic synaptic transmission.

This compound could potentially be used to cage two molecules of a neurotransmitter or neuromodulator. This could be advantageous for studying the effects of simultaneous release of signaling molecules or for delivering a higher local concentration of a single molecule upon photolysis.

Photoresponsive Materials

The incorporation of photolabile groups into polymers can lead to the development of photoresponsive materials with tunable properties.[13][14] For instance, polymers containing o-nitrobenzyl linkers can be designed to degrade upon exposure to light, which has applications in photolithography, tissue engineering, and the creation of dynamic surfaces.[14] The bifunctional nature of this compound makes it a candidate for a crosslinker in the synthesis of such photodegradable polymer networks.

Future Directions and Conclusion

While the current body of literature on the specific applications of this compound as a photocleavable linker is limited, its chemical structure, rooted in the well-understood photochemistry of o-nitrobenzyl compounds, presents a compelling case for its further investigation. The presence of two photolabile sites offers intriguing possibilities for the design of novel drug delivery systems, advanced neuroscientific tools, and smart materials.

Future research should focus on the synthesis and characterization of derivatives of this compound where bioactive molecules are "caged" via its two reactive sites. Key experimental parameters to be determined would include the quantum yield of photolysis for these conjugates, the kinetics of release, and the biological activity of the released molecules. Such studies will be crucial in unlocking the full potential of this versatile molecule and expanding the toolkit available to researchers and drug development professionals. The journey of this compound from a seemingly conventional industrial chemical to a sophisticated tool for spatiotemporal control in science is a promising avenue for future exploration.

References

Unraveling the Fungicidal Action of 1,2-Bis(2-Nitrophenoxy)ethane: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(2-Nitrophenoxy)ethane is a molecule recognized for its fungicidal properties, yet the precise molecular mechanisms underpinning its antifungal activity remain an area of active investigation. This technical guide synthesizes the current understanding and proposes several plausible mechanisms of action, drawing parallels from the known bioactivities of structurally related nitroaromatic and nitrophenol compounds. This document is intended to serve as a comprehensive resource for researchers in mycology, agrochemical development, and pharmaceutical sciences, providing a foundational understanding of this compound's potential fungicidal pathways and offering a framework for future research.

Introduction: The Chemical Identity and Fungicidal Potential

This compound belongs to the class of aromatic ethers, characterized by two nitrophenoxy moieties linked by an ethylene bridge. Its synthesis is typically achieved through the etherification of ethylene glycol with 2-chloronitrobenzene in the presence of a base[1]. While patents confirm its application as a fungicide, the scientific literature lacks detailed studies on its specific mode of action against fungal pathogens[1][2]. The presence of nitro groups on the phenyl rings is a key structural feature, suggesting that its fungicidal activity may be linked to mechanisms observed in other nitro-containing compounds[3][4][5][6][7].

This guide will delve into four primary putative mechanisms of action: the uncoupling of oxidative phosphorylation, direct enzyme inhibition, disruption of cell membrane integrity, and the generation of cytotoxic reactive nitrogen species. Each proposed mechanism will be discussed in the context of the compound's chemical structure and supported by evidence from analogous molecules.

Putative Mechanisms of Fungicidal Action

Based on the chemical architecture of this compound, we can infer several potential pathways through which it exerts its fungicidal effects.

Uncoupling of Oxidative Phosphorylation: A Prime Suspect

The presence of nitrophenol-like structures in this compound strongly suggests that its primary mechanism of action could be the uncoupling of oxidative phosphorylation in fungal mitochondria[8][9][10][11][12][13][14][15][16].

Causality: Dinitrophenols are classic uncoupling agents. They are lipophilic weak acids that can diffuse across the inner mitochondrial membrane. In the protonated state, they can carry protons from the intermembrane space into the mitochondrial matrix, dissipating the proton motive force that is essential for ATP synthesis. This uncoupling of electron transport from ATP production leads to a futile cycle of respiration without energy conservation, ultimately causing cellular energy depletion and death. The two nitrophenoxy groups in this compound could facilitate a similar protonophoric activity.

Workflow for Investigating Oxidative Phosphorylation Uncoupling:

G cluster_prep Fungal Culture and Mitochondria Isolation cluster_assay Mitochondrial Respiration and Membrane Potential Assays cluster_analysis Data Analysis and Interpretation A Grow fungal culture (e.g., Saccharomyces cerevisiae) B Harvest and spheroplast cells A->B C Isolate mitochondria via differential centrifugation B->C D Treat isolated mitochondria with This compound C->D E Measure oxygen consumption (Clark-type electrode) D->E F Measure mitochondrial membrane potential (e.g., using JC-1 or TMRM dyes) D->F G Compare respiration rates and membrane potential with controls (e.g., DNP as positive control) E->G F->G H Increased O2 consumption without ATP synthesis and decreased membrane potential indicate uncoupling G->H G A This compound (Extracellular) B Insertion into Fungal Cell Membrane A->B C Alteration of Membrane Fluidity B->C D Disruption of Membrane Proteins B->D E Increased Membrane Permeability C->E D->E F Leakage of Ions and Metabolites E->F G Loss of Cellular Homeostasis F->G H Cell Death G->H

References

The Genesis of a Molecular Probe: An In-depth Technical Guide to 1,2-Bis(2-Nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on its Discovery, Synthesis, and Enduring Legacy in Cellular Biology and Drug Development

Preamble: Beyond a Simple Molecule

In the vast lexicon of organic chemistry, some molecules, though not household names, are pivotal in the advancement of science. 1,2-Bis(2-Nitrophenoxy)ethane is one such compound. To the casual observer, it is a simple aromatic ether. However, to the discerning researcher, it is a critical stepping stone—a foundational intermediate in the synthesis of sophisticated molecular tools that have revolutionized our understanding of cellular signaling. This guide provides an in-depth exploration of this compound, from its early synthesis in the late 19th century to its crucial role in the development of the BAPTA series of calcium chelators, which have become indispensable in drug discovery and neuroscience.

I. Historical Context: From Aniline Dyes to the Dawn of Supramolecular Chemistry

The story of this compound is intrinsically linked to the burgeoning field of organic chemistry in the late 19th and early 20th centuries. Aromatic nitro compounds were at the heart of the synthetic dye industry, and their chemistry was a subject of intense investigation.[1][2] The earliest documented synthesis of this compound can be traced back to the work of A. Weddige in 1880, published in the Journal für Praktische Chemie.[1] This early work was likely driven by a fundamental interest in the reactivity of nitrophenols and their derivatives.

The synthesis of ethers, particularly through the reaction of an alkoxide with a haloalkane, was systematized by Alexander Williamson in his seminal work in 1850.[3] This reaction, now known as the Williamson ether synthesis, provided a rational and versatile method for creating ether linkages. The early syntheses of this compound by Weddige (1880), and later by A. C. Cope (1935) and R. Jaunin and R. Holl (1958), were variations of this fundamental reaction.[1]

However, the true significance of this seemingly unassuming molecule would not be fully realized until the latter half of the 20th century, with the pioneering work of scientists like Charles J. Pedersen. Pedersen's serendipitous discovery of crown ethers in the 1960s ushered in the era of supramolecular chemistry, where molecules could be designed to selectively recognize and bind other ions and molecules.[4] This concept of host-guest chemistry laid the intellectual groundwork for the rational design of ion-specific chelators.

It was within this exciting scientific landscape that Roger Y. Tsien, a future Nobel laureate, envisioned and created a new class of calcium indicators and buffers.[5] His goal was to design a molecule that could selectively bind calcium ions with high affinity and in a pH-insensitive manner, a significant improvement over the existing chelator, EGTA. The fruit of his labor was 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, famously known as BAPTA.[6][7] The critical precursor for this groundbreaking molecule was none other than this compound.

II. Synthesis Trajectory: From Historical Methods to Modern Industrial Processes

The synthesis of this compound is a testament to the evolution of synthetic organic chemistry. The early methods, while foundational, were often inefficient by modern standards. Contemporary industrial processes have been optimized for yield, purity, and economic viability.

The Underlying Chemistry: Williamson Ether Synthesis

The formation of this compound is a classic example of the Williamson ether synthesis.[3][8] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a phenoxide ion acts as the nucleophile, attacking an electrophilic alkyl halide and displacing the halide leaving group.

For the synthesis of this compound, the historical approaches involved the reaction of a salt of 2-nitrophenol with a 1,2-dihaloethane.

Modern Synthesis Protocol

Modern industrial syntheses have shifted towards more cost-effective and efficient starting materials and conditions. A widely adopted method involves the reaction of 2-chloronitrobenzene with ethylene glycol in the presence of a strong base.[9] This approach avoids the use of the more expensive 1,2-dibromoethane.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethylene glycol

  • 2-Chloronitrobenzene

  • Sodium hydroxide (or potassium hydroxide)

  • Dimethylacetamide (DMAc)

  • Hydrochloric acid (for neutralization)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge ethylene glycol and dimethylacetamide.

  • Slowly add solid sodium hydroxide or a suspension in DMAc to the mixture while maintaining the temperature between 55-65°C. The addition should be controlled to manage the exothermic reaction.

  • To the resulting solution, add 2-chloronitrobenzene dropwise, again ensuring the temperature remains within the specified range.

  • After the addition is complete, continue stirring the reaction mixture at 60-65°C for several hours to ensure the reaction goes to completion.

  • Upon completion, cool the reaction mixture and neutralize it with hydrochloric acid to a pH of approximately 6.5.

  • The product can be isolated by precipitation with water, followed by filtration, washing with water, and drying.

Causality Behind Experimental Choices:

  • Solvent: Dimethylacetamide (DMAc) is a polar aprotic solvent that is excellent for SN2 reactions. It effectively solvates the cation of the base, leaving the hydroxide or alkoxide anion more nucleophilic.[8]

  • Base: Sodium hydroxide or potassium hydroxide is used to deprotonate the ethylene glycol, forming the more nucleophilic glycolate dianion in situ.

  • Temperature Control: Maintaining the temperature between 55-65°C is crucial. Higher temperatures can lead to side reactions and decomposition of the nitro-aromatic compounds, while lower temperatures will result in a sluggish reaction rate.

III. Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in subsequent synthetic steps.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₆[6]
Molecular Weight 304.25 g/mol [6]
Appearance Tan solid[4]
Melting Point 167-170 °C[4]
Boiling Point 501.7 ± 35.0 °C (Predicted)[4]
Density 1.370 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in Ethanol, Tetrahydrofuran[10]
CAS Number 51661-19-9[4]

IV. The Gateway to BAPTA: A Revolution in Calcium Signaling Research

The primary significance of this compound in modern research lies in its role as the key precursor to 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA). BAPTA and its fluorescent derivatives (e.g., Fura-2, Indo-1) have transformed the study of calcium signaling, a fundamental process in virtually all eukaryotic cells.[6][7]

The Synthetic Pathway to BAPTA

The conversion of this compound to BAPTA involves two critical transformations: the reduction of the two nitro groups to amines, followed by the N-alkylation of the resulting diamine with a haloacetic acid.

BAPTA_Synthesis A This compound B 1,2-Bis(2-aminophenoxy)ethane A->B Reduction (e.g., H₂, Pd/C) C BAPTA B->C N-Alkylation (e.g., Bromoacetic acid, Base)

Figure 1: Synthetic workflow from this compound to BAPTA.

Experimental Protocol: Reduction to 1,2-Bis(2-aminophenoxy)ethane

Materials:

  • This compound

  • Ethanol or Tetrahydrofuran

  • Palladium on carbon (Pd/C) catalyst (5% or 10%)

  • Hydrogen gas source or a hydrogen transfer reagent like hydrazine monohydrate[11]

Procedure (Catalytic Hydrogenation):

  • Dissolve this compound in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Agitate the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

  • Depressurize the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.

  • The solvent can be removed under reduced pressure to yield the crude diamine, which can be purified by recrystallization.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups to amines.[12] It provides a high surface area for the reaction to occur.

  • Hydrogen Source: Pressurized hydrogen gas is a clean and effective reducing agent. Alternatively, catalytic transfer hydrogenation using reagents like hydrazine offers a convenient, non-pressurized method.[11]

V. Beyond BAPTA: Other Industrial Applications

While its role in the synthesis of research chemicals is paramount, this compound has also found utility in other industrial sectors. It has been cited in patent literature as a fungicide, leveraging the biological activity often associated with nitroaromatic compounds.[9] Additionally, its diamine derivative serves as a precursor in the synthesis of certain yellow pigments, highlighting its versatility as a chemical intermediate.[9]

VI. Conclusion: An Enduring Legacy

This compound is a molecule that bridges different eras of chemical science. Its origins are rooted in the classical organic chemistry of the 19th century, yet its modern-day importance is inextricably linked to the cutting-edge research of the 21st century. As the gateway to the BAPTA family of calcium chelators, it has played a silent but indispensable role in countless discoveries in medicine, neuroscience, and cell biology. This guide has aimed to illuminate the history, synthesis, and profound impact of this critical chemical intermediate, underscoring the fact that even seemingly simple molecules can have a long and remarkable scientific legacy.

References

An In-Depth Technical Guide to 1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene]

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene], a significant chemical intermediate. The information presented herein is intended for researchers, scientists, and professionals in the fields of drug development, organic synthesis, and materials science. This document delves into the core physicochemical properties, synthesis methodologies, reactivity, and potential applications of this compound, grounded in authoritative scientific data.

Core Molecular Identity and Physicochemical Profile

1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene], also known as 1,2-bis(2-nitrophenoxy)ethane, is an organic compound featuring two o-nitrophenoxy groups linked by an ethylene glycol diether bridge. This structure imparts specific chemical characteristics that are pivotal to its utility in various synthetic applications.

Structural and Molecular Data

The fundamental structural and identifying information for this compound is summarized in the table below.

PropertyValueSource(s)
IUPAC Name 1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene[1]
Synonyms This compound, Ethylene glycol bis(2-nitrophenyl) ether[1]
CAS Number 51661-19-9[1]
Molecular Formula C₁₄H₁₂N₂O₆[1]
Molecular Weight 304.25 g/mol [1]
Appearance Light beige crystalline solid[2][3]

Molecular Structure Diagram:

Caption: Chemical structure of 1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene].

Physicochemical Properties

A summary of the key physicochemical properties is provided below.

PropertyValueSource(s)
Melting Point 167-170 °C[4]
Boiling Point (Predicted) 501.7 ± 35.0 °C at 760 mmHg[4]
Density (Predicted) 1.370 ± 0.06 g/cm³[4]
Solubility Insoluble in water.[1] Soluble in ethanol and tetrahydrofuran.[4]
Storage Temperature 2-8°C[4]

Synthesis and Purification

The primary and most industrially viable synthesis of 1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene] is achieved through a Williamson ether synthesis. This process involves the reaction of ethylene glycol with 2-chloronitrobenzene.

Reaction Scheme

Synthesis_Scheme Ethylene_Glycol Ethylene Glycol Product 1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene] Ethylene_Glycol->Product NaOH / DMAc 55-65 °C Two_Chloronitrobenzene 2-Chloronitrobenzene (2 eq.) Two_Chloronitrobenzene->Product

Caption: Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from established industrial processes, designed for high yield and purity.[3][5]

Materials:

  • Ethylene glycol

  • 2-Chloronitrobenzene

  • Sodium hydroxide (or other alkali metal hydroxides)

  • Dimethylacetamide (DMAc)

  • 30% Hydrochloric acid

  • Water

Procedure:

  • In a suitable reaction vessel, charge ethylene glycol and 2-chloronitrobenzene in a molar ratio of approximately 1:2.1 to 1:2.2, using dimethylacetamide (DMAc) as the solvent.

  • Heat the mixture to a reaction temperature of 55-65 °C.

  • Slowly add a suspension of sodium hydroxide in DMAc to the reaction mixture over a period of 4 hours, ensuring the temperature does not exceed 60 °C.

  • After the addition is complete, continue to stir the mixture at 60 °C for an additional 2.5 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and adjust the pH to 6.5 using 30% hydrochloric acid.

  • Heat the mixture to 110 °C and filter to remove the precipitated salts. Wash the filter cake with DMAc.

  • To the filtrate, add water at 90 °C to induce crystallization of the product.

  • Cool the mixture to 10 °C to complete the crystallization process.

  • Collect the product by filtration, wash with water, and dry. This process typically yields the product in high purity (around 98.5%) and with a yield of approximately 93%.[3]

Analytical Characterization

Comprehensive characterization of 1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene] is crucial for confirming its identity and purity. Standard analytical techniques are employed for this purpose.

Spectroscopic Data

While publicly available spectra are limited, data from various databases indicate that 1H NMR, 13C NMR, and FTIR spectra have been recorded for this compound.[1]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be split into complex multiplets due to their differing chemical environments and coupling. The ethylene bridge protons will likely appear as a singlet or a narrow multiplet in the aliphatic region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with those bonded to the nitro and ether groups shifted accordingly. Signals for the ethylene bridge carbons will also be present in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro groups (typically around 1520-1570 cm⁻¹ and 1345-1385 cm⁻¹ for asymmetric and symmetric stretching, respectively). Aromatic C-H and C=C stretching vibrations, as well as C-O-C ether linkages, will also be prominent.

  • Mass Spectrometry: Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound (304.25 g/mol ). Fragmentation patterns will likely involve cleavage of the ether linkages and loss of the nitro groups.

Chemical Reactivity and Potential Applications

The chemical behavior of 1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene] is largely dictated by the presence of the nitro-substituted aromatic rings.

Reactivity Profile

The electron-withdrawing nature of the two nitro groups activates the benzene rings towards nucleophilic aromatic substitution (SNAr) reactions. This makes the compound a valuable precursor for further functionalization.

A key transformation is the reduction of the nitro groups to primary amines. This is typically achieved using standard reducing agents such as catalytic hydrogenation (e.g., with Pd/C) or metal/acid combinations (e.g., Sn/HCl). This reduction yields 1,2-bis(2-aminophenoxy)ethane , a versatile diamine intermediate.[6]

Reactivity Start 1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene] Product 1,2-Bis(2-aminophenoxy)ethane Start->Product Reduction (e.g., H₂, Pd/C)

Caption: Reduction of the nitro groups to form the corresponding diamine.

Potential Applications

The primary applications of 1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene] stem from its role as a chemical intermediate.

  • Pigment and Dye Synthesis: The reduction product, 1,2-bis(2-aminophenoxy)ethane, is a crucial building block for the synthesis of high-performance pigments and dyes.[2][3] The diamine can undergo diazotization followed by coupling reactions to produce a variety of colored compounds.

  • Fungicides: There are indications that this class of compounds possesses fungicidal properties, suggesting potential applications in the agrochemical industry.[2][3]

  • Crown Ether Analogs: The structural motif of this compound, with its flexible diether linkage, is reminiscent of components used in the synthesis of crown ethers and other macrocyclic host molecules. While not a crown ether itself, its derivatives could be explored for applications in ion sensing and phase-transfer catalysis.[7][8]

Safety and Toxicological Information

It is imperative to handle 1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene] with appropriate safety precautions in a laboratory or industrial setting.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2) [1]

  • May cause respiratory irritation.[1]

  • Very toxic to aquatic life.[1]

Precautionary Measures:

  • Wear protective gloves, clothing, and eye/face protection.

  • Avoid breathing dust.

  • Use only in a well-ventilated area.

  • Avoid release to the environment.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Toxicological Profile

Specific toxicological data for 1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene] is not extensively documented. However, based on the toxicology of related nitroaromatic compounds, it is prudent to assume that it may have adverse health effects upon prolonged or high-level exposure. Nitroaromatic compounds are known to be metabolized in the body, and their metabolites can sometimes be the primary mediators of toxicity.

Conclusion

1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene] is a well-defined chemical entity with established synthetic routes and a clear role as an intermediate in the production of pigments and potentially agrochemicals. Its reactivity, driven by the presence of the nitro-activated aromatic rings, allows for facile conversion to other valuable chemical building blocks. While further research into its specific applications and a more detailed toxicological evaluation would be beneficial, the existing data provides a solid foundation for its use in a research and development context. Researchers and scientists are encouraged to consult the referenced literature for more detailed information.

References

Methodological & Application

Application Notes & Protocols: A General Framework for Evaluating Novel Fungicidal Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 1,2-Bis(2-Nitrophenoxy)ethane: Initial investigation into this compound reveals a notable dichotomy in its documented applications. While patent literature from several decades ago suggests its potential use as a fungicide, the overwhelming body of peer-reviewed scientific research identifies and utilizes this compound almost exclusively as a photolabile calcium chelator, often termed a "caged calcium" agent.[1][2][3][4] This class of molecules is designed to release divalent cations like Ca²⁺ upon exposure to UV light, allowing researchers to precisely control intracellular calcium concentrations for studying cellular signaling pathways.[2]

Given the absence of established, validated, and publicly available protocols for its use as a fungicide in contemporary scientific literature, this document will instead provide a comprehensive and authoritative framework for the screening and evaluation of any novel compound for potential fungicidal activity. This approach ensures scientific integrity and provides a robust, universally applicable protocol for researchers in drug development and crop protection.

Part 1: Introduction to Fungicide Screening

The discovery of novel fungicides is paramount for advancements in clinical therapy, agricultural productivity, and material preservation. The rise of drug-resistant fungal strains, such as certain species of Candida and Aspergillus, necessitates a structured and efficient pipeline for identifying new chemical entities with potent and selective antifungal properties.[5] A typical screening cascade begins with high-throughput primary assays to identify "hits" and progresses to more detailed secondary and tertiary assays to confirm activity, determine the spectrum of efficacy, and elucidate the mechanism of action.[6][7]

This guide outlines the foundational in vitro protocols for determining the fungistatic and fungicidal activity of a test compound against common fungal pathogens, adhering to methodologies established by leading standardization bodies like the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Part 2: Experimental Protocols for In Vitro Antifungal Susceptibility Testing

The cornerstone of evaluating a potential fungicide is determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Minimum Fungicidal Concentration (MFC): The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum.

Protocol 2.1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38-A2)

This protocol is a gold-standard method for testing the susceptibility of both yeast and filamentous fungi to antifungal agents.[10]

Causality and Experimental Rationale: The broth microdilution method is favored for its scalability, reproducibility, and conservation of test compound. It allows for the simultaneous testing of multiple concentrations and replicates, providing a quantitative measure of antifungal activity. RPMI-1640 medium is used as it is a standardized, nutritionally defined medium that supports the growth of most clinically relevant fungi without interfering with the activity of common antifungal drugs.

Materials:

  • Test Compound (e.g., this compound)

  • Target Fungal Strain (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • RPMI-1640 Medium (with L-glutamine, without sodium bicarbonate)

  • MOPS buffer (3-(N-morpholino)propanesulfonic acid)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Sterile 96-well, flat-bottom microtiter plates

  • Positive Control Antifungal (e.g., Amphotericin B, Fluconazole)

  • Spectrophotometer or specialized microplate reader

  • Hemocytometer or spectrophotometer for inoculum counting

Step-by-Step Methodology:

  • Preparation of Media: Prepare RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS. Filter-sterilize and store at 4°C.

  • Preparation of Test Compound Stock: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Subsequent dilutions should be made to ensure the final DMSO concentration in the assay does not exceed 1-2%, as higher concentrations can inhibit fungal growth.

  • Preparation of Fungal Inoculum:

    • For Yeast (C. albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Pick several colonies and suspend them in sterile saline. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • For Molds (A. fumigatus): Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and dilute in RPMI medium to a final concentration of 0.4-5 x 10⁴ CFU/mL.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of RPMI medium to wells 2 through 12 of a 96-well plate.

    • Prepare a 2X working solution of the test compound in RPMI. Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to well 12. This brings the total volume in each well to 200 µL and halves the compound concentration to the desired final test range.

  • Incubation: Seal the plates and incubate at 35-37°C for 24-48 hours (yeast) or 48-72 hours (molds), or until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (or significant inhibition, e.g., ~50% for azoles against yeast) compared to the growth control. This can be assessed visually or with a spectrophotometer at 530 nm.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_media Prepare RPMI-MOPS Medium serial_dilute Perform Serial Dilutions in 96-Well Plate prep_media->serial_dilute prep_stock Prepare Compound Stock in DMSO prep_stock->serial_dilute prep_inoculum Prepare & Standardize Fungal Inoculum add_inoculum Inoculate Wells prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate Plate (35°C, 24-72h) add_inoculum->incubate read_plate Visually or Spectrophotometrically Read Plate incubate->read_plate determine_mic Determine MIC Endpoint read_plate->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 2.2: Determination of Minimum Fungicidal Concentration (MFC)

Causality and Experimental Rationale: While the MIC indicates growth inhibition (fungistatic activity), the MFC determines the concentration required to kill the fungus (fungicidal activity). This is a critical distinction in drug development, especially for treating infections in immunocompromised patients. The protocol validates fungicidal action by demonstrating that cells from inhibited wells cannot regrow when transferred to a fresh, drug-free medium.

Methodology:

  • Perform MIC Assay: Following the determination of the MIC as described in Protocol 2.1.

  • Subculture: From each well that shows complete growth inhibition (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.

  • Plate on Agar: Spot the aliquot onto a fresh, compound-free agar plate (e.g., SDA or PDA).

  • Incubate: Incubate the agar plate at 35-37°C for 24-72 hours, or until growth is abundant in spots from the growth control.

  • Determine MFC: The MFC is the lowest concentration of the test compound from the original microdilution plate that results in no fungal growth (or a ≥99.9% reduction in CFUs compared to the initial inoculum count) on the subculture plate.

Part 3: Data Presentation and Interpretation

Results from susceptibility testing should be recorded systematically.

Table 1: Example Data Summary for Antifungal Susceptibility Testing

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Test Cmpd AC. albicans ATCC 900288162Fungicidal
Test Cmpd AA. fumigatus ATCC 20430516>64>4Fungistatic
FluconazoleC. albicans ATCC 900282>64>32Fungistatic
Amphotericin BC. albicans ATCC 900280.512Fungicidal

Interpretation:

  • An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.

  • An MFC/MIC ratio of > 4 suggests fungistatic activity.

Part 4: Next Steps - Mechanism of Action (MoA) Studies

Identifying a compound with potent fungicidal activity is the first step. Subsequent research must focus on elucidating its mechanism of action to understand its cellular target and potential for resistance development.

Potential MoA Pathways to Investigate:

  • Cell Wall Integrity: Targeting enzymes involved in the synthesis of chitin or β-glucans (e.g., via calcofluor white or aniline blue staining).

  • Ergosterol Biosynthesis: Disrupting the fungal cell membrane by inhibiting enzymes in the ergosterol pathway (common target for azole drugs).

  • DNA/RNA Synthesis: Interfering with nucleic acid replication or transcription.

  • Mitochondrial Respiration: Disrupting the electron transport chain, leading to oxidative stress and cell death.

Logical Flow for Fungicide Discovery and Validation

MoA_Logic cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_moa Mechanism of Action (MoA) cluster_dev Lead Optimization primary_screen High-Throughput Screen (HTS) (e.g., Growth Inhibition Assay) hit_id Identify 'Hits' primary_screen->hit_id mic_mfc Determine MIC & MFC (Protocol 2.1 & 2.2) hit_id->mic_mfc cytotox Assess Mammalian Cytotoxicity mic_mfc->cytotox spectrum Determine Spectrum of Activity mic_mfc->spectrum moa_studies Conduct MoA Assays (e.g., Ergosterol, Cell Wall) mic_mfc->moa_studies target_id Identify Molecular Target moa_studies->target_id lead_opt Medicinal Chemistry & SAR target_id->lead_opt

Caption: Logical progression from initial screening to lead optimization.

References

Application Notes and Protocols: 1,2-Bis(2-Nitrophenoxy)ethane as a Key Intermediate for High-Performance Pigment Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,2-Bis(2-Nitrophenoxy)ethane in Pigment Chemistry

In the landscape of industrial organic pigments, the synthesis of high-performance colorants is a pursuit of precision, stability, and vibrancy. Among the myriad of intermediates, this compound stands out as a crucial building block, particularly in the creation of benzimidazolone-based pigments. Its molecular architecture is ingeniously designed for the subsequent formation of complex, stable chromophores. The strategic placement of the nitro groups ortho to the ether linkage is not arbitrary; it is a deliberate choice that dictates the final pigment's spatial configuration and, consequently, its performance attributes such as lightfastness, thermal stability, and chemical resistance.

This technical guide provides an in-depth exploration of the synthetic pathway from this compound to high-value pigments, with a specific focus on the synthesis of C.I. Pigment Yellow 180. The protocols detailed herein are curated for researchers, scientists, and professionals in the fields of materials science and drug development, offering a blend of theoretical understanding and practical, field-tested methodologies.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
IUPAC Name 1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene--INVALID-LINK--
CAS Number 51661-19-9--INVALID-LINK--
Molecular Formula C₁₄H₁₂N₂O₆--INVALID-LINK--
Molecular Weight 304.25 g/mol --INVALID-LINK--
Appearance Light beige crystalline solid--INVALID-LINK--
Melting Point 167-170 °C--INVALID-LINK--
Solubility Sparingly soluble in common organic solvents--INVALID-LINK--

Synthetic Pathway Overview: From Intermediate to Pigment

The transformation of this compound into a high-performance pigment like Pigment Yellow 180 is a multi-step process. Each stage is critical and requires precise control of reaction conditions to ensure high yield and purity of the final product.

Pigment Synthesis Pathway A This compound B Step 1: Reduction A->B H₂ / Catalyst or Hydrazine Hydrate C 1,2-Bis(2-aminophenoxy)ethane B->C D Step 2: Tetrazotization C->D NaNO₂ / HCl E Tetrazotized Intermediate D->E F Step 3: Azo Coupling E->F G C.I. Pigment Yellow 180 F->G H 5-Acetoacetylamino- benzimidazolone H->F

Caption: Synthetic workflow from the intermediate to the final pigment.

Part 1: Synthesis of 1,2-Bis(2-aminophenoxy)ethane (Diamine Intermediate)

The foundational step in this synthesis is the reduction of the two nitro groups of this compound to primary amino groups. This transformation is critical as the resulting diamine is the direct precursor for the subsequent diazotization reaction. The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the diamine.

Protocol 1: Catalytic Hydrogenation

This method is a clean and efficient route, often favored in industrial settings for its high yield and the absence of harsh chemical reductants.

Materials:

  • This compound

  • Palladium on carbon (5% Pd/C) or Raney Nickel

  • Ethanol or other suitable solvent

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, prepare a suspension of this compound in ethanol.

  • Carefully add the 5% Pd/C catalyst to the suspension. The catalyst loading is typically 1-5% by weight of the nitro compound.

  • Seal the reactor and purge it several times with nitrogen gas to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Heat the reaction mixture to 50-70 °C with vigorous stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake or by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • The filtrate, containing the 1,2-Bis(2-aminophenoxy)ethane, can be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield a white to off-white crystalline solid.[1]

Protocol 2: Reduction with Hydrazine Hydrate

This method provides a convenient alternative to catalytic hydrogenation, especially for laboratory-scale synthesis where high-pressure equipment may not be readily available.

Materials:

  • This compound

  • Hydrazine hydrate (80-100%)

  • Raney Nickel or Iron(III) chloride

  • Ethanol or methanol

  • Activated carbon

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and ethanol.

  • Add a catalytic amount of Raney Nickel or a solution of Iron(III) chloride.

  • Heat the mixture to reflux.

  • Slowly add hydrazine hydrate dropwise to the refluxing mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and add activated carbon to decolorize the solution.

  • Filter the hot solution through a celite pad to remove the catalyst and activated carbon.

  • Cool the filtrate in an ice bath to induce crystallization of the product.

  • Collect the crystals of 1,2-Bis(2-aminophenoxy)ethane by vacuum filtration, wash with cold ethanol, and dry under vacuum.[2]

Part 2: Synthesis of C.I. Pigment Yellow 180

The synthesis of the final pigment involves two classical reactions in azo dye chemistry: diazotization (specifically, tetrazotization for a diamine) and azo coupling.

Step 2: Tetrazotization of 1,2-Bis(2-aminophenoxy)ethane

In this step, the two primary amino groups of the diamine are converted into highly reactive diazonium salt groups. This reaction is typically carried out in an acidic medium at low temperatures to prevent the decomposition of the unstable diazonium salt.

Materials:

  • 1,2-Bis(2-aminophenoxy)ethane

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Water

Procedure:

  • In a beaker, prepare a fine suspension of 1,2-Bis(2-aminophenoxy)ethane in water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction.

  • Prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension. The addition should be done below the surface of the liquid to ensure efficient reaction.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

  • The resulting solution contains the tetrazotized intermediate and should be used immediately in the subsequent coupling reaction. A slight excess of nitrous acid can be tested for using starch-iodide paper (which will turn blue-black).

Step 3: Azo Coupling with 5-Acetoacetylamino-benzimidazolone

The final color-forming step is the electrophilic substitution reaction between the tetrazotized intermediate and a coupling component, in this case, 5-Acetoacetylamino-benzimidazolone.

Materials:

  • Tetrazotized solution from Step 2

  • 5-Acetoacetylamino-benzimidazolone

  • Sodium hydroxide (NaOH) or Sodium acetate

  • Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 5-Acetoacetylamino-benzimidazolone in an aqueous solution of sodium hydroxide to form the sodium salt, which is more soluble and reactive.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold tetrazotized solution from Step 2 to the solution of the coupling component.

  • The pH of the reaction mixture should be maintained in the weakly acidic to neutral range (pH 4-7) for optimal coupling. This can be adjusted by adding a buffer like sodium acetate.

  • A yellow precipitate of Pigment Yellow 180 will form immediately.

  • Continue stirring the mixture in the cold for several hours to ensure the completion of the coupling reaction.

  • The pigment is then isolated by filtration, washed thoroughly with water to remove any soluble salts and unreacted starting materials, and then dried.

  • Further post-treatment of the pigment, such as heating in a solvent, may be performed to achieve the desired crystal size, morphology, and coloristic properties.[3]

Characterization and Application of C.I. Pigment Yellow 180

The synthesized pigment should be characterized to confirm its identity and purity.

PropertyDescriptionReference
C.I. Name Pigment Yellow 180--INVALID-LINK--
C.I. Number 21290--INVALID-LINK--
CAS Number 77804-81-0--INVALID-LINK--
Chemical Class Benzimidazolone--INVALID-LINK--
Shade Greenish Yellow--INVALID-LINK--
Key Properties High color strength, excellent lightfastness, and good heat stability.--INVALID-LINK--
Applications Plastics (PP, PE, PVC), printing inks, and coatings.--INVALID-LINK--

Safety and Handling Precautions

This compound:

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Precautions: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.[5]

Hydrazine Hydrate:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause cancer. Very toxic to aquatic life.

  • Precautions: Handle with extreme care, using appropriate personal protective equipment, including respiratory protection, in a well-ventilated fume hood.

Sodium Nitrite:

  • Hazards: Oxidizing solid. Toxic if swallowed. Very toxic to aquatic life.

  • Precautions: Keep away from heat and combustible materials. Avoid contact with skin and eyes.

Diazonium Salts:

  • Hazards: Diazonium salts are often unstable and can be explosive in the solid state. They should be prepared in solution at low temperatures and used immediately.

  • Precautions: Never isolate diazonium salts in a dry state unless they have been specifically stabilized. Keep the reaction temperature strictly controlled.

General Laboratory Practice:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a versatile and indispensable intermediate in the synthesis of high-performance pigments. The protocols outlined in this guide provide a comprehensive framework for the synthesis of Pigment Yellow 180, a commercially significant colorant. By understanding the causality behind each experimental step and adhering to strict safety protocols, researchers can successfully navigate this synthetic pathway to produce pigments with desirable properties for a wide range of applications. The key to success lies in the precise control of reaction conditions, particularly temperature and pH, at each stage of the process.

References

Application Notes & Protocols: The Strategic Use of 1,2-Bis(2-Nitrophenoxy)ethane in the Synthesis of High-Performance Yellow Pigments

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 1,2-Bis(2-Nitrophenoxy)ethane as a pivotal intermediate in the manufacturing of high-performance yellow pigments, specifically Pigment Yellow 180. The narrative elucidates the causal relationships behind the synthetic choices, ensuring a robust and reproducible protocol. We will delve into the multi-step synthesis, from the initial etherification to the final coupling reaction, offering insights grounded in established chemical principles and supported by authoritative references.

Introduction: Strategic Importance of this compound in Pigment Chemistry

This compound is a seemingly unassuming organic molecule, appearing as a light beige crystalline solid with a melting point around 167-170°C.[1][2] However, its true value lies in its role as a precursor to valuable yellow pigments.[3][4] The presence of two nitrophenoxy groups linked by an ethylene bridge is a key structural feature that, after chemical transformation, gives rise to the desired chromophoric system.[1]

The journey from this intermediate to a vibrant yellow pigment involves a well-defined, three-stage process. This guide will walk you through each critical step, providing not just the "how" but also the "why" behind the methodologies.

The Synthetic Pathway: From Intermediate to Pigment

The overall transformation of this compound into a yellow pigment follows a logical and sequential chemical pathway. The process is designed to first create a reactive diamine, which is then converted into a diazonium salt, and finally coupled with a specific molecule to generate the final pigment structure.

G cluster_0 PART 1: Synthesis of the Intermediate cluster_1 PART 2: Formation of the Diamine cluster_2 PART 3: Pigment Synthesis EthyleneGlycol Ethylene Glycol Intermediate This compound EthyleneGlycol->Intermediate Etherification Chloronitrobenzene 2-Chloronitrobenzene Chloronitrobenzene->Intermediate Diamine 1,2-Bis(2-aminophenoxy)ethane Intermediate->Diamine Reduction Diazonium Tetrazotized Diamine Diamine->Diazonium Tetrazotization Pigment Pigment Yellow 180 Diazonium->Pigment Coupling CouplingAgent 5-Acetoacetylaminobenzimidazolone CouplingAgent->Pigment

Figure 1: Overall workflow for the synthesis of Pigment Yellow 180.

PART 1: Synthesis of this compound

The most common and efficient method for synthesizing the title intermediate is through the etherification of ethylene glycol with 2-chloronitrobenzene.[1] This reaction is typically performed in the presence of an alkali metal hydroxide in a suitable solvent.

Protocol 1: Synthesis of this compound

Parameter Value Rationale
Reactants 1 mole Ethylene Glycol, 1.9 to 2.6 moles 2-ChloronitrobenzeneAn excess of 2-chloronitrobenzene ensures the complete reaction of ethylene glycol.[3][4]
Solvent Dimethylacetamide (DMAc)DMAc is an effective polar aprotic solvent that facilitates the reaction.[3][4]
Base Alkali Metal Hydroxide (e.g., NaOH, KOH)The base is crucial for the deprotonation of ethylene glycol, forming the alkoxide necessary for nucleophilic substitution.[3]
Temperature 40 to 100°C (preferably 55 to 65°C)This temperature range provides a good balance between reaction rate and minimizing side reactions.[3][4]
Reaction Time Approximately 2.5 hours after base additionSufficient time for the reaction to proceed to completion.[3]
Work-up Neutralization with acid (e.g., HCl), crystallization from waterNeutralization removes excess base, and crystallization purifies the product.[3]
Yield Up to 93%This method provides a high yield of the desired product.[1]

Experimental Steps:

  • In a suitable reaction vessel equipped with a stirrer and temperature control, combine 1 mole of ethylene glycol and 1.9 to 2.6 moles of 2-chloronitrobenzene in dimethylacetamide.

  • While maintaining the temperature between 55 and 65°C, slowly add a suspension of an alkali metal hydroxide (e.g., sodium hydroxide) in DMAc over a period of time.

  • After the addition is complete, continue stirring the mixture at 60°C for an additional 2.5 hours.[3]

  • Cool the reaction mixture and neutralize to a pH of approximately 6.5 with a suitable acid, such as 30% hydrochloric acid.[3]

  • Heat the mixture to facilitate the dissolution of any salts, and then filter to remove them.

  • Induce crystallization of the product by adding water to the filtrate.

  • Cool the mixture to completely precipitate the this compound.

  • Collect the crystalline product by filtration, wash with water, and dry. The resulting product should be a light beige solid with a melting point of 167-168°C.[3]

PART 2: Reduction to 1,2-Bis(2-aminophenoxy)ethane

The pivotal second step is the reduction of the two nitro groups on the this compound molecule to form the corresponding diamine, 1,2-Bis(2-aminophenoxy)ethane.[1][3] This transformation is crucial as the resulting amino groups are the functional handles for the subsequent diazotization reaction.

Protocol 2: Reduction of this compound

  • Note: Specific, detailed public-domain protocols for this reduction are less common in the readily available literature, as this is often a proprietary industrial process. However, standard chemical reduction methods for aromatic nitro compounds are applicable. A common approach involves catalytic hydrogenation.

Conceptual Steps:

  • The this compound is dissolved in a suitable solvent.

  • A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon, is added.

  • The mixture is subjected to a hydrogen atmosphere, often under pressure, to facilitate the reduction.

  • Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed to yield the 1,2-Bis(2-aminophenoxy)ethane.

PART 3: Diazotization and Coupling to Form Pigment Yellow 180

This final stage is where the color is generated. The process involves two key reactions: tetrazotization and coupling.

Protocol 3: Synthesis of Pigment Yellow 180

Parameter Value Rationale
Diamine 1,2-Bis(2-aminophenoxy)ethaneThe starting material for the diazotization reaction.
Diazotizing Agent Nitrous acid (generated in situ from sodium nitrite and a strong acid)Reacts with the primary amino groups to form the diazonium salts.
Coupling Component 5-AcetoacetylaminobenzimidazoloneThis molecule provides the active methylene group that couples with the diazonium salt to form the final azo pigment.[3][4]
Temperature Below 10°CDiazonium salts are generally unstable and can decompose at higher temperatures.[5]

Experimental Steps:

  • Tetrazotization:

    • Prepare a solution or suspension of 1,2-Bis(2-aminophenoxy)ethane in an acidic medium (e.g., hydrochloric acid).

    • Cool the mixture to below 10°C in an ice bath.

    • Slowly add a solution of sodium nitrite while maintaining the low temperature. This in situ generation of nitrous acid will convert the diamine to its tetrazo compound.

  • Coupling:

    • In a separate vessel, prepare a solution or slurry of 5-acetoacetylaminobenzimidazolone.

    • Slowly add the cold solution of the tetrazotized diamine to the coupling component slurry.

    • The coupling reaction will proceed, leading to the formation of the yellow pigment, Pigment Yellow 180.[5]

    • The pigment will precipitate out of the solution.

  • Work-up:

    • Filter the precipitated pigment.

    • Wash the pigment thoroughly with water to remove any unreacted starting materials and salts.

    • Dry the pigment to obtain the final product.

G cluster_0 Tetrazotization cluster_1 Coupling Reaction Diamine 1,2-Bis(2-aminophenoxy)ethane Tetrazo Tetrazo Compound Diamine->Tetrazo NaNO2_H NaNO2 / H+ NaNO2_H->Tetrazo Pigment Pigment Yellow 180 Tetrazo->Pigment CouplingAgent 5-Acetoacetylaminobenzimidazolone CouplingAgent->Pigment

Figure 2: Detailed workflow for the final pigment synthesis stages.

Safety and Handling Considerations

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • 2-Chloronitrobenzene: This is a toxic and hazardous substance. Work in a well-ventilated fume hood and use appropriate PPE.

  • Acids and Bases: Handle strong acids and bases with care, using appropriate PPE.

  • Diazonium Salts: These compounds can be explosive when isolated and dry. It is crucial to use them in solution and at low temperatures.

Conclusion

This compound is a critical building block in the synthesis of high-performance yellow pigments like Pigment Yellow 180. The multi-step process, involving etherification, reduction, tetrazotization, and coupling, is a classic example of industrial organic synthesis. By understanding the rationale behind each step and adhering to the outlined protocols, researchers and scientists can effectively utilize this intermediate to produce valuable colorants.

References

Application Notes and Protocols for 1,2-Bis(2-Nitrophenoxy)ethane in Organic Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Light-Induced Cleavage

1,2-Bis(2-Nitrophenoxy)ethane belongs to the o-nitrobenzyl (o-NB) family of photolabile protecting groups. These molecules are engineered to undergo a specific chemical transformation upon exposure to ultraviolet (UV) light, leading to the cleavage of covalent bonds. This unique property allows for the precise spatial and temporal control over the structure and properties of materials, making them invaluable in applications ranging from drug delivery to tissue engineering. The core of this functionality lies in the photo-isomerization of the o-nitrobenzyl group, which initiates a cascade of reactions culminating in bond scission.

The structure of this compound, with its two o-nitrophenoxy moieties linked by an ethylene glycol bridge, makes it an excellent candidate for use as a photocleavable crosslinker. When incorporated into a polymer network, it can be selectively cleaved by light, leading to the degradation of the material in a controlled manner.

Synthesis of this compound

A reliable and high-yield synthesis of this compound is crucial for its application in materials science. The following protocol is based on a well-established etherification reaction.[1][2]

Reaction Scheme:

Synthesis_of_1_2_Bis_2_Nitrophenoxy_ethane cluster_reactants Reactants cluster_conditions Reaction Conditions Ethylene_Glycol Ethylene Glycol Reaction Ethylene_Glycol->Reaction 2_Chloronitrobenzene 2-Chloronitrobenzene (2 eq.) 2_Chloronitrobenzene->Reaction NaOH NaOH NaOH->Reaction Base DMAc DMAc DMAc->Reaction Solvent Heat 55-65°C Heat->Reaction Conditions Product This compound Reaction->Product Hydrogel_Synthesis_Workflow cluster_synthesis Synthesis cluster_application Application A Functionalization of This compound B Preparation of Pre-polymer Solution A->B Create photocleavable crosslinker C Photopolymerization B->C Initiator + Monomers D Hydrogel Formation C->D Crosslinking E UV Irradiation (Photodegradation) D->E Exposure to UV light F Hydrogel Dissolution E->F Cleavage of crosslinks

References

Application Notes and Protocols for the Post-Synthesis Purification of 1,2-Bis(2-Nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 1,2-Bis(2-Nitrophenoxy)ethane following its synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the principles behind the purification techniques, enabling them to obtain high-purity material essential for downstream applications. The protocols for recrystallization and column chromatography are presented with step-by-step instructions, and methods for purity assessment are discussed.

Introduction: The Critical Need for Purity

This compound is a key intermediate in the synthesis of various high-value molecules, including specialty pigments and fungicides.[1] Its subsequent chemical transformations, such as the reduction of the nitro groups to form 1,2-bis(2-aminophenoxy)ethane, a precursor to valuable yellow pigments, demand a starting material of high purity.[1] Impurities can lead to side reactions, lower yields, and compromised final product performance. This guide offers a systematic approach to purifying the crude product obtained from the common synthesis route involving the etherification of ethylene glycol with 2-chloronitrobenzene.[1]

Understanding Potential Impurities

The primary synthesis of this compound is a Williamson ether synthesis, where ethylene glycol reacts with 2-chloronitrobenzene in the presence of a base.[1][2] The purity of the final product is often compromised by unreacted starting materials, by-products, and decomposition products.

A critical analysis of the reaction suggests the following potential impurities:

  • Unreacted Starting Materials:

    • 2-Chloronitrobenzene: Due to the use of an excess of this reagent in some procedures.[1]

    • Ethylene glycol: If the reaction does not go to completion.

  • Mono-substituted Intermediate:

    • 2-(2-Nitrophenoxy)ethanol: Formed if only one hydroxyl group of ethylene glycol reacts.

  • Side Products:

    • 2-Nitrophenol: Can be formed by the hydrolysis of 2-chloronitrobenzene under basic conditions.

    • Polymeric materials: Self-condensation of ethylene glycol or other side reactions can lead to higher molecular weight impurities.

  • Inorganic Salts:

    • Sodium chloride (or other alkali metal halides): Formed as a byproduct of the reaction.

The nature and quantity of these impurities will dictate the most appropriate purification strategy.

Purification Strategies: A Multi-faceted Approach

The purification of this compound can be effectively achieved through recrystallization or column chromatography. The choice between these methods depends on the level of impurities and the desired final purity.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3]

The ideal recrystallization solvent should:

  • Dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

  • Not react with the compound.

  • Have a relatively low boiling point for easy removal from the purified crystals.[3]

  • Dissolve the impurities well at all temperatures or not at all.

Based on patent literature, a mixture of dimethylacetamide (DMAc) and water is a highly effective solvent system for the recrystallization of this compound.[1]

Protocol 1: Recrystallization from Dimethylacetamide (DMAc) and Water

This protocol is adapted from established industrial processes.[1][4]

Materials:

  • Crude this compound

  • Dimethylacetamide (DMAc)

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirrer

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of DMAc to dissolve the solid with gentle heating (around 90°C) and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: To the hot DMAc solution, slowly add deionized water dropwise with continuous stirring until the solution becomes turbid. The addition of water, a poor solvent for the product, induces crystallization.[1]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water to remove any residual DMAc and soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

Expected Outcome: This procedure can yield a light beige crystalline product with a purity of over 98.5% (as determined by HPLC) and a melting point of 167-168°C.[1]

Column Chromatography: For High-Purity Requirements

For applications demanding the highest purity, or for the removal of impurities with similar solubility to the product, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.[5]

The selection of the stationary and mobile phases is critical for effective separation.

  • Stationary Phase: Silica gel is a suitable acidic stationary phase for the separation of moderately polar compounds like this compound.[5]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio should be determined by Thin Layer Chromatography (TLC) beforehand. The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[6]

Protocol 2: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3) to find the optimal eluent system.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Then, carefully add the dry, sample-adsorbed silica to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the eluent flows through the column.

    • It is often beneficial to start with a less polar solvent system and gradually increase the polarity (gradient elution) to first elute non-polar impurities, followed by the desired product, and finally the more polar impurities.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization of Purification Workflows

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Purity Analysis Synthesis Crude this compound Recrystallization Recrystallization (DMAc/Water) Synthesis->Recrystallization For moderate purity ColumnChrom Column Chromatography (Silica Gel, Hexane/EtOAc) Synthesis->ColumnChrom For high purity PurityCheck Purity Assessment (TLC, HPLC, MP, NMR) Recrystallization->PurityCheck ColumnChrom->PurityCheck FinalProduct High-Purity Product PurityCheck->FinalProduct Meets specifications

References

Application Notes and Protocols: A Guide to the Synthesis of 1,2-bis(2-aminophenoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the preparation of 1,2-bis(2-aminophenoxy)ethane, a critical building block in various fields of chemical synthesis. The primary focus is on the robust and widely applicable reduction of its precursor, 1,2-bis(2-nitrophenoxy)ethane. This document elucidates the underlying chemical principles, offers step-by-step experimental procedures, outlines crucial safety considerations, and presents methods for the characterization of the final product. Designed for researchers, scientists, and professionals in drug development, this guide aims to deliver both theoretical understanding and practical, field-proven insights to ensure successful and safe synthesis.

Introduction

1,2-bis(2-aminophenoxy)ethane is a versatile organic compound distinguished by its flexible ethylene glycol diether core flanked by two ortho-aminophenol units.[1] This unique molecular architecture imparts a combination of conformational flexibility and potent coordinative functionality, rendering it an invaluable precursor in the realms of advanced materials science and coordination chemistry.[1] Perhaps its most notable application is as a precursor in the synthesis of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), a highly selective calcium chelator extensively used in biochemistry and cell biology to control and measure calcium ion concentrations.[1][2][3][4] The synthesis of BAPTA involves the N-alkylation of the two primary amine groups of 1,2-bis(2-aminophenoxy)ethane.[1]

The most common and industrially relevant synthesis of this diamine is a two-step process that begins with the formation of the dinitro precursor, this compound, which is subsequently reduced to the target diamine.[1] This guide will focus on the critical reduction step, providing a detailed protocol for this transformation.

The Reduction of this compound: A Mechanistic Overview

The conversion of the nitro groups in this compound to primary amines is a classic example of nitro compound reduction, a fundamental transformation in organic chemistry.[5][6] While various methods exist for the reduction of aromatic nitro compounds, catalytic hydrogenation stands out as a highly efficient and clean method.[5][7] This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a hydrogen source.[1][5]

The mechanism of catalytic hydrogenation of nitroaromatics on a palladium-on-carbon (Pd/C) surface is a complex process involving the transfer of hydrogen atoms to the nitro group.[8] The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[8][9][10] The palladium catalyst plays a crucial role by facilitating the dissociation of the hydrogen source and its subsequent addition to the nitro group.[8]

An alternative and often more convenient hydrogen source for laboratory-scale synthesis is hydrazine hydrate in a process known as catalytic transfer hydrogenation.[6][10][11] In this method, hydrazine hydrate decomposes on the catalyst surface to produce diimide (N₂H₂), which then reduces the nitro groups. This approach avoids the need for handling flammable hydrogen gas under pressure.[6][11]

Experimental Protocol: Synthesis of 1,2-bis(2-aminophenoxy)ethane via Catalytic Transfer Hydrogenation

This protocol details the reduction of this compound using palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen donor. This method is highly effective and generally provides good yields of the desired product.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
This compoundC₁₄H₁₂N₂O₆320.2610.0 g (31.2 mmol)Starting material
Palladium on Carbon (10 wt. %)Pd/C-1.0 gCatalyst
Hydrazine Monohydrate (~64-65% N₂H₄)N₂H₄·H₂O50.0615 mL (~3 eq. N₂H₄)Reducing agent
Ethanol (95%)C₂H₅OH46.07200 mLSolvent
Celite®--As neededFiltration aid
Deionized WaterH₂O18.02As neededFor washing
Saturated Sodium Chloride SolutionNaCl(aq)-As neededFor work-up
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedural Workflow

G cluster_setup Reaction Setup cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Setup 1. Assemble and purge a three-neck flask with inert gas. Add_Reactants 2. Add this compound, ethanol, and Pd/C. Setup->Add_Reactants Heat 3. Heat the mixture to reflux (approx. 80°C). Add_Reactants->Heat Add_Hydrazine 4. Add hydrazine hydrate dropwise via dropping funnel. Heat->Add_Hydrazine Reflux 5. Maintain reflux and monitor reaction progress (TLC). Add_Hydrazine->Reflux Cool 6. Cool the reaction mixture to room temperature. Reflux->Cool Filter 7. Filter through Celite to remove the catalyst. Cool->Filter Concentrate 8. Concentrate the filtrate under reduced pressure. Filter->Concentrate Extract 9. Extract the product with an organic solvent. Concentrate->Extract Dry 10. Dry the organic layer and evaporate the solvent. Extract->Dry Purify 11. Purify the crude product (e.g., recrystallization). Dry->Purify

Caption: Workflow for the synthesis of 1,2-bis(2-aminophenoxy)ethane.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add this compound (10.0 g, 31.2 mmol) and ethanol (200 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (1.0 g) to the flask. Caution: Pd/C can be pyrophoric; handle with care and avoid inhalation of the dust.

  • Heating: Begin stirring the mixture and heat it to a gentle reflux (approximately 80°C) using a heating mantle.

  • Addition of Hydrazine Hydrate: Once the mixture is refluxing, add hydrazine monohydrate (15 mL) dropwise from the dropping funnel over a period of 30-45 minutes. An exothermic reaction and gas evolution (nitrogen) will be observed. Control the addition rate to maintain a steady reflux.[8]

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is no longer visible (typically 2-4 hours).

  • Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the hot solution through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Important: Do not allow the filter cake to dry completely as the catalyst can ignite in the presence of air and solvent. Keep the filter cake wet with ethanol during and after filtration.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add deionized water (100 mL) and ethyl acetate (150 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and wash with a saturated sodium chloride solution (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1,2-bis(2-aminophenoxy)ethane can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford a white to off-white crystalline solid. The melting point of the pure product is reported to be 131-132°C.[12]

Safety and Handling Precautions

Chemical Hazards and Mitigation:

G cluster_reagents Reagent Hazards cluster_reaction Reaction Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_emergency Emergency Procedures Hydrazine Hydrazine Hydrate Toxic, Corrosive, Suspected Carcinogen Handle in fume hood with PPE PdC Palladium on Carbon Pyrophoric when dry Keep wet, avoid ignition sources Exotherm Exothermic Reaction Control addition rate, have cooling bath ready H2_Gas Hydrogen Gas (if used) Highly flammable Use in well-ventilated area, no ignition sources PPE Mandatory PPE Safety Goggles, Lab Coat, Chemical-Resistant Gloves (Nitrile or Neoprene) Emergency Emergency Response Have safety shower and eyewash station accessible Know spill cleanup procedures

Caption: Key safety considerations for the synthesis.

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[13][14][15] It can be fatal if inhaled and is harmful in contact with skin.[13][15] Always handle hydrazine hydrate in a well-ventilated chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber or nitrile), and safety goggles.[14][15][16] In case of skin contact, immediately wash the affected area with plenty of water.[14][17]

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite flammable solvents. Handle the catalyst in an inert atmosphere or as a slurry. Never allow the catalyst to become dry on the filter paper after the reaction.[8] Quench the used catalyst carefully with water before disposal.

  • Exothermic Reaction: The reduction of nitro groups is a highly exothermic process.[8] The addition of hydrazine hydrate should be done slowly and cautiously to control the reaction rate and temperature. Have an ice bath readily available for cooling if the reaction becomes too vigorous.

  • Hydrogen Gas (Alternative Method): If using hydrogen gas instead of hydrazine hydrate, be aware that it is extremely flammable and can form explosive mixtures with air.[8] Ensure that all equipment is properly grounded and that there are no sources of ignition in the vicinity.[8]

Characterization of 1,2-bis(2-aminophenoxy)ethane

The identity and purity of the synthesized 1,2-bis(2-aminophenoxy)ethane should be confirmed using standard analytical techniques.

TechniqueExpected Results
Melting Point 131-132 °C[12]
¹H NMR Peaks corresponding to the aromatic protons, the ethylene bridge protons, and the amine protons.
¹³C NMR Signals for the aromatic carbons and the aliphatic carbons of the ethylene bridge.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-O stretching for the ether linkage, and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₆N₂O₂, MW = 244.29 g/mol ).[2][12][18]

Conclusion

The reduction of this compound to 1,2-bis(2-aminophenoxy)ethane is a reliable and efficient transformation that provides access to a valuable synthetic intermediate. The catalytic transfer hydrogenation protocol described herein, utilizing palladium on carbon and hydrazine hydrate, offers a practical and scalable method for laboratory synthesis. By adhering to the detailed procedure and exercising the necessary safety precautions, researchers can successfully prepare this compound in high yield and purity, paving the way for its use in further synthetic applications, most notably in the development of advanced chelating agents and functional materials.

References

Application Notes and Protocols: 1,2-Bis(2-Nitrophenoxy)ethane as a Versatile Precursor for Chelating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 1,2-Bis(2-Nitrophenoxy)ethane, a stable aromatic ether, primarily as a crucial synthetic intermediate for the development of high-affinity chelating agents. While not a chelator in its native form, its diamino derivative, 1,2-Bis(2-aminophenoxy)ethane, is a potent ligand for divalent cations, most notably Ca²⁺. We present the scientific rationale, detailed synthesis and conversion protocols, and a practical application of the resulting chelator in the fabrication and calibration of a calcium-selective potentiometric sensor. This guide is intended for researchers in materials science, analytical chemistry, and drug development seeking to leverage this synthetic pathway for creating custom ion-sequestration and sensing systems.

Introduction: The Strategic Role of a Precursor

This compound (hereafter o,o'-BNPE) is an aromatic compound distinguished by its ethylene glycol diether core flanked by two ortho-substituted nitrophenyl groups.[1] Its chemical properties are summarized in Table 1. The electron-withdrawing nature of the nitro groups deactivates the lone pairs on the ether oxygens, rendering the molecule itself inert as a chelating agent.

However, the true value of o,o'-BNPE lies in its role as a stable, readily purified precursor to the highly functional chelator, 1,2-Bis(2-aminophenoxy)ethane (o,o'-BAPE).[2] The reduction of the two nitro groups to primary amines transforms the molecule into a powerful tetradentate ligand. The resulting diamine possesses an N₂O₂ donor set with conformational flexibility, making it an ideal building block for sophisticated chelators and ionophores.[1]

Perhaps the most notable application of o,o'-BAPE is its role as the foundational backbone for 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA), a highly selective calcium chelator that is fundamental to the study of cellular calcium signaling.[3][4] This synthetic relationship underscores the strategic importance of o,o'-BNPE: it provides a stable and accessible entry point to a class of powerful chelating agents.

This guide will therefore focus on the complete workflow: the synthesis of the o,o'-BNPE precursor, its chemical activation via reduction to the o,o'-BAPE chelator, and a validated application of o,o'-BAPE as an ionophore in a calcium-selective electrode.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₂O₆[5]
Molecular Weight 304.25 g/mol [5]
Appearance White to light orange/tan crystalline powder[5]
Melting Point 167-170 °C[5]
Solubility Soluble in Ethanol, Tetrahydrofuran (THF)[5]
Storage 2-8°C, under inert gas (Nitrogen or Argon)[5]

Table 1: Physicochemical Properties of this compound (o,o'-BNPE).

Section 1: From Inert Precursor to Active Chelator

The conversion of o,o'-BNPE to o,o'-BAPE is a critical activation step. This is achieved through the chemical reduction of the two nitro groups (-NO₂) to primary amine groups (-NH₂). Catalytic hydrogenation is a common, high-yield method for this transformation.[6][7]

Causality: The nitro groups are strongly electron-withdrawing, which pulls electron density away from the ether oxygens. This significantly reduces their ability to coordinate with a cation. Upon reduction to amines, the nitrogen atoms introduce two new, strong donor sites. The resulting N₂O₂ configuration (two ether oxygens and two amino nitrogens) creates a stable coordination pocket ideal for binding divalent cations like Ca²⁺. The spatial arrangement of these four donor atoms allows the ligand to wrap around the ion, forming a stable chelate complex.

Diagram 1: Synthetic and activation pathway from raw materials to the active chelating agent.

Section 2: Synthesis and Activation Protocols

These protocols are designed for laboratory-scale synthesis and require handling of hazardous materials. Adherence to all institutional safety guidelines, including the use of a fume hood and appropriate Personal Protective Equipment (PPE), is mandatory.

Protocol 2.1: Synthesis of this compound (o,o'-BNPE)

This protocol is adapted from established industrial etherification processes.[2][8] It involves the reaction of ethylene glycol with 2-chloronitrobenzene in the presence of a base.

Materials:

  • Ethylene glycol

  • 2-Chloronitrobenzene

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dimethylacetamide (DMAc)

  • Deionized water

  • Reaction flask with overhead stirrer, condenser, and addition funnel

  • Heating mantle with temperature control

Procedure:

  • Reaction Setup: In a reaction flask, dissolve 1.0 mole equivalent of ethylene glycol in DMAc.

  • Reagent Addition: Add 2.1 to 2.2 mole equivalents of 2-chloronitrobenzene to the flask. Begin stirring.

  • Base Addition: Prepare a suspension of 2.4 to 2.5 mole equivalents of powdered NaOH in DMAc. Add this suspension slowly to the reaction mixture over 2-4 hours, maintaining the internal temperature between 55-65°C.

    • Rationale: Slow addition of the base is crucial to control the exothermic reaction and prevent side reactions. DMAc is used as a polar aprotic solvent to facilitate the nucleophilic substitution reaction.[2]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 60°C for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Crystallization:

    • Cool the reaction mixture to room temperature.

    • Slowly add deionized water (approx. 3 volumes relative to DMAc) to the stirred mixture. The product will precipitate out of the solution.

    • Continue stirring in an ice bath for 1 hour to maximize crystallization.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water to remove salts and residual DMAc.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture if necessary to achieve high purity.

    • Dry the final product, a light beige crystalline solid, under vacuum. The expected melting point is 167-168°C.[2]

Protocol 2.2: Activation via Reduction to 1,2-Bis(2-aminophenoxy)ethane (o,o'-BAPE)

This protocol employs catalytic hydrogenation, a clean and efficient method for reducing aromatic nitro groups.[1][7]

Materials:

  • This compound (o,o'-BNPE)

  • Ethanol (or Ethyl Acetate)

  • Palladium on carbon (Pd/C, 5% or 10% catalyst loading)

  • Hydrogen gas (H₂) source

  • High-pressure reactor (e.g., Parr hydrogenator) or a balloon hydrogenation setup

  • Celite™ or other filtration aid

Procedure:

  • Reactor Charging: In a high-pressure reactor vessel, add o,o'-BNPE (1.0 mole equivalent).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol to dissolve or suspend the starting material. Carefully add the Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon).

    • Safety Rationale: Pd/C is flammable, especially when dry and in the presence of solvents. It should be handled with care, and never added to a hot solvent.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, then with hydrogen gas. Pressurize the reactor with hydrogen (typically 3-4 bar or ~50 psi).

  • Reaction: Begin vigorous stirring and heat the mixture to 40-60°C if necessary. The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases.

  • Filtration and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst.

      • Safety Rationale: The filtered catalyst should be kept wet with solvent as it can be pyrophoric and ignite upon exposure to air.

    • Rinse the filter pad with additional solvent.

  • Product Recovery: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting solid is 1,2-Bis(2-aminophenoxy)ethane (o,o'-BAPE). It can be purified further by recrystallization if needed. The pure product should be a white to light yellow powder with a melting point of 131-132°C.[5]

Section 3: Application in a Calcium Ion-Selective Electrode (ISE)

The activated chelator, o,o'-BAPE, can be used as a neutral carrier ionophore in a Poly(vinyl chloride) (PVC) membrane electrode for the potentiometric determination of Ca²⁺ ions.[9] The electrode develops a potential difference across the membrane that is proportional to the logarithm of the calcium ion activity in the sample.

Diagram 2: Experimental workflow for the preparation, calibration, and use of the o,o'-BAPE based Ca²⁺-ISE.

Protocol 3.1: Fabrication of the Ca²⁺-Selective PVC Membrane Electrode

This protocol describes the preparation of the ion-selective membrane cocktail and its application to an electrode body.

Materials & Equipment:

  • 1,2-Bis(2-aminophenoxy)ethane (o,o'-BAPE) as the ionophore

  • High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer: 2-Nitrophenyloctyl ether (o-NPOE)

  • Lipophilic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

  • Tetrahydrofuran (THF), freshly distilled

  • Commercial ISE electrode body or a prepared solid conductive support

  • Glass ring or dish for casting

Membrane Cocktail Composition:

ComponentRoleWeight %
o,o'-BAPEIonophore (Neutral Carrier)~1-2%
PVCPolymer Matrix~33%
o-NPOEPlasticizer / Solvent Mediator~64-65%
KTpClPBAnionic Site Additive~0.5-1%

Table 2: Representative composition for the Ca²⁺-selective PVC membrane. Ratios are critical for performance.

Procedure:

  • Preparation of the Cocktail: In a small glass vial, accurately weigh and combine the membrane components according to the percentages in Table 2 (e.g., for a 100 mg total membrane: 1 mg o,o'-BAPE, 33 mg PVC, 65 mg o-NPOE, 1 mg KTpClPB).

  • Dissolution: Add ~1.5 mL of THF and swirl gently until all components are fully dissolved, forming a clear, slightly viscous solution.

    • Rationale: THF is the solvent carrier. The plasticizer (o-NPOE) ensures the membrane remains flexible and allows for the mobility of the ionophore and the target ion within the membrane phase. The lipophilic additive (KTpClPB) reduces membrane resistance and can improve the detection limit.[4]

  • Casting the Membrane: Pour the cocktail into a glass ring (2 cm diameter) placed on a clean, flat glass plate. Cover loosely to allow for slow evaporation of the THF over 24 hours in a dust-free environment.

  • Electrode Assembly:

    • Cut a small disc (~5-7 mm diameter) from the master membrane.

    • Glue the membrane disc to the tip of a PVC electrode body using a PVC/THF slurry.

    • Fill the electrode body with an internal filling solution (e.g., 0.01 M CaCl₂).

    • Insert the internal reference electrode (e.g., Ag/AgCl wire).

  • Conditioning: Condition the newly fabricated electrode by soaking its tip in a 0.01 M CaCl₂ solution for at least 12-24 hours before use.

    • Rationale: Conditioning ensures the membrane is fully hydrated and equilibrated, leading to stable and reproducible potential readings.

Protocol 3.2: Calibration and Measurement

Equipment:

  • Fabricated Ca²⁺-ISE

  • External reference electrode (e.g., Ag/AgCl with a salt bridge)

  • High-impedance millivoltmeter or ion meter

  • Magnetic stirrer and stir bars

  • Calcium chloride (CaCl₂) standard solutions (1.0 M stock, serially diluted)

Procedure:

  • Prepare Standards: Prepare a series of calcium standard solutions by serial dilution of a 1.0 M CaCl₂ stock solution. Recommended concentrations are 10⁻¹ M, 10⁻² M, 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M, and 10⁻⁶ M.

  • Calibration:

    • Connect the Ca²⁺-ISE and the reference electrode to the ion meter.

    • Place 50 mL of the most dilute standard (10⁻⁶ M) into a beaker with a stir bar.

    • Immerse the electrode tips in the solution and begin gentle, constant stirring.

    • Wait for the potential reading (in millivolts, mV) to stabilize and record the value.

    • Rinse the electrodes with deionized water and gently blot dry.

    • Repeat this process for each standard, moving from most dilute to most concentrated.

  • Generate Calibration Curve: Plot the stable potential reading (E, in mV) on the y-axis against the logarithm of the calcium concentration (log[Ca²⁺]) on the x-axis. The plot should be linear over a wide concentration range.

    • Self-Validation: For a divalent cation like Ca²⁺, the slope of the linear portion should be close to the theoretical Nernstian value of +29.6 mV per decade of concentration at 25°C. A slope between +25 and +30 mV/decade indicates a well-functioning electrode.

  • Sample Measurement:

    • Place 50 mL of the unknown sample into a beaker and immerse the rinsed electrodes.

    • Record the stable potential reading.

    • Use the linear equation from the calibration curve to calculate the log[Ca²⁺] and thus the concentration of calcium in the sample.

[Ca²⁺] (M)log[Ca²⁺]Measured Potential (mV)
1.0 x 10⁻⁵-5.0+50
1.0 x 10⁻⁴-4.0+79
1.0 x 10⁻³-3.0+108
1.0 x 10⁻²-2.0+137
1.0 x 10⁻¹-1.0+166

Table 3: Example calibration data for a hypothetical Ca²⁺-ISE. The calculated slope is (+166 - +79) / (-1 - (-4)) = 87 / 3 = +29.0 mV/decade, indicating excellent Nernstian behavior.

References

Troubleshooting & Optimization

Troubleshooting low purity issues in 1,2-Bis(2-Nitrophenoxy)ethane preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,2-Bis(2-Nitrophenoxy)ethane. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic protocols for high purity and yield.

Introduction to the Synthesis

The preparation of this compound is a classic example of the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the dianion of ethylene glycol acts as the nucleophile, attacking two molecules of an ortho-substituted nitroaromatic compound, typically 2-chloronitrobenzene.[4][5][6][7]

The reaction is valued for producing a key intermediate in the synthesis of various pigments and potential pharmaceutical agents.[4][5][7] Despite its straightforward mechanism, achieving high purity can be challenging due to potential side reactions and purification difficulties. This guide will address these issues directly.

Troubleshooting Low Purity Issues: A Question & Answer Approach

Here, we address common problems encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My final product is a brownish or yellowish oil instead of the expected light beige crystalline solid. What went wrong?

A1: The appearance of a colored, oily product is a strong indicator of impurities. The most likely culprits are unreacted starting materials, side products, or thermal decomposition products.

  • Unreacted 2-Nitrophenol/2-Chloronitrobenzene: The starting ortho-substituted nitroaromatic compound is a yellow solid.[8] Its presence, even in small amounts, can impart a yellow hue to your product and lower the melting point, resulting in an oily appearance.

    • Causality: Insufficient reaction time, inadequate temperature, or a non-stoichiometric amount of the base can lead to incomplete conversion.

    • Solution: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature (while being mindful of potential decomposition). Also, verify the stoichiometry of your reactants and the purity of your starting materials.

  • Side Products from C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[9] C-alkylation leads to the formation of complex, often colored, byproducts.

    • Causality: The choice of solvent and counter-ion can influence the site of alkylation. Polar aprotic solvents like DMF or DMAc generally favor O-alkylation.[2]

    • Solution: Stick to recommended solvents like Dimethylacetamide (DMAc) or Dimethylformamide (DMF).[2][4][5][6] These solvents effectively solvate the cation, leaving the oxygen of the phenoxide more available for nucleophilic attack.

  • Thermal Decomposition: Nitroaromatic compounds can be susceptible to thermal decomposition, especially at elevated temperatures in the presence of a base. This can lead to a complex mixture of dark-colored impurities.

    • Causality: Exceeding the recommended reaction temperature can initiate decomposition pathways. The ortho-nitro group, in particular, can influence the thermal stability of the molecule.

    • Solution: Maintain strict temperature control throughout the reaction. A typical temperature range for this synthesis is 55-65°C.[5][6] Avoid localized overheating by ensuring efficient stirring.

Q2: The Nuclear Magnetic Resonance (NMR) spectrum of my product shows broad peaks and a complex aromatic region. How can I interpret this and improve the purity?

A2: A complex NMR spectrum suggests the presence of multiple, structurally similar compounds.

  • Mono-substituted Intermediate: A common impurity is the mono-substituted product, 1-(2-hydroxyethoxy)-2-nitrobenzene.

    • Causality: This arises from an incomplete reaction where only one side of the ethylene glycol has reacted. This can be due to insufficient alkylating agent or a shortened reaction time.

    • Solution: Ensure you are using a slight excess of the 2-chloronitrobenzene (around 2.1 to 2.2 molar equivalents per mole of ethylene glycol) to drive the reaction to completion.[5][6] Monitor the reaction by TLC until the mono-substituted intermediate is no longer visible.

  • Positional Isomers: If your starting material contains isomers (e.g., a mix of 2- and 4-chloronitrobenzene), you will obtain a mixture of isomeric products, leading to a complicated NMR.

    • Causality: Use of impure starting materials.

    • Solution: Always check the purity of your starting materials by melting point, NMR, or Gas Chromatography (GC) before starting the reaction.

  • Improving Purity via Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds.

    • Protocol: A common and effective method for purifying this compound is to dissolve the crude product in a hot solvent mixture, such as Dimethylacetamide (DMAc) and water, and then allow it to cool slowly.[5] The desired product will crystallize out, leaving the impurities in the solution. The product can then be collected by filtration.

Q3: My reaction yield is consistently low. What factors could be contributing to this?

A3: Low yields in a Williamson ether synthesis can often be traced back to reaction conditions and the quality of reagents.[10]

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[10] Water can react with the strong base, neutralizing it and preventing the complete formation of the alkoxide.

    • Causality: Use of wet glassware or non-anhydrous solvents.

    • Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents. If using a solid base like sodium hydroxide, ensure it has not absorbed atmospheric moisture.

  • Choice and Quality of Base: The strength and form of the base are critical.

    • Causality: A weak base may not be sufficient to fully deprotonate the ethylene glycol. An old or improperly stored base may have lost its reactivity.

    • Solution: Sodium hydroxide or potassium hydroxide are commonly used and effective bases for this synthesis.[4][5] It is often advantageous to use a suspension of the base in the reaction solvent.[5]

  • Competing Elimination Reaction (E2): While less of a concern with primary halides like 1,2-dihaloethanes, the alkoxide is a strong base and can promote elimination reactions under certain conditions.[1][11]

    • Causality: High reaction temperatures can favor elimination over substitution.

    • Solution: Maintain the reaction temperature within the optimal range (55-65°C).[5][6]

Summary of Key Reaction Parameters and Their Impact on Purity

ParameterRecommended ConditionRationale for High PurityPotential Issue with Deviation
Solvent Dimethylacetamide (DMAc) or DMFPolar aprotic solvent favors O-alkylation.Protic or nonpolar solvents can slow the reaction and promote side reactions.[2]
Base Sodium or Potassium HydroxideStrong enough to fully deprotonate ethylene glycol.A weak or deactivated base will result in incomplete reaction.
Temperature 55-65°CBalances reaction rate with minimizing thermal decomposition.[5][6]Higher temperatures can lead to decomposition and colored impurities.
Stoichiometry ~2.1-2.2 mol of 2-chloronitrobenzene per mol of ethylene glycolDrives the reaction to the di-substituted product.[5][6]Insufficient alkylating agent will result in the mono-substituted intermediate.
Atmosphere Inert (e.g., Nitrogen or Argon)Prevents oxidation of the phenoxide.Air can lead to oxidative side reactions, forming colored impurities.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting low purity issues in the synthesis of this compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Corrective Actions Low Purity Low Purity Review Reaction Parameters Review Reaction Parameters Low Purity->Review Reaction Parameters Analyze Crude Product (TLC, NMR) Analyze Crude Product (TLC, NMR) Low Purity->Analyze Crude Product (TLC, NMR) Incomplete Reaction Incomplete Reaction Review Reaction Parameters->Incomplete Reaction Side Product Formation Side Product Formation Review Reaction Parameters->Side Product Formation Decomposition Decomposition Review Reaction Parameters->Decomposition Analyze Crude Product (TLC, NMR)->Incomplete Reaction Unreacted starting material/ mono-substituted intermediate present Analyze Crude Product (TLC, NMR)->Side Product Formation Unexpected spots/peaks Analyze Crude Product (TLC, NMR)->Decomposition Dark coloration/ complex mixture Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Optimize Stoichiometry Optimize Stoichiometry Incomplete Reaction->Optimize Stoichiometry Side Product Formation->Optimize Stoichiometry Purify Starting Materials Purify Starting Materials Side Product Formation->Purify Starting Materials Strict Temperature Control Strict Temperature Control Decomposition->Strict Temperature Control Recrystallize Product Recrystallize Product Increase Reaction Time/Temp->Recrystallize Product Optimize Stoichiometry->Recrystallize Product Purify Starting Materials->Recrystallize Product Strict Temperature Control->Recrystallize Product

Troubleshooting workflow for low purity issues.

Detailed Experimental Protocol

This protocol is a synthesis of best practices derived from established procedures.[4][5][6]

Materials:

  • Ethylene glycol

  • 2-Chloronitrobenzene

  • Sodium hydroxide (pellets or powder)

  • Dimethylacetamide (DMAc), anhydrous

  • Hydrochloric acid (for neutralization)

  • Water (deionized)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add ethylene glycol and anhydrous DMAc.

  • Base Addition: While stirring, carefully add sodium hydroxide to the flask. The addition may be exothermic, so control the temperature with an ice bath if necessary. A suspension will form.

  • Alkoxide Formation: Stir the mixture vigorously at room temperature for 15-30 minutes to allow for the formation of the ethylene glycol dianion.

  • Addition of Alkylating Agent: Slowly add 2-chloronitrobenzene to the reaction mixture.

  • Reaction: Heat the mixture to 55-65°C and maintain this temperature with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture to a pH of approximately 6.5 with hydrochloric acid.[4][5]

    • Heat the mixture to around 90-110°C to dissolve any precipitated salts.[4][5]

    • Filter the hot solution to remove the inorganic salts.

  • Crystallization:

    • To the hot filtrate, slowly add water while stirring until the solution becomes cloudy.[5]

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to complete crystallization.

  • Isolation and Drying:

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with water and then a small amount of cold ethanol.

    • Dry the product under vacuum to obtain this compound as a light beige solid.

References

1,2-Bis(2-Nitrophenoxy)ethane stability problems and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Bis(2-Nitrophenoxy)ethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, ensure the integrity of your experiments, and interpret your results with confidence.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by four key factors:

  • pH: The ether linkages are susceptible to hydrolysis under both acidic and basic conditions.

  • Light: Aromatic nitro compounds are known to be photosensitive and can undergo degradation upon exposure to UV or even ambient light.[1][2]

  • Temperature: Elevated temperatures can induce thermal decomposition.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

Q2: How should I properly store my samples of this compound to ensure long-term stability?

A2: To maximize the shelf-life of your compound, we recommend the following storage conditions:

  • Temperature: Store in a cool, dry place, ideally at 2-8°C.[3][4]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q3: What are the potential degradation products I should be aware of?

A3: Based on the structure of this compound, the following degradation products are plausible:

  • Hydrolysis: 2-Nitrophenol and ethylene glycol are the expected products of ether bond cleavage.

  • Photodegradation: Exposure to light may lead to the formation of 2-nitrosophenoxy derivatives and various phenolic compounds.[1][2]

  • Oxidation: Oxidation could potentially lead to the formation of N-oxides or cleavage of the aromatic ring.

  • Thermal Decomposition: At elevated temperatures, cleavage of the ether bonds and degradation of the nitro groups can occur.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[5][6][7]

  • HPLC with UV detection: Ideal for quantifying the parent compound and known degradation products. A reversed-phase C18 column is a good starting point.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for the identification and structural elucidation of unknown degradation products.

II. Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experiments involving this compound.

Observed Problem Potential Cause Recommended Solution
Appearance of unexpected peaks in HPLC chromatogram during a time-course experiment. Degradation of the compound due to experimental conditions (e.g., pH, light exposure, temperature).1. Review experimental parameters: Ensure the pH of your solutions is controlled and that samples are protected from light. 2. Run control samples: Include a control sample stored under optimal conditions to differentiate between experimental artifacts and true degradation. 3. Perform forced degradation studies: Systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) to identify the degradation products and their retention times.
Inconsistent or non-reproducible experimental results. Purity issues with the starting material. The presence of synthetic impurities can interfere with the experiment.1. Verify purity: Assess the purity of your this compound batch using a validated analytical method like HPLC or NMR. 2. Purify the material: If impurities are detected, consider recrystallization or chromatographic purification. The synthesis patents suggest that a purity of 98.5% is achievable.[8][9]
Change in the physical appearance of the solid compound (e.g., color change from light beige). This could indicate degradation, possibly due to improper storage (exposure to light or heat).1. Re-analyze the material: Use HPLC to check for the presence of degradation products. 2. Review storage conditions: Ensure the compound is stored as recommended in the FAQs.
Low recovery of the compound in an assay. This could be due to degradation during sample preparation or the assay itself.1. Minimize exposure to harsh conditions: During sample preparation, avoid prolonged exposure to strong acids, bases, or high temperatures. 2. Use fresh solutions: Prepare solutions fresh daily to avoid degradation in solution.

III. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10][11][12] The following are detailed protocols for conducting these studies on this compound.

A. General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose to Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Expose to Thermal Thermal Stress (Solid, 80°C) Prep->Thermal Expose to Photo Photostability (ICH Q1B guidelines) Prep->Photo Expose to Neutralize Neutralize (for acid/base) & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze by Stability- Indicating HPLC-UV/MS Neutralize->HPLC Data Identify Degradants & Determine Degradation Rate HPLC->Data

Caption: General workflow for conducting forced degradation studies.

B. Step-by-Step Protocols

1. Acidic Hydrolysis

  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubate the vial at 60°C.

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

2. Basic Hydrolysis

  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Incubate the vial at 60°C.

  • Withdraw aliquots at appropriate time points.

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation

  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Store the vial at room temperature, protected from light.

  • Withdraw aliquots at appropriate time points.

  • Dilute with mobile phase for HPLC analysis.

4. Thermal Degradation

  • Place a known amount of solid this compound in a vial.

  • Store the vial in an oven at 80°C.

  • At specified time points, remove a small amount of the solid, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute with the mobile phase for HPLC analysis.

5. Photostability

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Expose the solution in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

  • Prepare a control sample by wrapping a vial of the same solution in aluminum foil to protect it from light.

  • After the exposure period, dilute both the exposed and control samples with the mobile phase for HPLC analysis.

IV. Potential Degradation Pathways

The following diagram illustrates the likely primary degradation pathways for this compound based on its chemical structure.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (hν) cluster_oxidation Oxidation ([O]) Parent This compound Nitrophenol 2-Nitrophenol Parent->Nitrophenol Ether Cleavage EthyleneGlycol Ethylene Glycol Parent->EthyleneGlycol Ether Cleavage Nitroso 2-Nitrosophenoxy derivatives Parent->Nitroso Nitro Group Reduction N_Oxide N-Oxide derivatives Parent->N_Oxide N-Oxidation RingCleavage Ring Cleavage Products Parent->RingCleavage Aromatic Ring Oxidation Phenolic Other Phenolic Compounds Nitroso->Phenolic

Caption: Potential degradation pathways of this compound.

V. References

  • Reactions of Aromatic Nitrocompounds. 1. Photochemistry. DTIC. (--INVALID-LINK--)

  • Chen B, Yang C, Goh NK. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. J Environ Sci (China). 2005;17(6):886-93. (--INVALID-LINK--)

  • Vione D, Minella M, Maurino V, Minero C. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules. 2021;26(9):2536. (--INVALID-LINK--)

  • BLD Pharm. 1,2-Bis(2-nitrophenyl)ethane. (--INVALID-LINK--)

  • Pharmaffiliates. This compound. (--INVALID-LINK--)

  • Thermo Fisher Scientific. Safety Data Sheet: 1,2-Bis(2-chloroethoxy)ethane. (--INVALID-LINK--)

  • Huynh, D., & Dunn, J. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 42(10), 34-39. (--INVALID-LINK--)

  • Waters Corporation. Stability-Indicating HPLC Method Development. (--INVALID-LINK--)

  • ChemicalBook. This compound. (--INVALID-LINK--)

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. (--INVALID-LINK--)

  • Shinde, S. L., & Shinde, P. L. (2016). Forced Degradation Studies. MedCrave online. (--INVALID-LINK--)

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. (--INVALID-LINK--)

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). Forced degradation studies for biopharmaceuticals. BioPharm International, 20(3), 42-53. (--INVALID-LINK--)

  • TCI Chemicals. Safety Data Sheet: 1,2-Bis(2-aminoethoxy)ethane. (--INVALID-LINK--)

  • Google Patents. EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane. (--INVALID-LINK--)

  • Google Patents. JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)-ethane. (--INVALID-LINK--)

  • Sigma-Aldrich. This compound. (--INVALID-LINK--)

  • Juárez, J. F., Zylstra, G. J., & Krumholz, L. R. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 636-662. (--INVALID-LINK--)

  • Slideshare. BIOREMEDIATION - Degradation of nitro aromatic compounds. (--INVALID-LINK--)

  • Sigma-Aldrich. This compound AldrichCPR. (--INVALID-LINK--)

  • PubChem. This compound. (--INVALID-LINK--)

  • Journal of Emerging Technologies and Innovative Research. A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. (--INVALID-LINK--)

  • PubChem. 1,2-Bis(4-nitrophenyl)ethane. (--INVALID-LINK--)

  • ResearchGate. Research on the oxidative decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane induced by •OH, SO4-•, and O3: Transformation mechanism, kinetics, and toxicity assessment. (--INVALID-LINK--)

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. The Journal of physical chemistry. A, 119(1), 1-10. (--INVALID-LINK--)

  • ResearchGate. Thermal decomposition behavior of 1,2-bis-(2,4,6-tribromophenoxy)ethane. (--INVALID-LINK--)

  • BenchChem. Degradation pathways of 1,2-Bis(2-fluoropyridin-4-yl)ethane under experimental conditions. (--INVALID-LINK--)

  • ResearchGate. Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant. (--INVALID-LINK--)

  • International Journal of Pharmacy and Pharmaceutical Sciences. STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION PARACTAMOL AND ETORICOXIB IN TABLET FORMULATION. (--INVALID-LINK--)

  • ChemicalBook. 1,2-双(2-硝基苯氧基)乙烷. (--INVALID-LINK--)

  • International Journal of Pharmaceutical Sciences and Medicine. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF FEXOFENADINE & ACEBROPHYLL. (--INVALID-LINK--)

  • ResearchGate. 1,2-Bis(2-aminophenoxy)ethane. (--INVALID-LINK--)

  • Royal Society of Chemistry. Oxidative dehydrogenation of ethane: catalytic and mechanistic aspects and future trends. (--INVALID-LINK--)

References

Technical Support Center: Scaling Up 1,2-Bis(2-Nitrophenoxy)ethane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1,2-Bis(2-Nitrophenoxy)ethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. By understanding the underlying principles of the synthesis and anticipating potential pitfalls, you can optimize your process for higher yields, purity, and safety.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is most commonly achieved via a Williamson ether synthesis.[1] The typical reaction involves the etherification of ethylene glycol with 2-chloronitrobenzene in the presence of a base.[2][3][4][5]

Problem 1: Low or Inconsistent Yields

Question: We are experiencing significantly lower than expected yields (below 80%) for our synthesis of this compound. What are the likely causes and how can we improve the yield?

Answer: Low yields in the Williamson ether synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Incomplete Deprotonation of Ethylene Glycol: The reaction requires the formation of the ethylene glycol dianion to react with two equivalents of 2-chloronitrobenzene. Insufficient base or the presence of water can lead to incomplete deprotonation.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydroxide or potassium hydroxide.[3][4] The base should be added in a slight excess to drive the equilibrium towards the dianion. It is also critical to use anhydrous solvents and reagents to prevent the base from being consumed by water.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can promote side reactions.

    • Solution: The optimal temperature range for this reaction is typically between 50-80°C.[2][3][5] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.

  • Side Reactions: The primary competing reaction is the elimination of HCl from 2-chloronitrobenzene, which is favored at higher temperatures.[1]

    • Solution: Maintain strict temperature control throughout the reaction. A gradual addition of the base can also help to keep the concentration of the strong base low at any given time, thus minimizing elimination side products.

  • Inefficient Mixing: In a heterogeneous mixture (e.g., solid base in a liquid solvent), inefficient stirring can lead to localized areas of high and low reactant concentrations, resulting in incomplete reaction.

    • Solution: Use a mechanical stirrer to ensure vigorous and uniform mixing of the reaction mixture.

Problem 2: Product Purity Issues and Contaminants

Question: Our final product of this compound shows significant impurities in our HPLC and NMR analyses. What are the common impurities and how can we improve the purity?

Answer: Impurities in the final product can be unreacted starting materials, side products, or byproducts from the workup procedure.

Common Impurities and Purification Strategies:

  • Unreacted 2-chloronitrobenzene: This is a common impurity if the reaction does not go to completion.

    • Purification: Recrystallization is an effective method for removing unreacted 2-chloronitrobenzene. Solvents such as ethanol or a mixture of dimethylacetamide (DMAc) and water can be used.[3][5]

  • Mono-etherified Product (2-(2-Nitrophenoxy)ethanol): This impurity arises from the reaction of only one hydroxyl group of ethylene glycol.

    • Purification: This impurity is more polar than the desired product and can often be removed by recrystallization or column chromatography.

  • Side-products from Elimination: As mentioned earlier, elimination reactions can occur, leading to various byproducts.

    • Purification: These byproducts often have different polarities and boiling points, making them separable by column chromatography or fractional distillation (if applicable to their properties).

Experimental Protocol: Recrystallization for Purification

  • Dissolve the crude this compound in a minimal amount of hot dimethylacetamide (DMAc) at approximately 90°C.[3]

  • Once fully dissolved, slowly add water to the hot solution until the first signs of persistent cloudiness appear.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with cold water.[3]

  • Dry the purified crystals under vacuum. The expected melting point of the pure product is around 167-168°C.[3]

Problem 3: Difficulties in Product Isolation and Workup

Question: We are struggling with the workup procedure. The product seems to be difficult to precipitate, or we are getting an oily product instead of a crystalline solid. What can we do to improve the isolation process?

Answer: Challenges in product isolation are often related to the workup conditions, particularly the pH adjustment and the choice of anti-solvent for precipitation.

Troubleshooting Workup and Isolation:

  • Improper pH Adjustment: The reaction mixture is highly basic. Neutralization is a critical step to ensure the product is not in a phenolate form, which would be more soluble.

    • Solution: Carefully adjust the pH of the reaction mixture to around 6.5 with an acid like hydrochloric acid.[3][4] This should be done while monitoring the pH with a calibrated pH meter.

  • Incorrect Precipitation Technique: Rapidly adding a large volume of anti-solvent (like water) can lead to the formation of an oil or very fine particles that are difficult to filter.

    • Solution: After pH adjustment and heating to around 90-110°C to dissolve any salts, add water slowly to the hot filtrate while stirring vigorously.[3][5] This controlled precipitation promotes the formation of well-defined crystals. Cooling the mixture slowly after precipitation is also crucial.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the this compound synthesis?

A1: The synthesis of this compound is a classic example of the Williamson ether synthesis . This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[6] The process involves the deprotonation of ethylene glycol by a strong base to form the nucleophilic dianion, which then attacks the electrophilic carbon atom of 2-chloronitrobenzene, displacing the chloride leaving group. This happens in two successive steps to form the final product.

Q2: What are the key safety precautions to consider when handling the reagents for this synthesis?

A2: The reagents used in this synthesis require careful handling due to their hazardous properties.

  • 2-Nitrophenol/2-Chloronitrobenzene: These compounds are harmful if swallowed and cause skin and serious eye irritation.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • 1,2-Dibromoethane (if used as an alternative electrophile): This compound is toxic and a suspected carcinogen.[8][9][10] It should be handled with extreme caution in a closed system or with appropriate exhaust ventilation.

  • Sodium Hydroxide/Potassium Hydroxide: These are corrosive bases. Avoid contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.[7][8][9][10]

Q3: Can alternative electrophiles be used instead of 2-chloronitrobenzene?

A3: Yes, other dihaloalkanes like 1,2-dibromoethane or 1,2-dichloroethane can be used in reaction with 2-nitrophenolate.[5] However, the use of 1,2-dibromoethane on an industrial scale is often considered uneconomical due to its higher cost.[5] Additionally, reactions with these electrophiles can sometimes lead to the formation of carcinogenic by-products like vinyl chloride or vinyl bromide.[4]

Q4: What are the typical reaction conditions and expected yields for this synthesis?

A4: A well-optimized process can achieve high yields and purity.

ParameterTypical ValueReference
Reactants Ethylene glycol and 2-chloronitrobenzene[3][4][5]
Base Sodium hydroxide or Potassium hydroxide[3][4]
Solvent Dimethylacetamide (DMAc)[2][3][4][5]
Temperature 50 - 80°C[2][3][5]
Yield Up to 93% of theoretical[3]
Purity >98% (by HPLC)[3][4]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key stages of the synthesis and purification.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation A Charge Ethylene Glycol, 2-Chloronitrobenzene, & DMAc B Add NaOH Suspension (55-60°C, 4h) A->B C Stir at 60°C (2.5h) B->C D Adjust pH to 6.5 with HCl C->D Reaction Completion E Heat to 110°C & Filter Salt D->E F Add Water to Filtrate (90°C) for Crystallization E->F G Cool to 10°C F->G H Filter & Wash Product G->H I Dry Product H->I

Caption: Overview of the synthesis and workup workflow for this compound production.

TroubleshootingLogic cluster_yield Low Yield Troubleshooting cluster_purity Purity Issue Troubleshooting Start Low Yield or Purity Issue Yield_Check1 Check Base Stoichiometry & Anhydrous Conditions Start->Yield_Check1 Purity_Check1 Analyze for Unreacted Starting Materials Start->Purity_Check1 Yield_Check2 Verify Reaction Temperature (50-80°C) Yield_Check1->Yield_Check2 Yield_Check3 Ensure Efficient Stirring Yield_Check2->Yield_Check3 Solution_Yield Optimize Reaction Conditions Yield_Check3->Solution_Yield Purity_Check2 Identify Side Products (e.g., mono-ether) Purity_Check1->Purity_Check2 Purity_Check3 Optimize Workup pH & Precipitation Purity_Check2->Purity_Check3 Solution_Purity Refine Purification (Recrystallization/Chromatography) Purity_Check3->Solution_Purity

Caption: A logic diagram for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Crystallization and Recrystallization of 1,2-Bis(2-Nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the crystallization and recrystallization of 1,2-bis(2-nitrophenoxy)ethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the purification of this compound. As a key intermediate in various synthetic pathways, including the production of pigments and potential agricultural fungicides, achieving high purity of this compound is critical.[1][2] This document, structured in a user-friendly question-and-answer format, offers practical, experience-driven advice to navigate the challenges of its crystallization.

Compound Profile

PropertyValueSource
Chemical Name This compound--INVALID-LINK--
CAS Number 51661-19-9--INVALID-LINK--
Molecular Formula C₁₄H₁₂N₂O₆--INVALID-LINK--
Molecular Weight 304.25 g/mol --INVALID-LINK--
Appearance Light beige to tan crystalline solid--INVALID-LINK--, --INVALID-LINK--
Melting Point 167-170 °C--INVALID-LINK--
Known Solubilities Soluble in Ethanol, Tetrahydrofuran (THF); Poorly soluble in water (<0.3 µg/mL at pH 7.4)--INVALID-LINK--, --INVALID-LINK--

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm struggling with selecting an appropriate solvent for the recrystallization of this compound. What are your recommendations?

A1: The choice of solvent is paramount for successful recrystallization. The ideal solvent will dissolve the compound sparingly at room temperature but show high solubility at elevated temperatures.

Underlying Principle: The principle of "like dissolves like" is a good starting point. This compound is a relatively polar molecule due to the presence of two nitro groups and ether linkages. Therefore, moderately polar solvents are likely to be effective.

Solvent Screening Protocol:

  • Initial Screening: Place a small amount (10-20 mg) of your crude this compound into several test tubes.

  • Solvent Addition: To each tube, add a small volume (0.5-1 mL) of a different solvent from the list below.

  • Room Temperature Observation: Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound.

  • Heating: Gently heat the test tubes. An ideal solvent will completely dissolve the compound at or near its boiling point.

  • Cooling: Allow the clear solutions to cool to room temperature, and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a suitable solvent.

Recommended Solvents for Screening:

SolventRationaleExpected Behavior
Ethanol Known to dissolve the compound. Its polarity should provide a good solubility differential with temperature.Good potential for single-solvent recrystallization.
Tetrahydrofuran (THF) Known to dissolve the compound. Its lower boiling point allows for easier removal.May be too good of a solvent, potentially leading to low recovery. Could be a good "solvent" in a solvent/anti-solvent system.
Acetone A polar aprotic solvent that often works well for moderately polar compounds.Good potential for single-solvent recrystallization.
Ethyl Acetate A moderately polar solvent, often a good choice for compounds of this nature.Good potential for single-solvent recrystallization.
Toluene A less polar, aromatic solvent. The aromatic rings may interact favorably with the phenyl groups of the target molecule.May require a larger volume of solvent. Could be useful for slower, higher-quality crystal growth.
Heptane/Hexane Nonpolar solvents.Unlikely to be a good single solvent, but excellent candidates for use as an "anti-solvent" with more polar solvents like THF, acetone, or ethyl acetate.
Dimethylacetamide (DMAc)/Water A polar aprotic solvent mixed with an anti-solvent. A patented method uses this system.[3]Proven to be effective for precipitating the compound from the reaction mixture.

G cluster_0 Solvent Selection Workflow Start Start Screen_Solvents Screen Solvents (Ethanol, Acetone, Ethyl Acetate, Toluene) Good_Solubility_Differential Good Solubility Differential? Single_Solvent_System Use Single Solvent System Poor_Solubility_Differential Consider Solvent/ Anti-Solvent System Select_Solvent_Pair Select Solvent Pair (e.g., THF/Heptane, Acetone/Water) Optimize_Ratio Optimize Solvent Ratio End End

Caption: Workflow for selecting a suitable recrystallization solvent.

Q2: My compound "oils out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid. This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is too concentrated or cooled too rapidly.

Causality and Solutions:

  • High Concentration: If the solution is supersaturated to a great extent, the compound may precipitate out of solution at a temperature above its melting point.

    • Solution: Re-heat the mixture to re-dissolve the oil, add a small amount of additional solvent to decrease the saturation level, and then allow it to cool more slowly.

  • Rapid Cooling: Fast cooling does not provide sufficient time for the molecules to orient themselves into a crystal lattice.

    • Solution: Insulate the flask to slow down the cooling rate. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Impurities: The presence of impurities can lower the melting point of the mixture, making it more prone to oiling out.

    • Solution: Consider a pre-purification step, such as passing the crude material through a short plug of silica gel, to remove baseline impurities.

Q3: I am getting very low recovery of my recrystallized product. What are the likely causes and how can I improve the yield?

A3: Low recovery is a frequent issue in recrystallization. Several factors can contribute to this, primarily related to the amount of solvent used and the final temperature of crystallization.

Troubleshooting Low Yield:

  • Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even at low temperatures.

    • Solution: Use the minimum amount of hot solvent necessary to just dissolve the crude product. If you suspect you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution.

  • Premature Filtration: Filtering the crystals before crystallization is complete will result in a loss of product.

    • Solution: Ensure the solution has reached a low temperature (e.g., in an ice bath for at least 30 minutes) and that crystal formation has ceased before filtration.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold will re-dissolve some of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Q4: The final product has a persistent color, even after recrystallization. How can I obtain a colorless product?

A4: A persistent color in the final product is usually due to the presence of colored impurities that co-crystallize with your compound.

Decolorization Protocol:

  • Dissolution: Dissolve the crude, colored this compound in the appropriate amount of hot recrystallization solvent.

  • Activated Charcoal: Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Be cautious as the solution may bump.

  • Heating: Gently boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization.

G cluster_1 Decolorization Workflow Start Start with Colored Solution Dissolve Dissolve Crude Product in Hot Solvent Add_Charcoal Add Activated Charcoal Boil Gently Boil Hot_Filtration Hot Gravity Filtration Cool_Filtrate Cool Filtrate to Induce Crystallization Isolate_Crystals Isolate Pure, Colorless Crystals End End

Caption: Step-by-step workflow for removing colored impurities.

Q5: Is this compound known to exhibit polymorphism?

A5: While there is no specific study in the readily available literature that definitively characterizes the polymorphic behavior of this compound, it is a crucial consideration, especially in a drug development context.

Scientific Rationale: The presence of flexible ether linkages and the potential for different packing arrangements of the aromatic nitro groups suggest that polymorphism is possible. Aromatic nitro compounds are known to form different crystal lattices due to interactions between the nitro groups and the aromatic rings.[4] Different polymorphs can have different physical properties, including melting point, solubility, and bioavailability.

Recommendation: It is highly recommended to characterize different batches of recrystallized material using techniques such as:

  • Differential Scanning Calorimetry (DSC): To identify different melting points or phase transitions.

  • Powder X-Ray Diffraction (PXRD): To determine the crystal lattice structure.

  • Microscopy: To visually inspect for different crystal habits.

If different crystalline forms are observed, it is essential to establish a robust and reproducible crystallization protocol to ensure consistent production of the desired polymorph.

References

Minimizing reaction time in the synthesis of 1,2-Bis(2-Nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,2-Bis(2-Nitrophenoxy)ethane

A Senior Application Scientist's Guide to Minimizing Reaction Time and Troubleshooting Synthesis Challenges

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues that can lead to extended reaction times and diminished yields. As your virtual application scientist, I will provide in-depth, field-proven insights grounded in established chemical principles to help you navigate this synthesis with confidence.

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages. Typically, this involves the reaction of a deprotonated diol (ethylene glycol) with an activated aryl halide (such as 2-chloronitrobenzene). The reaction proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism.[1][2][3] While straightforward in principle, several factors can dramatically influence the reaction kinetics. This guide will focus on systematically addressing these variables to minimize your reaction time.

Reaction Mechanism: The S\N2 Pathway

The core of this synthesis is the reaction between the dianion of ethylene glycol (the nucleophile) and two molecules of 2-chloronitrobenzene (the electrophile). The electron-withdrawing nitro group in the ortho position activates the aryl chloride towards nucleophilic aromatic substitution, which, in this context, follows the principles of an S\N2-type reaction.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products EthyleneGlycol HO-CH₂-CH₂-OH Ethylene Glycol Alkoxide ⁻O-CH₂-CH₂-O⁻ Glycolate Dianion EthyleneGlycol->Alkoxide Deprotonation Base 2 NaOH (Base) TwoNitrochlorobenzene 2 x Cl-Ar-NO₂ 2-Chloronitrobenzene Product O₂(N)Ar-O-CH₂-CH₂-O-Ar(N)O₂ This compound Alkoxide->Product SN2 Attack (x2) Salt 2 NaCl (Salt)

Caption: General S\N2 reaction pathway for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, with a focus on resolving problems related to slow reaction kinetics.

Q1: My reaction is extremely slow or appears to have stalled. What are the most critical factors to check first?

A: A stalled reaction is almost always attributable to one of three primary factors: inefficient deprotonation of the alcohol, suboptimal solvent choice, or insufficient temperature.

  • Base and Deprotonation: The reaction requires the formation of the glycolate dianion, a potent nucleophile. This is achieved by using a strong base. Alkali metal hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[4][5][6] Ensure your base is of high purity and, if possible, freshly opened or properly stored to prevent deactivation by atmospheric CO₂ and moisture. The presence of water can consume the base and hinder the formation of the highly reactive alkoxide.[7]

  • Solvent Choice: This is arguably the most critical parameter for accelerating an S\N2 reaction. Polar aprotic solvents such as Dimethylacetamide (DMAc), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are essential.[1] These solvents excel at solvating the cation (e.g., Na⁺ or K⁺) but poorly solvate the alkoxide anion, leaving it "naked" and highly nucleophilic. Using protic solvents (like ethanol or water) or nonpolar solvents will drastically slow the reaction.[1]

  • Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 50-100 °C.[1][7] Patents for industrial-scale synthesis of this specific compound suggest an optimal range of 55-65 °C to balance reaction rate with process safety and purity.[5][6] If your reaction is at room temperature, it will likely be impractically slow.

Troubleshooting_Flowchart Start Reaction is too slow CheckBase Is the base strong enough (e.g., NaOH, KOH) and anhydrous? Start->CheckBase CheckBase->CheckBase CheckSolvent Is the solvent polar aprotic (DMAc, DMF, DMSO)? CheckBase->CheckSolvent Yes CheckSolvent->CheckSolvent CheckTemp Is the temperature elevated (e.g., 55-80°C)? CheckSolvent->CheckTemp Yes CheckPTC Consider Phase Transfer Catalyst (PTC) for biphasic systems CheckSolvent->CheckPTC Using aqueous base? CheckTemp->CheckTemp Success Reaction rate optimized CheckTemp->Success Yes CheckPTC->CheckTemp

Caption: A decision-making workflow for troubleshooting a slow reaction.

Q2: I'm using an alkali hydroxide base with an organic solvent. Can a phase-transfer catalyst (PTC) help speed things up?

A: Yes, a phase-transfer catalyst can be highly effective, particularly if you are using a solid or aqueous solution of your base with an organic solvent.

A PTC, such as a quaternary ammonium salt (e.g., benzyldimethyllaurylammonium chloride), facilitates the transfer of the hydroxide or alkoxide anion from the solid/aqueous phase into the organic phase where the 2-chloronitrobenzene is dissolved.[5][6] This overcomes the immiscibility of the reactants and can significantly accelerate the reaction.[8] However, be aware that industrial protocols using PTCs for this synthesis have reported long reaction times (up to 16 hours) and can complicate the final product purification due to the need to remove the catalyst.[5] A homogenous system using a solvent like DMAc, which dissolves the reactants, is often a more direct approach to achieving a fast reaction.[4][5][6]

Q3: What is the optimal temperature, and what are the risks of going too high?

A: For the synthesis of this compound from ethylene glycol and 2-chloronitrobenzene in DMAc, an optimal temperature range is between 55 °C and 65 °C.[5][6]

  • Below this range: The reaction rate will decrease significantly.

  • Above this range (e.g., >100 °C): While the rate may increase further, you elevate the risk of side reactions.[7] Although elimination is not a concern with an aryl halide, high temperatures can promote unwanted side reactions or degradation of the starting materials or product, leading to lower purity and yield.

It is always best to start within the recommended range and monitor the reaction's progress (e.g., by TLC or HPLC) to determine the optimal endpoint.

Optimized Protocol for Rapid Synthesis

This protocol is based on patented industrial methods designed for high yield, purity, and efficient reaction times.[5][6]

Experimental Workflow

Experimental_Workflow Start 1. Charge Reactor Charge Add Ethylene Glycol, 2-Chloronitrobenzene, and DMAc to reactor. Start->Charge Heat 2. Heat to 55°C Charge->Heat AddBase 3. Add NaOH Suspension (in DMAc) over 4 hours, maintaining T < 60°C Heat->AddBase Stir 4. Post-Reaction Stir Stir at 60°C for 2.5 hours. AddBase->Stir Quench 5. Neutralization Adjust pH to ~6.5 with HCl. Stir->Quench Filter 6. Salt Removal Heat to 110°C and filter hot to remove inorganic salts. Quench->Filter Crystallize 7. Product Crystallization Add water to filtrate at 90°C, then cool to 10°C. Filter->Crystallize Isolate 8. Isolate & Dry Filter product, wash with water, and dry. Crystallize->Isolate End Final Product Isolate->End

Caption: Step-by-step experimental workflow for the optimized synthesis protocol.

Step-by-Step Methodology
  • Reagent Preparation: To a suitable reactor, charge 1.0 mole of ethylene glycol, 2.1 to 2.2 moles of 2-chloronitrobenzene, and an appropriate volume of dimethylacetamide (DMAc).

  • Initial Heating: Begin stirring and heat the mixture to 55 °C.

  • Base Addition: Prepare a suspension of ~2.5 moles of sodium hydroxide in DMAc. Add this suspension to the reaction mixture portion-wise or via a pump over approximately 4 hours. Critically, maintain the internal reaction temperature below 60 °C during the addition.

  • Reaction Completion: After the base addition is complete, continue stirring the mixture at 60 °C for an additional 2.5 hours to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Neutralize the reaction mixture by adding 30% hydrochloric acid until the pH is approximately 6.5.

    • Heat the mixture to 110 °C and perform a hot filtration to remove the precipitated sodium chloride.

    • To the hot filtrate, add water to induce crystallization of the product.

    • Cool the mixture to 10 °C, collect the solid product by filtration, wash with water, and dry.

This method is reported to produce the target compound in high yield (>90%) and purity.[4]

Data Summary: Impact of Key Parameters on Reaction Time

ParameterConditionRelative Reaction TimeRationale & Potential Issues
Solvent Polar Aprotic (DMAc, DMF) Fast Stabilizes the transition state and creates a highly reactive "naked" nucleophile.[1] This is the optimal choice.
Protic (Ethanol, Water)Very SlowSolvent hydrogen-bonds to the alkoxide, reducing its nucleophilicity and slowing the reaction.[1]
Nonpolar (Toluene, Hexane)Extremely SlowReactants have poor solubility, and the charged nucleophile is not stabilized.
Temperature 55-65 °C Fast (Optimal) Provides sufficient activation energy without significant side product formation.[5][6]
20-40 °CSlowInsufficient thermal energy to overcome the activation barrier efficiently.
> 80 °CVery FastRisk of thermal degradation of reagents or product, leading to lower purity and yield.[7]
Catalyst None (in DMAc) Fast Homogenous system allows for rapid reaction without the need for a catalyst.[5]
PTC (e.g., Quat. Salt) Moderate to Fast Effective for biphasic systems (e.g., aqueous NaOH/Toluene) but can add complexity and cost to purification.[5][8]
Base NaOH / KOH Fast Strong bases that effectively deprotonate ethylene glycol to form the reactive nucleophile.[2]
Weaker Bases (e.g., K₂CO₃)Slow to No ReactionMay not be strong enough to fully deprotonate the diol, leading to very slow or stalled reactions.[1]

References

Technical Support Center: Troubleshooting Insolubility of 1,2-Bis(2-Nitrophenoxy)ethane in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,2-Bis(2-Nitrophenoxy)ethane. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this compound during synthesis and subsequent reactions. This compound is a valuable intermediate in the production of pigments and has applications as a fungicide; however, its planar, symmetric structure and crystalline nature contribute to its characteristically low solubility in many common organic solvents, posing a significant hurdle in achieving efficient and reproducible reaction outcomes.[1][2]

This guide provides a logical, stepwise approach to overcoming these solubility issues, moving from simple solvent selection to more advanced techniques like co-solvency and phase-transfer catalysis.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the handling of this compound.

Q1: My this compound is not dissolving. What are the best solvents to start with?

A: this compound is a crystalline solid with very low aqueous solubility (<0.3 µg/mL).[1][3] Its solubility is significantly better in polar aprotic solvents. Based on its documented synthesis procedures, the most effective solvents are:

  • Dimethylacetamide (DMAc) [1][2][4][5]

  • Dimethyl sulfoxide (DMSO) [6]

  • N,N-Dimethylformamide (DMF) [7]

Other solvents reported to dissolve the compound include Tetrahydrofuran (THF) and Ethanol, although they may be less effective for high concentrations.[8][9]

Q2: I've selected a recommended solvent, but my reaction is still heterogeneous and sluggish. What is the next logical step?

A: If initial solvent selection is insufficient, the next step is to apply thermal energy. Increasing the reaction temperature often enhances the solubility of crystalline organic solids. Synthesis of this compound is typically carried out at elevated temperatures, often between 50°C and 80°C, which confirms the utility of this approach.[1][4][5] Always check the thermal stability of your other reactants and reagents before increasing the temperature.

Q3: Is heating the only option? Are there alternatives if my reactants are heat-sensitive?

A: Yes. If heating is not viable, a co-solvent system is an excellent strategy. A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to increase the solubility of a solute.[10] This can create a synergistic solvation effect where the mixture has a higher solvating power than either pure solvent.[11] For instance, adding a small amount of a more polar or less polar solvent can disrupt the primary solvent's self-association, creating a more favorable environment for the solute.[][13] See Guide 2 for a detailed protocol.

Q4: My reaction involves an aqueous salt and the organic-dissolved this compound. The phases are immiscible and the reaction is failing. What should I do?

A: This is a classic scenario for employing Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[14][15] For example, a quaternary ammonium salt can transport an anionic nucleophile from the aqueous phase into the organic phase to react with your substrate.[7][16] This technique is highly effective for overcoming the mutual insolubility of reactants and is a documented method for synthesizing this compound.[2][5][17]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Screening

Causality: The principle of "like dissolves like" is fundamental. This compound has polar nitro groups and ether linkages but also significant nonpolar aromatic character. Its solubility is therefore highest in polar aprotic solvents that can engage in dipole-dipole interactions without donating protons for unwanted side reactions.

Recommended Solvents for Screening:

Solvent NameAbbreviationTypeBoiling Point (°C)Rationale
DimethylacetamideDMAcPolar Aprotic165Proven solvent for synthesis, high boiling point.[1][4]
Dimethyl sulfoxideDMSOPolar Aprotic189Excellent solvating power for polar compounds.[6][7]
N,N-DimethylformamideDMFPolar Aprotic153A common alternative to DMAc and DMSO.[7]
TetrahydrofuranTHFPolar Aprotic66Lower boiling point, good for reactions at moderate temperatures.[8][9]
N-Methyl-2-pyrrolidoneNMPPolar Aprotic202High boiling point, very powerful solvent.

Experimental Protocol: Small-Scale Solubility Test

  • Add 10 mg of this compound to a small vial.

  • Add 0.2 mL (200 µL) of the chosen test solvent (creating an initial concentration of ~50 mg/mL).

  • Vortex the mixture at room temperature for 2 minutes. Observe for dissolution.

  • If undissolved, gently heat the vial to 50-60°C for 5 minutes. Observe for dissolution.

  • If still undissolved, add another 0.2 mL of solvent (now ~25 mg/mL) and repeat steps 3 and 4.

  • Document the solvent and conditions required to achieve full dissolution. This provides a baseline for scaling up your reaction.

Guide 2: Implementing Co-Solvent Systems

Causality: Co-solvents work by altering the bulk properties of the primary solvent. By adding a second, miscible liquid, you change the polarity, dielectric constant, and hydrogen-bonding network of the solvent system, which can significantly increase the solubility of a poorly soluble compound like this compound.[][13]

Troubleshooting Workflow for Solvent & Co-Solvent Selection This diagram outlines the logical progression from initial insolubility to selecting an appropriate solvent system.

G A Insolubility of This compound B Perform Systematic Solvent Screening (Guide 1) A->B C Is Compound Soluble? B->C D Proceed with Reaction C->D Yes E Apply Gentle Heating (50-80°C) C->E No F Is Compound Soluble? E->F F->D Yes G Implement Co-Solvent System (Guide 2) F->G No H Reaction Involves Aqueous Reagent? G->H H->D No I Use Phase-Transfer Catalysis (Guide 3) H->I Yes

Caption: Decision tree for addressing insolubility issues.

Experimental Protocol: Co-Solvent Ratio Optimization

  • Based on the results from Guide 1, select the best primary solvent (e.g., DMAc).

  • Choose a co-solvent. A good choice is often a less polar solvent like Toluene or a more polar one like THF, depending on your other reactants.

  • In separate vials, prepare mixtures of the primary solvent and co-solvent in different ratios (e.g., 9:1, 4:1, 1:1).

  • Perform the small-scale solubility test described in Guide 1 with each solvent mixture.

  • Identify the ratio that provides the best solubility under the mildest conditions. This is your optimized solvent system.

Guide 3: Advanced Techniques - Phase-Transfer Catalysis (PTC)

Causality: PTC is designed for heterogeneous reaction systems where reactants are in separate, immiscible phases (e.g., an aqueous phase with a salt and an organic phase with the substrate).[17] The catalyst, typically a salt with a lipophilic cation (like a quaternary ammonium ion, Q+), extracts the reactant anion (Y-) from the aqueous phase into the organic phase as an ion pair [Q+Y-].[7] This ion pair is highly reactive in the organic solvent because the anion is poorly solvated, allowing the reaction with the organic substrate (R-X) to proceed efficiently.[15][16]

The Phase-Transfer Catalysis Cycle

PTC_Cycle cluster_org Organic Phase cluster_aq Aqueous Phase RX R-X (Substrate) RY R-Y (Product) RX->RY Reaction QX_org [Q⁺X⁻] RY->QX_org QY_org [Q⁺Y⁻] QY_org->RX NaY Na⁺Y⁻ (Reagent) QX_aq [Q⁺X⁻] QY_org->QX_aq Ion Exchange QX_org->QX_aq Crosses Interface QY_aq [Q⁺Y⁻] NaX Na⁺X⁻ (Byproduct)

Caption: Generalized mechanism of Phase-Transfer Catalysis.

Common Phase-Transfer Catalysts:

Catalyst TypeExampleUse Case
Quaternary Ammonium SaltsTetrabutylammonium bromide (TBAB)General purpose, widely used.[14]
Quaternary Ammonium SaltsBenzyltriethylammonium chloride (TEBAC)Effective and common in many reactions.[14]
Quaternary Phosphonium SaltsHexadecyltributylphosphonium bromideMore thermally stable than ammonium salts.[14]

Experimental Protocol: General PTC Reaction (Illustrative Example) This protocol is a template. Concentrations, temperature, and reaction times must be optimized for your specific transformation.

  • Charge a reaction vessel with this compound (1 equivalent) and an appropriate organic solvent (e.g., Toluene or Dichloromethane) that has minimal water miscibility.

  • In a separate vessel, dissolve your water-soluble reagent (e.g., sodium sulfide for nitro group reduction, 2-4 equivalents) in water.

  • Add the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 equivalents) to the organic phase in the reaction vessel.

  • Begin vigorous stirring of the organic phase. The stirring must be fast enough to create a large surface area between the two phases once the aqueous solution is added.

  • Slowly add the aqueous solution of the reagent to the vigorously stirred reaction vessel.

  • Heat the biphasic mixture to the desired reaction temperature (e.g., 40-70°C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, stop stirring, allow the layers to separate, and process the organic layer as required (wash, dry, concentrate).

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 1,2-Bis(2-Nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Specialty Chemicals

1,2-Bis(2-Nitrophenoxy)ethane is a key intermediate in the synthesis of high-performance pigments and has potential applications as a fungicide.[1][2][3] The efficacy and safety of the final products derived from this compound are directly dependent on its purity. The synthesis, typically an etherification reaction between ethylene glycol and 2-chloronitrobenzene, can result in various impurities.[1][3] These may include unreacted starting materials, byproducts from side reactions, or degradation products. Therefore, a robust, validated analytical method is imperative for quality control, ensuring batch-to-batch consistency and adherence to specifications.

This guide provides an in-depth examination of a validated High-Performance Liquid Chromatography (HPLC) method for the definitive purity assessment of this compound. We will explore the rationale behind the methodological choices, present a detailed experimental protocol, and objectively compare the performance of HPLC against alternative analytical techniques such as Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC). The information herein is designed to equip researchers, scientists, and drug development professionals with the necessary tools to implement a scientifically sound purity testing strategy.

Primary Purity Validation: The Reversed-Phase HPLC Method

For non-volatile, thermally stable aromatic compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity and assay determination.[4] The technique's high resolving power allows for the effective separation of the main component from structurally similar impurities, which is essential for accurate quantification.

The principle of this method relies on the partitioning of the analyte between a non-polar stationary phase (typically a C18 bonded silica) and a polar mobile phase. Elution is achieved by gradually increasing the organic solvent concentration in the mobile phase, which decreases its polarity. Impurities that are more polar than the main compound will elute earlier, while less polar impurities will be retained longer on the column, enabling precise separation and quantification.

Experimental Protocol: RP-HPLC Method

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis, in line with pharmacopeial standards.[5][6][7]

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for robust separation of aromatic nitro compounds.

2. Reagents and Solutions:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 70:30 v/v).

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Gradient Elution (see table below)A gradient is employed to ensure the elution of any potential late-eluting, non-polar impurities and to provide sharp peaks for better resolution and sensitivity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable analysis time.
Column Temp. 35°CMaintaining a constant, elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 254 nmThe nitroaromatic functional groups in the analyte and related impurities exhibit strong absorbance at this wavelength, providing excellent sensitivity.
Injection Vol. 10 µLA typical injection volume to avoid column overloading while ensuring a good detector response.

Gradient Elution Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.05050
20.01090
25.01090
25.15050
30.05050

4. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 50 mL of the sample diluent to achieve a concentration of 0.5 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.

5. Data Analysis and System Suitability:

  • Purity Calculation: The purity is determined using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram (excluding solvent front peaks) and multiplied by 100.

  • System Suitability Test (SST): Before running the sample sequence, inject a standard solution five or six times. The system is deemed suitable for analysis if it meets the criteria outlined in pharmacopeias like USP <621> or Ph. Eur. 2.2.46.[5][8][9]

    • Tailing Factor (Symmetry Factor): Should be between 0.8 and 1.8 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

    • Theoretical Plates (N): Should be > 2000 for the main peak.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing Dissolve Dissolution in Diluent Sample->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject Injection into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Purity Calculation (% Area) Integrate->Calculate Report Final Report Calculate->Report

Caption: Standard workflow for the HPLC purity analysis of this compound.

Comparative Analysis of Purity Validation Methods

While HPLC is the primary method for assay and purity, a comprehensive quality assessment often benefits from orthogonal methods—techniques that rely on different separation or detection principles. This approach provides a more complete impurity profile, especially for analytes that may not be amenable to a single technique.

Alternative Method 1: Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[10] It is particularly well-suited for identifying and quantifying residual solvents from the synthesis process, which are often difficult to detect by HPLC.

  • Applicability & Rationale: For this compound, GC is best used as a complementary method. The compound itself has a high boiling point, which can be challenging for standard GC analysis and may risk thermal degradation in the injector port. However, for low-boiling-point impurities such as residual dimethylacetamide (a common solvent in its synthesis), GC is the ideal technique.[1]

  • Advantages:

    • Unmatched sensitivity and resolution for volatile and semi-volatile impurities.

    • The method of choice for residual solvent analysis as per ICH Q3C guidelines.

  • Limitations:

    • Not suitable for non-volatile or thermally labile impurities.

    • Potential for on-column degradation of the main analyte.

Alternative Method 2: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of thin-layer chromatography that offers enhanced separation efficiency, reproducibility, and the potential for quantitative analysis.[11][12] It allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput screening tool.[13]

  • Applicability & Rationale: HPTLC can be used as a rapid identity check and for screening for gross impurities. Its separation principle is based on adsorption, which is different from the partitioning mechanism in RP-HPLC, thus providing an orthogonal check.

  • Advantages:

    • High sample throughput and low cost per sample.

    • Minimal solvent consumption compared to HPLC.[13]

    • Tolerant of complex sample matrices.

  • Limitations:

    • Generally lower resolution and sensitivity compared to HPLC.

    • Quantification is less precise than HPLC.

Performance Comparison Summary

The following table provides a direct comparison of the three analytical techniques for the purity assessment of this compound.

FeatureHPLC (Reversed-Phase)Gas Chromatography (GC-FID)HPTLC
Primary Application Assay and purity of main compound and non-volatile impurities.Residual solvents and volatile impurities.Rapid identity screening and semi-quantitative impurity profiling.
Selectivity/Resolution Very HighVery High (for volatiles)Moderate to High
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (ng to µg range)
Analysis Time/Sample 20-30 minutes15-25 minutes< 1 hour for ~20 samples in parallel
Throughput SequentialSequentialParallel (High)
Cost per Analysis ModerateLow to ModerateLow
Regulatory Acceptance Widely accepted for assay and impurities.[14][15]Standard for residual solvents.Accepted for identity and limit tests.[12]

Visualization of Analytical Method Selection

Method_Selection Impurity_Type What is the primary analytical goal? Assay Assay & Purity of Main Compound Impurity_Type->Assay Volatiles Residual Solvents / Volatile Impurities Impurity_Type->Volatiles Screening Rapid Screening / ID Confirmation Impurity_Type->Screening Use_HPLC Use HPLC Assay->Use_HPLC Use_GC Use GC Volatiles->Use_GC Use_HPTLC Use HPTLC Screening->Use_HPTLC

Caption: Decision tree for selecting the appropriate analytical technique based on the objective.

Ensuring Scientific Integrity: The Role of Method Validation

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to internationally recognized standards, such as the ICH Q2(R1) guideline.[14][16] Validation provides documented evidence that the method is reliable, reproducible, and accurate.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16][17] This is demonstrated by separating the main peak from all potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. This is critical for controlling impurities at low levels.

Conclusion: An Integrated Approach to Purity Assurance

For the comprehensive purity analysis of this compound, High-Performance Liquid Chromatography stands out as the most robust and reliable primary technique. Its high resolution, sensitivity, and excellent quantitative performance make it indispensable for accurately determining the assay and controlling related substance impurities. The detailed RP-HPLC method provided in this guide serves as a validated, trustworthy protocol for routine quality control.

However, a truly comprehensive purity profile is best achieved through an integrated, multi-faceted approach. While HPLC excels at analyzing the main compound and its non-volatile impurities, it should be complemented by Gas Chromatography for the specific and sensitive determination of residual volatile solvents. Furthermore, HPTLC offers a valuable, high-throughput tool for initial screening and identity confirmation.

By understanding the distinct advantages and limitations of each technique, researchers and quality control professionals can implement a logical and scientifically sound analytical strategy. This ensures the quality, safety, and consistency of this compound, thereby safeguarding the integrity of the final products in which it is used.

References

Comparison of different synthesis methods for 1,2-Bis(2-Nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 1,2-Bis(2-Nitrophenoxy)ethane for Researchers and Drug Development Professionals

As a crucial intermediate in the synthesis of various high-value chemicals, including fungicides and pigments, the efficient synthesis of this compound is of significant interest to the scientific community.[1][2] This guide provides a detailed comparison of different synthetic methodologies, offering insights into the underlying chemical principles, experimental protocols, and performance metrics to aid researchers in selecting the most suitable method for their applications.

Introduction to this compound

This compound is an organic compound featuring two nitrophenoxy groups linked by an ethylene bridge.[2] Its molecular structure makes it a valuable precursor for the synthesis of corresponding diamines through the reduction of the nitro groups.[2] These diamines are subsequently used in the production of complex molecules, including certain yellow pigments.[1]

Comparative Analysis of Synthesis Methods

The synthesis of this compound is primarily achieved through variations of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[3][4] This reaction typically involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction.[3]

Method 1: The Industrially Preferred One-Step Process

A significant advancement in the synthesis of this compound is a one-step process that reacts ethylene glycol with 2-chloronitrobenzene. This method is favored for its high yield, high purity, and industrial scalability.[1][5][6]

Reaction Principle:

This method is a classic example of the Williamson ether synthesis.[3][7][8] Ethylene glycol is deprotonated by a strong base, typically an alkali metal hydroxide like sodium hydroxide or potassium hydroxide, to form the more nucleophilic glycolate dianion. This dianion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with two molecules of 2-chloronitrobenzene. The electron-withdrawing nitro group on the aromatic ring activates the chlorine atom for nucleophilic displacement. The use of a polar aprotic solvent like dimethylacetamide (DMAc) is crucial as it solvates the cation of the base, leaving the alkoxide anion more available to act as a nucleophile, thus accelerating the SN2 reaction.[7]

Experimental Protocol:

  • Reagents: Ethylene glycol, 2-chloronitrobenzene, sodium hydroxide (or potassium hydroxide), dimethylacetamide (DMAc), hydrochloric acid (or sulfuric acid), water.

  • Procedure:

    • To a solution of ethylene glycol in dimethylacetamide, add 2-chloronitrobenzene. The molar ratio of 2-chloronitrobenzene to ethylene glycol is typically between 1.9:1 and 2.6:1.[5][6]

    • Heat the mixture to a temperature between 40°C and 100°C, with a preferred range of 55°C to 65°C.[5][6]

    • Slowly add a suspension of sodium hydroxide in DMAc to the reaction mixture over several hours, ensuring the reaction temperature is maintained.[5]

    • After the addition is complete, continue stirring the mixture at the same temperature for an additional 2.5 hours to ensure the reaction goes to completion.[5][6]

    • Cool the reaction mixture and adjust the pH to approximately 6.5 with hydrochloric acid.[1][5]

    • Heat the mixture to 110°C to facilitate the filtration of inorganic salts.[1][5]

    • Crystallize the product by adding water to the filtrate. Cool the mixture to around 10°C to precipitate the this compound.[5]

    • Filter the product, wash with water, and dry. The resulting product is typically a light beige crystalline solid with a melting point of 167-168°C.[2][5]

Performance Data:

ParameterValueReference
YieldUp to 93% of theoretical[1][5]
Purity98.5% (by HPLC)[1][5]
Reaction Time~6.5 hours (excluding workup)[5][6]
SolventDimethylacetamide (DMAc)[1][5]
BaseSodium or Potassium Hydroxide[1][5]

Causality Behind Experimental Choices:

  • Excess 2-chloronitrobenzene: Using a molar excess of 2-chloronitrobenzene ensures the complete conversion of ethylene glycol, maximizing the yield of the desired bis-substituted product.

  • Controlled Temperature: Maintaining the temperature in the 55-65°C range is a balance between achieving a reasonable reaction rate and minimizing potential side reactions.[5][6]

  • Slow Addition of Base: The gradual addition of the alkali metal hydroxide controls the exothermicity of the reaction and maintains a steady concentration of the reactive alkoxide.[5]

  • Polar Aprotic Solvent (DMAc): DMAc is an excellent solvent for SN2 reactions as it effectively solvates cations while leaving the nucleophilic anion relatively free, thereby increasing the reaction rate.[7]

  • Acidic Workup: Neutralizing the excess base and protonating any remaining alkoxides is essential for the clean isolation of the neutral ether product.[1][5]

Workflow Diagram:

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Purification A Mix Ethylene Glycol & 2-Chloronitrobenzene in DMAc B Heat to 55-65°C A->B C Slowly Add NaOH Suspension B->C D Stir for 2.5 hours C->D E Adjust pH to 6.5 with HCl D->E Proceed to Workup F Heat to 110°C & Filter Salts E->F G Add Water to Filtrate F->G H Cool to 10°C to Crystallize G->H I Filter, Wash & Dry Product H->I

Caption: Workflow for the one-step synthesis of this compound.

Method 2: Phase Transfer Catalysis

An alternative approach involves the use of a phase transfer catalyst (PTC). This method is suitable when dealing with reactants that are soluble in different, immiscible phases.

Reaction Principle:

In this variation, the reaction is carried out in a two-phase system, typically an aqueous solution of sodium hydroxide and an organic solvent containing the ethylene glycol and 2-chloronitrobenzene. The phase transfer catalyst, such as benzyldimethyllaurylammonium chloride, facilitates the transfer of the hydroxide or alkoxide ions from the aqueous phase to the organic phase, where the reaction with 2-chloronitrobenzene occurs.

Disadvantages:

While potentially effective, this method has been noted to have drawbacks that reduce its economic viability for industrial-scale production. The dropwise addition of the sodium hydroxide solution can take a considerable amount of time (3 hours), and the subsequent post-reaction period is lengthy (16 hours), significantly increasing the overall process time.[5]

Method 3: Classical Williamson Ether Synthesis with Pre-formed Alkoxides

Older, more traditional methods for synthesizing this compound involve the reaction of a pre-formed sodium or potassium 2-nitrophenolate with a dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane, in an alcoholic solvent.[6]

Reaction Principle:

This is a direct application of the Williamson ether synthesis where the nucleophile (2-nitrophenolate) is prepared beforehand and then reacted with the electrophile (dihaloethane).

Disadvantages:

These methods are generally considered uneconomical and not suitable for large-scale industrial production from a modern perspective.[6] The high cost of 1,2-dibromoethane makes this route financially impractical.[6] Furthermore, these older methods often suffer from lower yields, ranging from 30% to 85%, and can lead to the formation of carcinogenic by-products like vinyl chloride and vinyl bromide under the reaction conditions.[1]

Mechanistic Overview of the Preferred Synthesis

The favored synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) HO-CH2-CH2-OH Ethylene Glycol NaO-CH2-CH2-ONa Sodium Glycolate HO-CH2-CH2-OH->NaO-CH2-CH2-ONa + 2 NaOH 2 NaOH Sodium Hydroxide 2 H2O Water NaO-CH2-CH2-ONa->2 H2O + 2 H₂O Glycolate ⁻O-CH₂-CH₂-O⁻ Product This compound Glycolate->Product + 2 x 2-Cl-Nitrobenzene 2-Cl-Nitrobenzene 2 x 2-Chloronitrobenzene 2 NaCl Sodium Chloride Product->2 NaCl + 2 NaCl

Caption: SN2 mechanism for the synthesis of this compound.

Summary and Recommendation

The synthesis of this compound via the reaction of ethylene glycol with 2-chloronitrobenzene in dimethylacetamide with an alkali metal hydroxide is demonstrably the superior method. It offers high yields, excellent purity, and a more streamlined process compared to older methods or those employing phase transfer catalysts. For researchers and professionals in drug development requiring a reliable and efficient synthesis of this important intermediate, this one-step process is the recommended approach.

References

Comparative Analysis of 1,2-Bis(2-Nitrophenoxy)ethane and 1,2-Bis(4-nitrophenyl)ethane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the chemical properties, synthesis, reactivity, and applications of 1,2-Bis(2-Nitrophenoxy)ethane and 1,2-Bis(4-nitrophenyl)ethane. The objective is to furnish researchers, scientists, and professionals in drug development with the detailed technical insights necessary to select the appropriate molecule for their specific research and development endeavors.

Introduction: Structural Isomers with Divergent Properties

At first glance, this compound and 1,2-Bis(4-nitrophenyl)ethane appear to be closely related aromatic compounds. Both feature two nitrophenyl groups linked by a two-carbon bridge. However, a critical distinction in their core structure—an ether linkage versus a direct carbon-carbon bond—along with the positional isomerism of the nitro groups (ortho vs. para), gives rise to significant differences in their physicochemical properties, reactivity, and ultimate applications.

  • This compound is characterized by an ethylene glycol diether linkage between two ortho-nitrophenyl groups. This structure imparts a degree of flexibility and influences its role primarily as an intermediate in the synthesis of pigments and as a fungicide.[1][2][3]

  • 1,2-Bis(4-nitrophenyl)ethane , also known as 4,4'-Dinitrobibenzyl, possesses a more rigid ethane bridge directly connecting two para-nitrophenyl groups.[4] This bibenzyl core structure makes it a valuable precursor for high-performance polymers.[4][5]

This guide will dissect these differences, providing experimental context and data to inform material selection and experimental design.

Physicochemical Properties: A Tale of Two Linkages

The fundamental structural variations between these two molecules directly translate into distinct physical and chemical properties. The presence of oxygen atoms in the linker of this compound introduces polarity and conformational flexibility not seen in the hydrocarbon-linked 1,2-Bis(4-nitrophenyl)ethane.

PropertyThis compound1,2-Bis(4-nitrophenyl)ethaneRationale for Difference
IUPAC Name 1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene[3][6]1-nitro-4-[2-(4-nitrophenyl)ethyl]benzene[7]Reflects the ether vs. direct C-C linkage.
Molecular Formula C₁₄H₁₂N₂O₆[3][6]C₁₄H₁₂N₂O₄[4][7]Presence of two additional oxygen atoms in the ether linkage.
Molecular Weight 304.25 g/mol [3][6][8]272.26 g/mol [4][7]The two ether oxygen atoms contribute to a higher molecular weight.
Appearance Light beige or tan crystalline solid[3][9]Orange to yellow needles/crystals[5]Differences in crystal packing and electronic structure.
Melting Point 167-170 °C[3][9]179-180 °C[5]The more symmetrical and rigid structure of the para-isomer allows for more efficient crystal lattice packing, requiring more energy to melt.
Solubility Soluble in Ethanol, THF. Very low in water (<0.3 µg/mL at pH 7.4)[3][6][9]Soluble in benzene, methanol.[5]The ether linkages in the phenoxy compound increase its polarity, favoring solubility in polar organic solvents like ethanol and THF.
XLogP3 3.2[3]3.8[7]The higher value for the phenyl compound indicates greater lipophilicity due to the absence of polar ether oxygens.

Synthesis and Reactivity

The synthetic pathways to these compounds are distinct, reflecting their different core structures. Their subsequent reactivity is largely dominated by the nitro groups, but the nature and position of the linker play a crucial role in the stability and properties of the resulting products.

Synthesis Methodologies

This compound is typically synthesized via a nucleophilic aromatic substitution, specifically a variation of the Williamson ether synthesis. A common and efficient industrial method involves the reaction of ethylene glycol with 2-chloronitrobenzene in the presence of a strong base.[1][10]

1,2-Bis(4-nitrophenyl)ethane is prepared through the oxidative coupling of p-nitrotoluene. This reaction involves the deprotonation of the acidic benzylic protons of p-nitrotoluene to form a carbanion, which is then oxidized to form the ethane bridge.[5]

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 1,2-Bis(4-nitrophenyl)ethane A Ethylene Glycol + 2-Chloronitrobenzene B Reaction Vessel (Solvent: DMAc) A->B C Add Alkali Metal Hydroxide (e.g., NaOH) Temp: 55-65°C B->C Reagents D Stirring and Reaction C->D E Acidification (pH 6.5) D->E F Crystallization (add Water) E->F G Filtration and Washing F->G H Final Product: This compound G->H I p-Nitrotoluene in Ethanol J Reaction Vessel (Alkaline Medium: KOH) I->J K Add Catalyst (p-Benzoquinone) Aerate (e.g., Fish Tank Aerator) J->K Conditions L Oxidative Coupling K->L M Cooling and Precipitation L->M N Filtration M->N O Recrystallization (Benzene) N->O P Final Product: 1,2-Bis(4-nitrophenyl)ethane O->P

Caption: Comparative workflows for the synthesis of the two title compounds.

Comparative Reactivity

The primary reaction of interest for both molecules is the reduction of their nitro groups to primary amines. This transformation is pivotal as it converts them into valuable diamine monomers.

G cluster_0 This compound Pathway cluster_1 1,2-Bis(4-nitrophenyl)ethane Pathway A This compound B 1,2-Bis(2-aminophenoxy)ethane A->B Reduction (e.g., H₂, Pd/C) C 1,2-Bis(4-nitrophenyl)ethane D 4,4'-(ethane-1,2-diyl)dianiline C->D Reduction (e.g., Raney Nickel, H₂)

Caption: Reduction pathways of the nitro compounds to their corresponding diamines.

  • Reactivity of the Nitro Group : The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution in both compounds. However, its primary synthetic utility lies in its reduction. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) or chemical reductants like hydrazine hydrate.[4][5]

  • Linker Stability : The ether linkages in this compound are generally stable but can be susceptible to cleavage under harsh acidic or oxidative conditions.[11] In contrast, the ethane C-C single bond in 1,2-Bis(4-nitrophenyl)ethane is significantly more robust and resistant to chemical degradation, a property that is imparted to the polymers derived from it.[4]

  • Influence of Nitro Group Position :

    • Ortho Position : In this compound, the ortho-nitro groups can sterically hinder reactions at adjacent positions on the ring. Electronically, the ortho position allows for potential intramolecular interactions (e.g., hydrogen bonding in reduced or hydrolyzed intermediates) that are not possible in the para isomer. High temperatures can lead to complex intramolecular rearrangements in ortho-substituted nitroaromatics.[12]

    • Para Position : In 1,2-Bis(4-nitrophenyl)ethane, the para-nitro groups exert a strong, unimpeded electron-withdrawing effect through resonance. This maximizes the deactivation of the ring and influences the acidity of the benzylic protons, which is exploited in its synthesis.

Applications: From Pigments to High-Performance Polymers

The divergent properties of these two molecules lead them to distinct application areas.

  • This compound :

    • Pigment Intermediate : Its primary value lies in its role as a precursor. The reduction to 1,2-bis(2-aminophenoxy)ethane, followed by tetrazotization and coupling reactions, leads to the production of valuable yellow pigments.[1][2]

    • Fungicide : It has also been identified for use as a fungicide in agricultural applications.[1][3]

  • 1,2-Bis(4-nitrophenyl)ethane :

    • Polymer Precursor : This is its main application. The reduction to 4,4'-(ethane-1,2-diyl)dianiline provides a crucial diamine monomer.[4] This monomer is used to synthesize high-performance polymers like polybenzimidazoles (PBIs), which are known for their exceptional thermal stability and mechanical strength, making them suitable for demanding aerospace and industrial applications.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented industrial process.[1][10]

  • Setup : Charge a reaction vessel equipped with a stirrer, thermometer, and condenser with 1 mole of ethylene glycol and 2.2 moles of 2-chloronitrobenzene in dimethylacetamide (DMAc).

  • Reaction : While stirring, heat the mixture to 55-60 °C.

  • Base Addition : Prepare a suspension of 2.5 moles of powdered sodium hydroxide in DMAc. Add this suspension to the reaction mixture over 4 hours, ensuring the temperature does not exceed 65 °C.

  • Completion : After the addition is complete, continue stirring the mixture at 60 °C for an additional 2.5 hours to ensure the reaction goes to completion.

  • Neutralization : Cool the mixture slightly and carefully adjust the pH to 6.5 using 30% hydrochloric acid.

  • Isolation : Heat the mixture to 90 °C and add 300 parts of water to induce crystallization.

  • Purification : Cool the suspension to 10 °C. Collect the precipitated product by suction filtration and wash the filter cake with water. The product can be used in the next step without further purification.

Protocol 2: Synthesis of 1,2-Bis(4-nitrophenyl)ethane

This protocol is based on a novel synthesis method described in the literature.[5]

  • Setup : Dissolve 0.1 mole of p-nitrotoluene in 200 cm³ of ethanol in a round-bottomed flask.

  • Base and Catalyst : Add a solution of potassium hydroxide in methanol to make the medium strongly alkaline. Add a catalytic amount of p-benzoquinone.

  • Oxidation : Immerse an air tube connected to a fish tank aerator into the solution and bubble air vigorously through the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Isolation : After several hours, the product will begin to precipitate. Once the reaction is complete, cool the mixture.

  • Purification : Collect the crude product by filtration. Dissolve the product in a minimal amount of hot benzene to remove impurities.

  • Crystallization : Allow the benzene solution to cool slowly. 1,2-Bis(4-nitrophenyl)ethane will crystallize as yellow needles. Collect the crystals by filtration. A typical yield is around 85%.

Conclusion

While structurally similar, this compound and 1,2-Bis(4-nitrophenyl)ethane are not interchangeable.

  • Choose this compound for applications requiring access to its corresponding ortho-diamine for pigment synthesis or for its fungicidal properties. Its flexible ether linkage is a key structural feature.

  • Choose 1,2-Bis(4-nitrophenyl)ethane when the goal is to synthesize robust, high-performance polymers. Its rigid bibenzyl core and the para-disposed amine functional groups (after reduction) are critical for creating materials with high thermal stability.

The choice between these two compounds should be guided by a clear understanding of how their distinct linker structures and nitro group positions influence their chemical behavior and the properties of their downstream products.

References

Unlocking a Novel Antifungal Strategy: A Comparative Guide to 1,2-Bis(2-Nitrophenoxy)ethane and its Potential as a Calcium-Targeting Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a deep dive into the prospective fungicidal properties of 1,2-Bis(2-Nitrophenoxy)ethane. While direct literature on its fungicidal efficacy is sparse, with mentions primarily in patent literature, its chemical structure as a precursor to the potent calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) suggests a compelling, yet underexplored, mechanism of action.[1] This document will, therefore, explore the compound's potential through the lens of calcium chelation as a novel antifungal strategy.

We will dissect the critical role of calcium signaling in fungal viability and pathogenesis, propose a mechanism of action for this compound, and provide a framework for its comparative evaluation against both established calcium chelators and conventional fungicides. This guide is intended for researchers in mycology, drug discovery, and agricultural science who are seeking to explore new frontiers in antifungal agent development.

The Achilles' Heel of Fungi: The Indispensable Role of Calcium Signaling

Calcium is a universal second messenger that governs a multitude of cellular processes in fungi, making the pathways that regulate its intracellular concentration essential for survival and virulence.[2] A transient increase in cytosolic free calcium ([Ca²⁺]c) is a critical signal that fungi use to respond to environmental stresses and to orchestrate complex developmental programs, including hyphal growth, spore germination, and pathogenesis.[2][3]

The cellular machinery responsible for maintaining calcium homeostasis is a promising target for antifungal therapy.[4][5] Key components of this machinery include:

  • Calcium Channels: Plasma membrane channels, such as the high-affinity calcium influx system (HACS), mediate the uptake of extracellular calcium.[3][5]

  • Calcium Pumps: ATP-driven pumps located on the plasma membrane and the membranes of organelles like the endoplasmic reticulum and vacuole actively transport calcium to maintain a low cytosolic concentration.[3]

  • Calcineurin Signaling Pathway: This pathway is a cornerstone of calcium-mediated responses. An increase in cytosolic calcium activates calmodulin, which in turn activates the phosphatase calcineurin.[4][5] Calcineurin then dephosphorylates transcription factors, such as Crz1, allowing their translocation to the nucleus to regulate the expression of genes crucial for stress response, cell wall integrity, and virulence.[4][6]

Disruption of any of these components can have profound consequences for the fungal cell, leading to growth inhibition and reduced pathogenicity.[4][5] This vulnerability presents a strategic opportunity for the development of novel antifungal agents.

Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ca_ext Ca²⁺ HACS HACS Ca²⁺ Channel Ca_ext->HACS Influx Ca_cyt Ca²⁺ HACS->Ca_cyt Calmodulin Calmodulin Ca_cyt->Calmodulin Binds & Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates Crz1_P Crz1-P Calcineurin->Crz1_P Dephosphorylates Crz1 Crz1 Crz1_P->Crz1 DNA Gene Expression (Stress Response, Virulence) Crz1->DNA Translocates & Binds MIC_Protocol A Prepare Stock Solution of This compound B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Fungal Inoculum C->D E Incubate Plate (24-48 hours) D->E F Determine MIC (Visual or Spectrophotometric) E->F

References

A comparative study of alkali metal hydroxides in the synthesis process

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Alkali Metal Hydroxides in Synthesis

In the vast landscape of chemical synthesis, the choice of a base can be as critical as the selection of the primary reactants. Among the plethora of available bases, alkali metal hydroxides stand out for their utility, affordability, and varying characteristics. This guide provides an in-depth comparison of common alkali metal hydroxides—Lithium Hydroxide (LiOH), Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Rubidium Hydroxide (RbOH), and Cesium Hydroxide (CsOH)—to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Fundamental Properties: More Than Just a Hydroxide Ion

While all alkali metal hydroxides furnish the hydroxide ion (OH⁻) as the primary reactive species, the associated cation (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) plays a crucial, and often overlooked, role in modulating the overall reactivity and physical properties of the base. These cations differ significantly in size, electronegativity, and their ability to be solvated, which in turn influences the solubility, basicity, and catalytic activity of the hydroxide.

Physicochemical Properties at a Glance

The periodic trends observed in the alkali metal group directly translate to the properties of their hydroxides. As one descends the group from Lithium to Cesium, the ionic radius of the cation increases, while the ionization energy and electronegativity decrease.[1][2] This trend has profound implications for the M-OH bond, making it weaker and more ionic for the heavier alkali metals.[1]

PropertyLiOHNaOHKOHRbOHCsOH
Molar Mass ( g/mol ) 23.9540.0056.11102.48149.91
Solubility in Water ( g/100 mL at 20°C) 12.8111121180385
Basicity Trend WeakestStrongest
Ionic Radius of Cation (pm) 76102138152167

Data compiled from various sources.

The solubility of alkali metal hydroxides in water increases down the group.[3][4] This is a consequence of the decreasing lattice energy of the solid hydroxide, which falls more rapidly than the hydration enthalpy as the cation size increases.[4][5]

The Nuances of Basicity

All alkali metal hydroxides are considered strong bases because they fully dissociate in water to yield hydroxide ions.[3][4] However, a subtle but significant trend in basicity exists: LiOH < NaOH < KOH < RbOH < CsOH .[6][7][8] This increasing basicity down the group is attributed to the decreasing strength of the M-OH bond.[1][2] As the cation becomes larger, the internuclear distance between the metal and the oxygen of the hydroxide group increases, facilitating the release of the hydroxide ion.[1][2]

G

Applications in Organic Synthesis: A Comparative Analysis

The choice of an alkali metal hydroxide can significantly impact the outcome of a chemical reaction, influencing reaction rates, yields, and even the product distribution.

Saponification: A Classic Reaction with Modern Implications

Saponification, the hydrolysis of an ester using a base, is a cornerstone of organic chemistry and the traditional method for soap production.[9][10] In this reaction, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester.[10][11]

Both NaOH and KOH are commonly used for saponification.[9][12] The choice between them often depends on the desired physical properties of the resulting soap. Sodium hydroxide produces hard, solid soaps, while potassium hydroxide yields softer, often liquid soaps.[10][11] This difference arises from the packing of the resulting carboxylate salts, which is influenced by the size of the cation.

Experimental Protocol: Comparative Saponification of Ethyl Acetate

This protocol outlines a method to compare the saponification rates of ethyl acetate using NaOH and KOH.

  • Preparation of Reagents:

    • Prepare 0.1 M aqueous solutions of NaOH and KOH.

    • Prepare a 0.1 M solution of ethyl acetate in a 1:1 ethanol/water mixture.

    • Phenolphthalein indicator solution.

    • Standardized 0.1 M HCl solution.

  • Reaction Setup:

    • In two separate flasks, place 50 mL of the 0.1 M ethyl acetate solution.

    • Equilibrate the flasks in a constant temperature water bath (e.g., 25°C).

    • Simultaneously add 50 mL of the 0.1 M NaOH solution to one flask and 50 mL of the 0.1 M KOH solution to the other. Start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 5, 10, 20, 30 minutes), withdraw a 10 mL aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of the standardized 0.1 M HCl solution.

    • Back-titrate the unreacted HCl with the standardized NaOH or KOH solution (corresponding to the base used in the reaction) using phenolphthalein as the indicator.

  • Data Analysis:

    • Calculate the concentration of unreacted hydroxide at each time point.

    • Plot the concentration of the ester versus time for both NaOH and KOH.

    • Determine the rate constant for each reaction to quantitatively compare the effectiveness of the two bases.

Aldol Condensation: The Importance of Base Strength

The aldol condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[13][14] The formation of the enolate is a base-catalyzed process, and the strength of the base can influence the reaction rate.

While various bases can be used, alkali metal hydroxides are common choices, particularly in industrial settings.[15][16] For substrates with less acidic α-protons, a stronger base like KOH or CsOH may be required to generate a sufficient concentration of the enolate to drive the reaction forward. Homogeneous base catalysis with NaOH or KOH is a common method, though it can lead to challenges with corrosion and waste generation.[15]

Williamson Ether Synthesis: The Role of the Cation and Solvent

The Williamson ether synthesis is a versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[17] The first step involves the deprotonation of an alcohol to form an alkoxide, a step where alkali metal hydroxides can be employed.

For the synthesis of aryl ethers, bases such as NaOH, KOH, and even the milder carbonate bases like K₂CO₃ and Cs₂CO₃ are often used.[18] The choice of cation can influence the solubility of the resulting alkoxide in the reaction solvent, which in turn affects the reaction rate. For instance, the larger, "softer" cations like K⁺ and Cs⁺ can enhance the nucleophilicity of the alkoxide in aprotic polar solvents.

G

Emerging Applications: The Cation's Role in Catalysis

Recent research has highlighted the direct catalytic role of the alkali metal cation in certain reactions. For instance, in the aerobic oxidation of benzyl alcohol, the catalytic activity of alkali metal hydroxides was found to increase with the radius of the alkali metal ion (Li⁺ < Na⁺ < K⁺ < Rb⁺ < Cs⁺).[19] This effect is attributed to the formation of hydrated hydroxide complexes where the cation modulates the activation of the substrate and molecular oxygen.[19] This underscores that the cation is not merely a spectator ion but an active participant in the catalytic cycle.

Safety and Handling: A Paramount Consideration

Alkali metal hydroxides are corrosive and can cause severe skin and eye damage.[20][21] They are also hygroscopic and will readily absorb moisture and carbon dioxide from the atmosphere.[3]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[20][22] For handling large quantities or concentrated solutions, a face shield and a chemical-resistant apron are recommended.[20]

  • Handling Solid Hydroxides: When preparing solutions from solid hydroxides, always add the solid slowly to water with constant stirring and cooling, as the dissolution process is highly exothermic.[20] Never add water to the solid hydroxide.[20]

  • Storage: Store alkali metal hydroxides in tightly sealed, non-metallic containers in a cool, dry, and well-ventilated area, away from acids and other incompatible materials.[20][21]

  • Spill and Exposure Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[20][21] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[21]

Conclusion: Selecting the Right Tool for the Job

The choice of an alkali metal hydroxide in a synthesis process should be a deliberate one, based on a thorough understanding of its properties and the specific requirements of the reaction.

  • LiOH: Due to its lower basicity and solubility, it is less commonly used as a general base but can find niche applications where mild conditions are required.

  • NaOH: A cost-effective and widely used base for a variety of applications, including saponification and as a general-purpose laboratory reagent.[23]

  • KOH: Slightly more basic and soluble than NaOH, it is preferred for producing soft soaps and can be advantageous in reactions requiring a stronger base or where the potassium salt of the product is desired.[23]

  • RbOH and CsOH: These are significantly more basic and soluble, making them suitable for reactions that are difficult to promote with weaker bases. Their higher cost, however, generally limits their use to smaller-scale, high-value syntheses or specialized catalytic applications where the nature of the cation is critical.

By carefully considering the interplay between the cation, solvent, and substrate, researchers can harness the full potential of these fundamental reagents to achieve their synthetic goals with greater efficiency and control.

References

Navigating the Chromatic Challenge: A Guide to Safer Alternatives for 1,2-Bis(2-Nitrophenoxy)ethane in Pigment Production

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of vibrant and lasting color, the pigment industry is increasingly confronted with the dual challenge of performance and safety. A key intermediate in the synthesis of high-performance yellow azo pigments, 1,2-Bis(2-Nitrophenoxy)ethane, has long been a workhorse chemical. However, growing concerns over the environmental and health impacts of nitroaromatic compounds and their derivatives are driving a critical search for safer, more sustainable alternatives. This guide provides an in-depth comparison of potential replacement strategies, grounded in scientific principles and experimental evidence, to aid researchers and product developers in navigating this complex landscape.

The Incumbent: Understanding the Role and Risks of this compound

This compound serves as a precursor to 1,2-bis(2-aminophenoxy)ethane. The synthesis typically involves the reaction of ethylene glycol with 2-chloronitrobenzene.[1][2] The resulting diamine is a crucial building block for a specific class of disazo pigments, prized for their excellent color strength and stability. The production pathway is well-established, offering high yields and purity.[1]

The primary concern with this compound lies in its nitroaromatic nature and the potential toxicity of both the intermediate and its diamine derivative. Aromatic amines, in general, are a class of compounds with known toxicological risks, including carcinogenicity.[3][4] This has prompted a move towards "greener" and safer chemical synthesis routes in the pigment industry.[5][6][7]

A Case Study in Precursor Replacement: Lessons from Diarylide Pigment Reformulation

While direct, drop-in replacements for this compound are not yet commercially widespread, a compelling parallel can be drawn from the extensive research into alternatives for another problematic diamine precursor: 3,3'-dichlorobenzidine (DCB). DCB is a known carcinogen used in the production of diarylide yellow pigments.[8][9][10] The successful strategies employed to replace DCB offer a valuable roadmap for identifying and evaluating alternatives for other hazardous pigment intermediates.

Research has focused on synthesizing diarylide yellow pigments using p-phenylenediamine derivatives as a substitute for DCB.[11][12] This approach aims to maintain the desired chromatic and performance properties while significantly reducing the toxicological profile of the final product.

Key Performance Metrics for Comparison:

When evaluating alternatives, a standardized set of performance criteria is essential for a meaningful comparison. These include:

  • Coloristic Properties: Hue, chroma, and color strength are paramount.

  • Lightfastness: The ability of the pigment to resist fading upon exposure to light.

  • Heat Stability: Critical for applications involving high-temperature processing, such as in plastics.

  • Solvent and Migration Resistance: The pigment's ability to remain stable and not bleed or migrate in various media.

  • Dispersibility: The ease with which the pigment can be dispersed in a given vehicle (e.g., ink, paint).

Promising Alternatives and a Framework for Evaluation

Drawing inspiration from the DCB replacement strategies, we can propose a framework for identifying and assessing alternatives to this compound. The focus should be on modifying the aromatic diamine precursor to reduce toxicity while preserving the essential molecular geometry required for high-performance pigment characteristics.

Alternative Diamine Precursors

The following classes of compounds represent promising avenues for exploration as alternatives to 1,2-bis(2-aminophenoxy)ethane, and by extension, its nitro precursor:

  • Substituted p-Phenylenediamines: As demonstrated in the DCB case, strategic substitution on the phenylenediamine core can yield pigments with comparable performance.[11][12] For instance, 2,5-phenylenediamine-1,6-disulphonic acid has been investigated as a low-toxicity alternative.[11]

  • Diaminodiphenyl Ethers with Modified Linkages: Altering the ether linkage or the substitution pattern on the aromatic rings could modulate the electronic properties and steric hindrance, influencing both the color and fastness properties of the resulting pigment.

  • Bio-based Diamines: The development of diamines from renewable feedstocks presents a long-term, sustainable alternative.[13] While the performance of pigments from these sources is still an active area of research, it aligns with the broader industry trend towards a circular economy.

Comparative Performance Data (Hypothetical Framework)

To illustrate the evaluation process, the following table presents a hypothetical comparison of pigments derived from 1,2-bis(2-aminophenoxy)ethane and two potential alternatives. Note: This data is illustrative and would need to be populated with results from empirical testing.

Performance MetricPigment from 1,2-bis(2-aminophenoxy)ethane (Control)Pigment from Substituted p-PhenylenediaminePigment from Modified Diaminodiphenyl Ether
Color Strength 100% (Reference)95-105%90-110%
Hue Angle (CIELAB) 85-90° (Greenish Yellow)80-95°82-92°
Lightfastness (Blue Wool Scale) 7-86-77-8
Heat Stability (°C) 280-300260-280280-300
Migration Resistance ExcellentGood to ExcellentExcellent
Toxicity Profile of Precursor High ConcernLow to Moderate ConcernModerate Concern

Experimental Protocols for Evaluation

To generate the comparative data outlined above, a rigorous and standardized experimental workflow is necessary.

Synthesis of Alternative Diamine Precursors

The synthesis of alternative diamines will vary depending on the target molecule. For substituted p-phenylenediamines, established methods of aromatic substitution and reduction of nitro groups would be employed.

Pigment Synthesis: Diazotization and Coupling

The general procedure for synthesizing the azo pigment involves a two-step diazotization and coupling reaction.

Pigment_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_finishing Step 3: Finishing Diamine Aromatic Diamine (e.g., 1,2-bis(2-aminophenoxy)ethane or alternative) NaNO2_HCl Sodium Nitrite (NaNO2) Hydrochloric Acid (HCl) (0-5°C) Diamine->NaNO2_HCl Reacts with Tetrazonium Tetrazonium Salt Solution NaNO2_HCl->Tetrazonium Forms Coupling_Agent Coupling Agent (e.g., Acetoacetanilide derivative) Tetrazonium->Coupling_Agent Reacts with Pigment_Slurry Crude Pigment Slurry Coupling_Agent->Pigment_Slurry Forms Filtration_Washing Filtration & Washing Pigment_Slurry->Filtration_Washing Drying_Milling Drying & Milling Filtration_Washing->Drying_Milling Final_Pigment Final Pigment Powder Drying_Milling->Final_Pigment

General workflow for azo pigment synthesis.

Performance Testing
  • Colorimetric Analysis: A spectrophotometer or colorimeter is used to measure the CIELAB values (L, a, b*) of the pigment dispersed in a standard medium.

  • Lightfastness Testing: Samples are exposed to a standardized light source (e.g., Xenon arc lamp) and the color change is evaluated against the Blue Wool Scale.

  • Heat Stability Testing: The pigment is incorporated into a polymer (e.g., HDPE) and subjected to increasing temperatures in an injection molding machine. The temperature at which a significant color change occurs is recorded.

  • Migration Resistance Testing: A pigmented plastic sample is placed in contact with a white, unpigmented plastic sheet under pressure and heat. The degree of color transfer to the white sheet is assessed.

Future Outlook and Recommendations

The transition away from hazardous chemical precursors in pigment manufacturing is not merely a regulatory hurdle but an opportunity for innovation. While a direct, universally applicable alternative to this compound remains an area of active research, the principles of safer-by-design chemistry, informed by successful case studies like the replacement of DCB, provide a clear path forward.

Researchers and developers are encouraged to:

  • Investigate a broader range of substituted aromatic diamines, focusing on those with favorable toxicological profiles.

  • Explore novel synthesis routes that minimize the use of hazardous reagents and solvents.

  • Leverage computational chemistry to predict the properties of new pigment structures and prioritize synthetic targets.

  • Collaborate across the supply chain to ensure that new, safer pigments meet the performance and economic requirements of end-users.

By embracing a proactive and scientifically rigorous approach, the pigment industry can continue to deliver a vibrant palette of colors while upholding its commitment to human health and environmental stewardship.

References

A Comparative Guide to 1,2-Bis(2-Nitrophenoxy)ethane and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in materials science and drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of an entire research program. This guide provides an in-depth, comparative analysis of 1,2-Bis(2-Nitrophenoxy)ethane, a versatile compound with applications in fungicide development and pigment synthesis. We will cross-reference experimental data from PubChem and other authoritative sources with its structural analogs, 1,2-Bis(4-nitrophenoxy)ethane and 1,2-Bis(4-chlorophenoxy)ethane, to provide a comprehensive understanding of their respective properties and potential applications.

Introduction to the Bis(phenoxy)ethane Scaffold

The 1,2-bis(phenoxy)ethane scaffold is a privileged structure in medicinal and materials chemistry. The ether linkages provide a degree of conformational flexibility, while the aromatic rings offer a platform for a wide array of chemical modifications. The nature and position of substituents on these phenyl rings can dramatically influence the molecule's electronic properties, solubility, and biological activity. In this guide, we focus on this compound and its para-substituted nitro and chloro analogs to illustrate these structure-activity relationships.

Comparative Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The following table summarizes key experimental and computed data for this compound and its selected analogs, sourced from PubChem.

PropertyThis compound1,2-Bis(4-nitrophenoxy)ethane1,2-Bis(4-chlorophenoxy)ethane
PubChem CID 394580[1]270647[2]264247[3]
Molecular Formula C₁₄H₁₂N₂O₆[1]C₁₄H₁₂N₂O₆[2]C₁₄H₁₂Cl₂O₂[3]
Molecular Weight 304.25 g/mol [1]304.25 g/mol [2]283.15 g/mol [4]
IUPAC Name 1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene[1]1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene[2]1-chloro-4-[2-(4-chlorophenoxy)ethoxy]benzene[3]
CAS Number 51661-19-9[1]14467-69-7[2]16723-94-7[4]
Melting Point 167-170 °C[5]Data not availableData not available
Solubility (in water) <0.3 µg/mL at pH 7.4[1]Data not availableData not available
XLogP3 3.2[1]3.2[2]5.1[3]

Spectral Data Summary

Spectral DataThis compound1,2-Bis(4-nitrophenoxy)ethane1,2-Bis(4-chlorophenoxy)ethane
¹H NMR Available on PubChem[1]Data not availableData not available
¹³C NMR Available on PubChem[1]Data not availableData not available
IR Spectrum Available on PubChem[1]Data not availableData not available

Comparative Safety and Hazard Information

The safe handling of chemical compounds is of paramount importance. The following table outlines the GHS hazard classifications for each compound.

GHS Hazard StatementsThis compound1,2-Bis(4-nitrophenoxy)ethane1,2-Bis(4-chlorophenoxy)ethane
Skin Irritation H315: Causes skin irritation (100%)[1]H315: Causes skin irritation (100%)[2]Data not available
Eye Irritation H319: Causes serious eye irritation (100%)[1]H318: Causes serious eye damage (100%)[2]Data not available
Respiratory Irritation H335: May cause respiratory irritation (97.7%)[1]H335: May cause respiratory irritation (100%)[2]Data not available
Aquatic Hazard H400: Very toxic to aquatic life (88.4%)[1]H400: Very toxic to aquatic life (100%)[2]Data not available

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented industrial process, ensuring a high yield and purity of the final product.[6][7][8]

Materials:

  • Ethylene glycol

  • 2-Chloronitrobenzene

  • Sodium hydroxide

  • Dimethylacetamide (DMAc)

  • Hydrochloric acid

Procedure:

  • In a reaction vessel, combine 1 mole of ethylene glycol with 2.1 to 2.2 moles of 2-chloronitrobenzene in dimethylacetamide (DMAc).

  • While maintaining the temperature between 55-65°C, slowly add a suspension of sodium hydroxide in DMAc over 4 hours.

  • After the addition is complete, continue stirring the mixture at 60°C for an additional 2.5 hours.

  • Cool the reaction mixture and adjust the pH to 6.5 with 30% hydrochloric acid.

  • Heat the mixture to 110°C and filter to remove the precipitated salts.

  • To the filtrate, add water at 90°C to induce crystallization of the product.

  • Cool the mixture to 10°C, and collect the crystalline this compound by filtration.

  • Wash the product with water and dry.

Synthesis_of_1_2_Bis_2_Nitrophenoxy_ethane reagents Ethylene Glycol + 2-Chloronitrobenzene + Sodium Hydroxide reaction Reaction at 55-65°C reagents->reaction in solvent DMAc solvent->reaction solvent workup Acidification (HCl) & Salt Filtration reaction->workup crystallization Crystallization (Water Addition) workup->crystallization product This compound crystallization->product

Caption: Synthesis of this compound.

Reduction to 1,2-Bis(2-aminophenoxy)ethane for Pigment Synthesis

The dinitro compound can be readily reduced to the corresponding diamine, a key intermediate for azo pigments.[9][10][11]

Materials:

  • This compound

  • Hydrazine monohydrate

  • Palladium on carbon (5% Pd/C)

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend this compound in ethanol.

  • Add a catalytic amount of 5% Palladium on carbon.

  • Add hydrazine monohydrate dropwise to the mixture.

  • Reflux the reaction mixture for 16 hours.

  • After cooling, filter the mixture to remove the Pd/C catalyst.

  • The filtrate containing 1,2-Bis(2-aminophenoxy)ethane can be used directly for pigment synthesis or the product can be isolated by recrystallization from ethanol.

Synthesis of an Azo Pigment

The following is a representative protocol for the synthesis of an azo pigment from 1,2-Bis(2-aminophenoxy)ethane.[12][13][14]

Materials:

  • 1,2-Bis(2-aminophenoxy)ethane

  • Sodium nitrite

  • Hydrochloric acid

  • A coupling agent (e.g., N-(4-hydroxyphenyl)maleimide)[15][16]

  • Sodium hydroxide

Procedure:

  • Diazotization: Dissolve 1,2-Bis(2-aminophenoxy)ethane in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the tetra-azonium salt.

  • Coupling: In a separate vessel, dissolve the coupling agent in an aqueous solution of sodium hydroxide and cool to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

  • Allow the reaction to proceed for 1-2 hours, maintaining the low temperature.

  • The precipitated azo pigment is then collected by filtration, washed with water, and dried.

Azo_Pigment_Synthesis diamine 1,2-Bis(2-aminophenoxy)ethane diazotization Diazotization (NaNO₂, HCl, 0-5°C) diamine->diazotization coupling Azo Coupling (NaOH, 0-5°C) diazotization->coupling Tetra-azonium salt coupling_agent Coupling Agent (e.g., Naphthol derivative) coupling_agent->coupling pigment Azo Pigment coupling->pigment MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare serial dilutions of test compound inoculation Inoculate microtiter plate compound_prep->inoculation inoculum_prep Prepare standardized fungal inoculum inoculum_prep->inoculation incubation Incubate at 28°C for 48-72h inoculation->incubation readout Visual or Spectrophotometric Reading (OD600) incubation->readout mic_determination Determine MIC readout->mic_determination

References

Economic analysis of different 1,2-Bis(2-Nitrophenoxy)ethane synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An Economic and Performance Analysis of Synthesis Routes for 1,2-Bis(2-Nitrophenoxy)ethane

This guide provides a detailed comparative analysis of the primary synthesis routes for this compound, a key intermediate in the synthesis of various specialty chemicals. The content is designed for researchers, chemists, and professionals in the pharmaceutical and materials science industries, offering an in-depth look at the economic viability and performance of different synthetic strategies.

Introduction

This compound is a valuable chemical compound, primarily utilized as a precursor in the synthesis of a variety of organic molecules, including pharmaceuticals and dyes. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for its industrial application. This guide will explore the prevalent synthesis methodologies, providing a comparative analysis of their economic and performance characteristics to aid in the selection of the most appropriate route for a given application.

Synthesis Routes: A Comparative Overview

The most common method for synthesizing this compound is based on the Williamson ether synthesis. This classical approach involves the reaction of a phenoxide with an alkyl halide. In this specific case, 2-nitrophenol is reacted with 1,2-dibromoethane. While the fundamental reaction is straightforward, variations in the choice of base, solvent, and the potential use of catalysts can significantly influence the reaction's efficiency, cost, and environmental footprint.

Route 1: Classical Williamson Ether Synthesis with a Strong Base

This method involves the deprotonation of 2-nitrophenol using a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide. This is followed by the nucleophilic substitution of the bromide ions in 1,2-dibromoethane by the phenoxide.

Experimental Protocol:

  • Deprotonation: 2-nitrophenol is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF). An aqueous solution of a strong base (e.g., sodium hydroxide) is added dropwise at room temperature. The reaction mixture is stirred until the deprotonation is complete, which is often indicated by a color change.

  • Nucleophilic Substitution: 1,2-dibromoethane is then added to the reaction mixture. The mixture is heated to reflux for several hours to facilitate the substitution reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base is required to effectively deprotonate the phenolic hydroxyl group of 2-nitrophenol, which has a pKa of approximately 7.2. The resulting phenoxide is a potent nucleophile.

  • Choice of Solvent: The solvent must be able to dissolve both the polar phenoxide and the less polar 1,2-dibromoethane. Aprotic polar solvents like DMF can accelerate the reaction rate.

  • Reaction Temperature: Heating is necessary to overcome the activation energy of the SN2 reaction.

Performance and Economic Comparison

The selection of a particular synthesis route is often a trade-off between performance (yield, purity) and economic factors (cost of materials, reaction time).

Parameter Route 1: Classical Williamson Ether Synthesis Notes
Starting Materials 2-Nitrophenol, 1,2-Dibromoethane, Strong Base (e.g., NaOH)All are readily available and relatively inexpensive bulk chemicals.
Solvents Ethanol, DMFThe cost and environmental impact of the solvent are key considerations.
Typical Yield 60-70%Yields can be optimized by careful control of reaction conditions.
Reaction Time 4-6 hoursThe use of more advanced techniques can potentially reduce this time.
Purification RecrystallizationA straightforward and effective method for obtaining high-purity product.
Estimated Cost Low to ModeratePrimarily driven by the cost of the starting materials and solvent.
Safety & Environmental Use of corrosive strong bases and potentially harmful organic solvents.Proper handling and waste disposal procedures are essential.

Visualizing the Synthesis

A clear understanding of the reaction pathway is crucial for optimization and troubleshooting.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2-Nitrophenol 2-Nitrophenol Deprotonation Deprotonation 2-Nitrophenol->Deprotonation 1. 1,2-Dibromoethane 1,2-Dibromoethane SN2 Reaction SN2 Reaction 1,2-Dibromoethane->SN2 Reaction 2. Base (NaOH) Base (NaOH) Base (NaOH)->Deprotonation Deprotonation->SN2 Reaction 2-Nitrophenoxide This compound This compound SN2 Reaction->this compound

Caption: Williamson ether synthesis of this compound.

Conclusion and Future Outlook

The classical Williamson ether synthesis remains a robust and economically viable method for the production of this compound. The primary advantages of this route are the low cost and ready availability of the starting materials. Future research may focus on the development of greener synthesis routes that utilize less hazardous solvents and catalytic systems to improve reaction efficiency and reduce environmental impact. The exploration of phase-transfer catalysis, for instance, could offer a promising avenue for enhancing the sustainability of this important synthesis.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Bis(2-Nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 1,2-Bis(2-Nitrophenoxy)ethane (CAS 51661-19-9). As a laboratory chemical with distinct hazardous properties, its handling and disposal demand a meticulous approach rooted in safety, environmental stewardship, and regulatory compliance. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence and integrity.

Foundational Risk Profile: Understanding the "Why"

Effective disposal begins with a clear understanding of the risks. This compound is not benign; its hazard profile dictates the stringent controls necessary for its end-of-life management. The primary hazards, as classified under the Globally Harmonized System (GHS), are summarized below.[1]

Hazard ClassificationGHS CodeDescriptionPictogramImplications for Disposal
Skin IrritationH315Causes skin irritation.[1][2][3]! Contaminated personal protective equipment (PPE) and cleaning materials must be treated as hazardous waste.
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3]! Requires stringent use of eye protection during handling and disposal operations.
Respiratory IrritationH335May cause respiratory irritation.[1]! Handling and waste consolidation must occur in well-ventilated areas, preferably a fume hood, to prevent inhalation of dusts.
Aquatic Toxicity (Acute)H400Very toxic to aquatic life.[1]! Strictly prohibits disposal down the drain. This is the most critical environmental consideration.

The causality is clear: the compound's irritant properties necessitate careful handling to protect personnel, while its high aquatic toxicity demands complete containment from environmental release.[1] Nitroaromatic compounds, as a class, are known environmental pollutants, often exhibiting persistence in soil and water.[4] Therefore, every procedural step is designed to mitigate these specific risks.

Pre-Disposal Protocol: Safety and Engineering Controls

Before handling waste, ensure the proper protective measures are in place. These are non-negotiable for safeguarding personnel.

2.1 Personal Protective Equipment (PPE)

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[2] Ensure gloves are inspected before use and disposed of as contaminated solid waste after handling.

  • Eye Protection: Use safety glasses with side shields or, for tasks with a higher splash risk, chemical safety goggles.[2][3] A face shield may be required for bulk transfers.[2]

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron or suit may be appropriate.[2]

2.2 Engineering Controls

  • Ventilation: All handling of this compound, especially the solid form, should be conducted within a certified chemical fume hood to prevent the generation and inhalation of dust.[2]

Step-by-Step Waste Collection and Containment

Proper segregation and containment are the cornerstones of compliant hazardous waste management.[5] Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[5]

Protocol for Waste Accumulation:

  • Identify the Waste Stream: Designate a specific hazardous waste container for "Halogen-Free Nitroaromatic Compounds." This specificity prevents dangerous cross-reactions and aids the final disposal facility.

  • Select an Appropriate Container:

    • Use a container made of compatible material (e.g., amber glass bottle with a PTFE-lined screw cap for solutions; a high-density polyethylene (HDPE) pail for contaminated solids).[5]

    • Ensure the container is in good condition, free from cracks or residue on the outside, and has a tightly sealing lid.[5]

  • Label the Container Correctly: Before any waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[5]

    • The full chemical name: "this compound" .

    • A complete list of all constituents by percentage, including solvents.

    • The relevant hazard warnings (e.g., "Irritant," "Environmental Hazard").

    • The date when the first waste was added (Accumulation Start Date).

  • Accumulate Waste Safely:

    • Keep the waste container securely capped at all times, except when adding waste.[5] This minimizes emissions and prevents spills.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

Disposal Decision Workflow

The appropriate disposal path depends on the form of the waste. All paths culminate in transfer to a licensed hazardous waste handler. Sink or trash disposal is never an option.

G Disposal Decision Workflow for this compound Waste Start Waste Generated WasteType Identify Waste Form Start->WasteType Solid Pure Solid or Contaminated Material (e.g., gloves, wipes) WasteType->Solid Solid Solution Solution in Organic Solvent WasteType->Solution Liquid CollectSolid Step 1: Place in a labeled 'Hazardous Solid Waste' container. Ensure container is sealed. Solid->CollectSolid CollectLiquid Step 2: Pour into a labeled 'Hazardous Liquid Waste' container. Ensure container is sealed. Solution->CollectLiquid Store Step 3: Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. CollectSolid->Store CollectLiquid->Store Pickup Step 4: When container is full or per institutional timeline, request pickup from a certified hazardous waste handler. Store->Pickup

Caption: Decision workflow for segregating and storing this compound waste.

Spill Management & Decontamination

Accidents require a prepared response. All materials used in cleanup become part of the hazardous waste stream.

Small Spill Cleanup Protocol:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Don PPE: Wear the full PPE as described in Section 2.

  • Contain and Collect:

    • For solid spills , gently sweep the material to collect it into an airtight container, taking care not to create airborne dust.[2]

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand).[6] Once absorbed, scoop the material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a towel soaked in a suitable solvent (such as ethanol or acetone), followed by soap and water.

  • Dispose of Cleanup Materials: All used absorbents, wipes, and contaminated PPE must be placed in the hazardous solid waste container for proper disposal.[2]

Final Disposal and Regulatory Considerations

The ultimate fate of this compound waste is determined by regulation. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA).[7]

  • Licensed Disposal: The only acceptable method of disposal is through your institution's EHS office, which will contract with a licensed hazardous waste disposal company.

  • Incineration: The most probable disposal method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[2]

  • Landfill Prohibited: Due to its aquatic toxicity and organic nature, direct landfilling of this chemical is not a compliant or environmentally sound option.

Always consult your local, state, and federal regulations, as well as your institution's specific chemical hygiene plan, as requirements can vary.[2][7] Your institution's EHS department is your primary resource for ensuring compliance.[8]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 1,2-Bis(2-Nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling novel or specialized compounds like 1,2-Bis(2-Nitrophenoxy)ethane (CAS No. 51661-19-9) demands a proactive, rather than reactive, approach to safety. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound, ensuring that every step is a self-validating system of protection.

The primary directive when handling any chemical is to minimize exposure. For this compound, a tan, solid nitroaromatic compound, the risks are well-defined and manageable with the correct protocols.[1] This guide provides the essential, immediate safety and logistical information necessary for its use.

Hazard Analysis: The "Why" Behind the Protocol

Understanding the specific hazards of this compound is the foundation of our safety protocol. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks that directly inform our choice of Personal Protective Equipment (PPE).[2]

Hazard ClassGHS CategoryHazard StatementCausality for PPE Selection
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationRequires barrier protection (gloves, lab coat) to prevent direct contact with the skin.[2][3][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationMandates the use of sealed eye protection to shield against dust particles and accidental splashes.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationNecessitates handling in a well-ventilated area or with respiratory protection to prevent inhalation of airborne particles.[1][2][3]
Hazardous to the Aquatic EnvironmentAcute Hazard 1H400: Very toxic to aquatic lifeInforms disposal procedures, ensuring the compound and contaminated materials do not enter environmental drainage systems.[2]

This data-driven understanding moves us from simply following rules to making informed decisions that protect both the researcher and the integrity of the experiment.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all solution; it is a tailored response to the specific physical and chemical hazards of the compound. For solid this compound, the primary exposure routes are inhalation of dust, skin contact, and eye contact.

Eye and Face Protection

Due to its classification as a serious eye irritant, appropriate eye protection is non-negotiable.[2][4]

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard must be worn at all times in the laboratory where this chemical is handled.[5]

  • Enhanced Precaution: When there is a significant risk of splashing or dust generation (e.g., during bulk transfer or scraping of material), a full-face shield should be worn in addition to chemical splash goggles.[6]

Skin and Body Protection

Preventing dermal exposure is critical, as the compound is a known skin irritant.[3][7]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[6][8] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin. Change gloves immediately if they become contaminated.

  • Laboratory Coat: A long-sleeved, properly fitting lab coat serves as the primary barrier for your body and personal clothing.[9] It should be kept fully fastened.

  • Apparel: Long pants and closed-toe shoes are required to protect against spills and dropped labware.[5][9]

Respiratory Protection

Because this compound is a solid that can form dust and may cause respiratory irritation, controlling inhalation exposure is crucial.[1][2]

  • Primary Control: Whenever possible, handle the compound within a certified chemical fume hood or a ventilated enclosure to capture dust at the source.[9] This is the most effective engineering control.

  • Secondary Control: If a fume hood is not feasible and there is a risk of generating dust, a NIOSH-approved dust respirator should be used.[4] All personnel requiring respirators must be properly fit-tested and trained in their use.

Operational Plan: Safe Handling Workflow

This step-by-step protocol integrates PPE use into the practical workflow of weighing and preparing a solution of this compound.

cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_final 4. Final Steps prep1 Review SDS for this compound prep2 Verify Functionality of Fume Hood & Eyewash Station prep1->prep2 prep3 Don Required PPE: - Goggles & Lab Coat - Nitrile Gloves prep2->prep3 handle1 Place All Equipment in Hood (Balance, Spatula, Beaker, Solvent) prep3->handle1 handle2 Weigh Solid Compound Carefully to Minimize Dust Generation handle1->handle2 handle3 Add Solvent Slowly to Dissolve handle2->handle3 clean1 Wipe Down Spatula & Work Surface with Appropriate Solvent handle3->clean1 clean2 Collect All Contaminated Waste (Weigh Paper, Wipes, Gloves) clean1->clean2 clean3 Place Waste in Labeled Hazardous Waste Container clean2->clean3 final1 Remove PPE in Correct Order (Gloves First) clean3->final1 final2 Wash Hands Thoroughly with Soap and Water final1->final2

Caption: Safe Handling Workflow for this compound.

Step-by-Step Protocol
  • Preparation: Before handling the chemical, review the Safety Data Sheet (SDS).[3][4] Ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location and accessibility of the nearest safety shower and eyewash station.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles. Finally, wear appropriate nitrile gloves.[8]

  • Handling Operations: Conduct all manipulations of the solid compound inside the fume hood to contain any dust.[9] Use a spatula to carefully transfer the desired amount from the stock container to a tared weigh boat or directly into the receiving vessel.

  • Cleaning: After transfer, decontaminate the spatula and any affected surfaces. Dispose of the weigh boat and any contaminated wipes into a designated solid hazardous waste container.

  • Doffing PPE: Before leaving the lab, remove your PPE. Gloves should be removed first, turning them inside out to prevent contamination of your hands. Remove your lab coat and goggles.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[3][6]

Emergency & Disposal Plans

Immediate Response to Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If irritation occurs or persists, seek medical attention.[4] Remove any contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[3]

Waste Disposal

Proper disposal is essential to prevent harm to the environment and ensure regulatory compliance.

  • Contaminated PPE: Used gloves, wipes, and other contaminated disposable materials must be collected in a clearly labeled hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Never dispose of this chemical down the drain.[9] Follow all local, state, and federal regulations for disposal.[3]

By integrating this expert-level understanding of hazards with meticulous operational protocols, you build a culture of safety that protects you, your colleagues, and the scientific mission.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Bis(2-Nitrophenoxy)ethane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Bis(2-Nitrophenoxy)ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.